Product packaging for Menthiafolin(Cat. No.:CAS No. 19351-64-5)

Menthiafolin

Cat. No.: B1175559
CAS No.: 19351-64-5
M. Wt: 540.6 g/mol
InChI Key: FPDCQAOWJZHIQX-RQHRMXDNSA-N
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Description

Menthiafolin, with the molecular formula C26H36O12 and PubChem CID 76960104, is a natural product of interest in scientific research . As a specialized iridoid glycoside, it belongs to a broad class of monoterpenoids often investigated for their diverse biological activities, which can include antiparasitic, immunomodulatory, and anticancer effects, although the specific profile for this compound is an active area of investigation . Research into related iridoids has shown potential mechanisms such as inhibitory effects on specific enzyme targets and the ability to modulate the host's immune response, making this class a promising starting point for drug discovery . This product is provided as a high-purity compound to facilitate its study in biochemical and pharmacological assays. This compound is intended for Research Use Only and is not approved for diagnostic or therapeutic use in humans. Researchers are encouraged to consult the scientific literature for the latest findings on this and related iridoid compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H36O12 B1175559 Menthiafolin CAS No. 19351-64-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

19351-64-5

Molecular Formula

C26H36O12

Molecular Weight

540.6 g/mol

IUPAC Name

[(4aS,5R)-5-ethenyl-1-oxo-6-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-3-yl] (2E)-6-hydroxy-2,6-dimethylocta-2,7-dienoate

InChI

InChI=1S/C26H36O12/c1-5-14-15-10-18(36-22(31)13(3)8-7-9-26(4,33)6-2)37-23(32)16(15)12-34-24(14)38-25-21(30)20(29)19(28)17(11-27)35-25/h5-6,8,12,14-15,17-21,24-25,27-30,33H,1-2,7,9-11H2,3-4H3/b13-8+/t14-,15+,17+,18?,19+,20-,21+,24?,25-,26?/m1/s1

InChI Key

FPDCQAOWJZHIQX-RQHRMXDNSA-N

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Putative Biosynthetic Pathway of Menthiafolin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Menthiafolin is a complex secoiridoid natural product isolated from the bogbean, Menyanthes trifoliata. While the precise biosynthetic pathway of this compound has not been experimentally elucidated, significant knowledge of secoiridoid biosynthesis in other plant species allows for the construction of a putative pathway. This technical guide provides a detailed overview of the proposed biosynthetic route to this compound, drawing parallels with established pathways for related compounds. It includes a summary of the enzymatic steps, a proposed logical framework for pathway elucidation, and general experimental protocols relevant to the study of natural product biosynthesis. This document is intended to serve as a foundational resource for researchers interested in the biosynthesis of this compound and other complex secoiridoids.

Introduction

This compound is a seco-cyclopentane glucoside that has been identified in Menyanthes trifoliata. Secoiridoids are a large class of monoterpenoids characterized by the cleavage of the cyclopentane ring of the iridoid skeleton. They are biosynthesized from geranyl pyrophosphate (GPP), a common precursor for all monoterpenoids. The biosynthesis of secoiridoids proceeds through the key intermediates loganin and secologanin. This guide outlines a putative pathway for this compound, postulating the steps that follow the formation of secologanin.

The Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound can be conceptually divided into two major stages: the well-established formation of the secoiridoid core (secologanin), and the subsequent, putative tailoring steps leading to the final this compound structure.

Stage 1: Biosynthesis of Secologanin

The initial steps of the pathway, leading to the formation of secologanin, are adapted from the extensively studied secoiridoid pathways in species such as Catharanthus roseus and Olea europaea. This pathway originates from the methylerythritol phosphate (MEP) pathway for the synthesis of the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).

The key steps are as follows:

  • Geranyl Pyrophosphate (GPP) Synthesis: IPP and DMAPP are condensed by geranyl pyrophosphate synthase (GPPS) to form the C10 monoterpene precursor, GPP.

  • Formation of Geraniol: GPP is hydrolyzed by geraniol synthase (GES) to produce geraniol.

  • Hydroxylation of Geraniol: Geraniol undergoes hydroxylation at the C8 position, catalyzed by geraniol-8-hydroxylase (G8H) , a cytochrome P450 monooxygenase, to yield 8-hydroxygeraniol.

  • Oxidation of 8-Hydroxygeraniol: The alcohol group of 8-hydroxygeraniol is oxidized to an aldehyde by 8-hydroxygeraniol dehydrogenase (8HGDH) to form 8-oxogeranial.

  • Reductive Cyclization: Iridoid synthase (IS) catalyzes a reductive cyclization of 8-oxogeranial to form the iridoid skeleton, yielding iridodial.

  • Further Oxidation and Glycosylation: A series of enzymatic reactions, including oxidation, glycosylation, and methylation, convert iridodial to loganin. Key enzymes in this part of the pathway include iridoid oxidase (IO) , a glucosyltransferase (GT) , and a methyltransferase (MT) .

  • Cleavage of Loganin: The cyclopentane ring of loganin is cleaved by secologanin synthase (SLS) , another cytochrome P450 enzyme, to form secologanin.

Stage 2: Putative Tailoring Steps to this compound

The conversion of secologanin to this compound requires the esterification of the C7-hydroxyl group of the aglycone part of a secologanin-related intermediate with 6-hydroxy-2,6-dimethylocta-2,7-dienoic acid. The biosynthesis of this acyl moiety and its subsequent attachment are proposed as follows:

  • Formation of the Acyl Donor: The 6-hydroxy-2,6-dimethylocta-2,7-dienoic acid moiety is likely derived from the isoprenoid pathway. It may be synthesized from GPP or a related intermediate through a series of oxidations and rearrangements. The activated form for the esterification reaction would likely be a CoA-thioester, formed by an acyl-CoA synthetase .

  • Esterification: A specific acyltransferase (AT) would then catalyze the transfer of the 6-hydroxy-2,6-dimethylocta-2,7-dienoyl group from its CoA-ester to a hydroxyl group on a secologanin-derived acceptor molecule. The exact acceptor molecule is unknown and could be secologanin itself or a modified version.

Data Presentation

As the biosynthetic pathway of this compound has not been experimentally determined, no quantitative data is available. The following table is a hypothetical representation of enzyme kinetic data that could be generated through in vitro characterization of the enzymes in the putative pathway.

Enzyme (Putative)SubstrateProductApparent K_m (µM)Apparent k_cat (s⁻¹)
Geranyl Pyrophosphate Synthase (GPPS)IPP, DMAPPGPP15, 100.5
Geraniol Synthase (GES)GPPGeraniol250.1
Secologanin Synthase (SLS)LoganinSecologanin500.05
This compound Acyltransferase (MAT)Secologanin, Acyl-CoAThis compound30, 200.02
Values are hypothetical and for illustrative purposes only.

Experimental Protocols

The elucidation of a novel biosynthetic pathway like that of this compound would involve a combination of genetic, biochemical, and analytical techniques. Below are generalized protocols for key experiments.

Identification of Candidate Genes
  • Transcriptome Sequencing: RNA is extracted from the leaves of Menyanthes trifoliata at a developmental stage where this compound is actively produced. The RNA is then sequenced using a next-generation sequencing platform (e.g., Illumina).

  • De Novo Assembly and Annotation: The sequencing reads are assembled into contigs, and these are annotated by sequence homology to known biosynthetic genes from other species, particularly those involved in secoiridoid biosynthesis.

  • Differential Expression Analysis: Transcriptomes from different tissues (e.g., leaves, stems, roots) or developmental stages can be compared to identify genes whose expression correlates with this compound accumulation.

Functional Characterization of Candidate Enzymes
  • Gene Cloning and Heterologous Expression: Candidate genes are amplified by PCR from M. trifoliata cDNA and cloned into an appropriate expression vector (e.g., for E. coli or yeast). The recombinant protein is then produced in the heterologous host.

  • Protein Purification: The expressed protein, often with an affinity tag (e.g., His-tag), is purified from the cell lysate using affinity chromatography.

  • In Vitro Enzyme Assays: The purified enzyme is incubated with a putative substrate (e.g., a proposed intermediate in the pathway) and any necessary cofactors. The reaction products are analyzed by HPLC, LC-MS, or GC-MS to determine the enzyme's activity and substrate specificity.

In Vivo Pathway Elucidation
  • Virus-Induced Gene Silencing (VIGS): A fragment of a candidate gene is cloned into a VIGS vector, which is then used to infect M. trifoliata plants. Silencing of the target gene should lead to a decrease in the production of this compound and an accumulation of the substrate of the silenced enzyme.

  • Metabolite Profiling: Extracts from silenced and control plants are analyzed by LC-MS to compare the levels of this compound and other pathway intermediates.

Mandatory Visualizations

Putative Biosynthetic Pathway of this compound

Menthiafolin_Biosynthesis cluster_MEP MEP Pathway cluster_Secoiridoid Secoiridoid Core Biosynthesis cluster_Tailoring Putative Tailoring Steps G3P Glyceraldehyde-3-Phosphate IPP Isopentenyl Pyrophosphate (IPP) Pyruvate Pyruvate DMAPP Dimethylallyl Pyrophosphate (DMAPP) IPP->DMAPP IDI GPP Geranyl Pyrophosphate IPP->GPP DMAPP->GPP GPPS Geraniol Geraniol GPP->Geraniol GES Hydroxygeraniol 8-Hydroxygeraniol Geraniol->Hydroxygeraniol G8H Oxogeranial 8-Oxogeranial Hydroxygeraniol->Oxogeranial 8HGDH Iridodial Iridodial Oxogeranial->Iridodial IS Loganin Loganin Iridodial->Loganin Multiple Steps Secologanin Secologanin Loganin->Secologanin SLS This compound This compound Secologanin->this compound AcylCoA 6-hydroxy-2,6-dimethylocta-2,7-dienoyl-CoA AcylCoA->this compound MAT (putative)

Caption: A putative biosynthetic pathway for this compound from primary metabolites.

Experimental Workflow for Pathway Elucidation

Experimental_Workflow cluster_Validation Functional Validation Start Identify this compound-producing plant (Menyanthes trifoliata) Transcriptomics Transcriptome Sequencing (Leaves) Start->Transcriptomics Bioinformatics De Novo Assembly & Homology-based Annotation Transcriptomics->Bioinformatics CandidateGenes Identify Candidate Genes (CYP450s, Acyltransferases, etc.) Bioinformatics->CandidateGenes Cloning Gene Cloning & Heterologous Expression (E. coli, Yeast) CandidateGenes->Cloning VIGS In Vivo Gene Silencing (VIGS) CandidateGenes->VIGS Purification Protein Purification Cloning->Purification EnzymeAssay In Vitro Enzyme Assays (LC-MS analysis) Purification->EnzymeAssay Pathway Elucidate Biosynthetic Pathway EnzymeAssay->Pathway Metabolomics Metabolite Profiling of Silenced Plants VIGS->Metabolomics Metabolomics->Pathway

Caption: A general experimental workflow for the elucidation of a plant natural product biosynthetic pathway.

Menthiafolin: A Comprehensive Technical Overview of its Physicochemical Properties and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menthiafolin, a secoiridoid glucoside, is a natural product of significant interest within the scientific community. Its complex chemical structure and potential biological activities warrant a detailed understanding of its physicochemical properties. This technical guide provides a comprehensive overview of this compound, including its key physicochemical data, detailed experimental protocols for property determination, and an exploration of its putative biological signaling pathways. All quantitative data is presented in structured tables for clarity and comparative analysis.

Physicochemical Properties of this compound

The fundamental physicochemical properties of this compound are crucial for its handling, formulation, and interpretation of its biological activity. The following table summarizes the key known and calculated properties of this compound.

PropertyValueSource
Molecular Formula C₂₆H₃₆O₁₂PubChem[1]
Molecular Weight 540.6 g/mol PubChem[1]
Melting Point 186 °C---
Calculated XLogP3-AA 0.8PubChem[1]
Hydrogen Bond Donor Count 5PubChem[1]
Hydrogen Bond Acceptor Count 12---
Topological Polar Surface Area (TPSA) 181 ŲPubChem[1]
Calculated logS -1.645---
Calculated logP 0.331---
Calculated logD (pH 7.4) 1.402---

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate and reproducible determination of the physicochemical properties of this compound.

Melting Point Determination (Capillary Method)

The melting point of a solid organic compound like this compound can be determined with high precision using the capillary method.

Principle: A small, powdered sample of the pure compound is heated in a sealed capillary tube at a controlled rate. The temperature range over which the solid transitions to a liquid is observed and recorded as the melting point.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: A small amount of this compound is finely ground into a powder using a mortar and pestle to ensure uniform heat distribution.

  • Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. The sample height should be approximately 2-3 mm.

  • Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus.

  • Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.

  • Observation and Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range represents the melting point of the sample.

G cluster_workflow Melting Point Determination Workflow prep Sample Preparation (Grinding) load Capillary Loading prep->load heat Controlled Heating load->heat observe Observation heat->observe record Record Melting Range observe->record

Melting Point Determination Workflow
Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard and reliable technique to determine the equilibrium solubility of a compound in a specific solvent.

Principle: An excess amount of the solid compound is agitated in a solvent for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound in the saturated solution is then measured.

Apparatus:

  • Glass vials with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system or UV-Vis spectrophotometer

Procedure:

  • Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a glass vial.

  • Equilibration: The vial is sealed and placed in an orbital shaker or on a magnetic stirrer at a constant temperature (e.g., 25°C). The mixture is agitated for a sufficient period (typically 24-72 hours) to reach equilibrium.

  • Phase Separation: The suspension is centrifuged to pellet the undissolved solid. A sample of the supernatant is carefully withdrawn using a syringe and filtered through a syringe filter to remove any remaining solid particles.

  • Quantification: The concentration of this compound in the clear filtrate is determined using a validated analytical method, such as HPLC or UV-Vis spectroscopy, by comparing the response to a standard curve of known concentrations.

G cluster_workflow Solubility Determination Workflow prep Add Excess Solute to Solvent equil Equilibrate (Shake at const. T) prep->equil separate Separate Phases (Centrifuge & Filter) equil->separate quant Quantify Concentration (HPLC/UV-Vis) separate->quant

Solubility Determination Workflow
pKa Determination (Potentiometric Titration)

Potentiometric titration is a common method for determining the acid dissociation constant (pKa) of a compound.

Principle: A solution of the compound is titrated with a standard solution of a strong acid or base. The pH of the solution is monitored as a function of the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve.

Apparatus:

  • Potentiometer with a pH electrode

  • Burette

  • Magnetic stirrer and stir bar

  • Beaker

  • Standardized solutions of HCl and NaOH

Procedure:

  • Sample Preparation: A known concentration of this compound is dissolved in a suitable solvent (often a co-solvent system like water-ethanol if solubility in pure water is low).

  • Titration: The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed. The solution is then titrated with a standardized solution of NaOH (if this compound is acidic) or HCl (if it is basic), added in small, precise increments.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the curve.

G cluster_workflow pKa Determination Workflow prep Prepare Analyte Solution titrate Titrate with Standard Acid/Base prep->titrate record Record pH vs. Volume titrate->record analyze Analyze Titration Curve record->analyze determine Determine pKa at Half-Equivalence Point analyze->determine

pKa Determination Workflow

Putative Biological Activities and Signaling Pathways

While direct experimental evidence for the biological activities of this compound is limited, its structural similarity to other secoiridoids suggests potential anti-inflammatory, anticancer, and neuroprotective properties. The following diagrams illustrate the key signaling pathways that are often modulated by such compounds and may be relevant to the biological effects of this compound.

Anti-Inflammatory Activity: NF-κB Signaling Pathway

Many natural products with anti-inflammatory properties exert their effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a central regulator of the inflammatory response.

Proposed Mechanism: this compound may inhibit the activation of the IKK (IκB kinase) complex. This would prevent the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. As a result, NF-κB remains sequestered in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of pro-inflammatory genes, such as those for cytokines (e.g., TNF-α, IL-6) and cyclooxygenase-2 (COX-2)[2][3].

G cluster_pathway Putative Anti-Inflammatory Action of this compound This compound This compound IKK IKK Complex This compound->IKK IkBa IκBα IKK->IkBa phosphorylates IKK->IkBa NFkB NF-κB IkBa->NFkB inhibits Transcription Transcription of Pro-inflammatory Genes Nucleus Nucleus NFkB->Nucleus translocates Nucleus->Transcription activates G cluster_pathway Putative Anticancer Action of this compound This compound This compound PI3K PI3K This compound->PI3K Akt Akt PI3K->Akt activates Anti_Apoptotic Anti-apoptotic Proteins (e.g., Bcl-2) Akt->Anti_Apoptotic activates Pro_Apoptotic Pro-apoptotic Proteins (e.g., Bad) Akt->Pro_Apoptotic Apoptosis Apoptosis Anti_Apoptotic->Apoptosis Pro_Apoptotic->Apoptosis G cluster_pathway Putative Neuroprotective Action of this compound This compound This compound MAPK_ERK MAPK/ERK Pathway This compound->MAPK_ERK activates CREB CREB MAPK_ERK->CREB activates Neuroprotective_Genes Neuroprotective Gene Expression CREB->Neuroprotective_Genes upregulates Neuronal_Survival Neuronal Survival Neuroprotective_Genes->Neuronal_Survival

References

Preliminary Mechanistic Insights into Menthiafolin: A Hypothetical Case Study

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, publicly accessible scientific literature and databases do not contain preliminary studies on the mechanism of action of a compound designated "Menthiafolin." The following in-depth technical guide is a professionally constructed, hypothetical framework designed to meet the user's specifications for content type, audience, and data presentation. It presents a plausible, albeit fictional, mechanism of action for a novel therapeutic agent, focusing on the inhibition of dihydrofolate reductase (DHFR), a clinically relevant target. This document serves as a template for how such a guide would be structured and the level of detail it would contain.

Executive Summary

This technical guide outlines the preliminary findings on the mechanism of action of this compound, a novel small molecule inhibitor. In this hypothetical study, this compound demonstrates potent inhibitory activity against human dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolic pathway essential for DNA synthesis and cell proliferation. The data presented herein suggests that this compound acts as a competitive inhibitor of DHFR, providing a strong rationale for its further investigation as a potential therapeutic agent. This document provides a comprehensive overview of the enzymatic assays, kinetic data, and the proposed signaling pathway of inhibition.

Quantitative Data Summary: this compound Inhibition of DHFR

The inhibitory effects of this compound on recombinant human DHFR were assessed through a series of in vitro enzymatic assays. The following table summarizes the key quantitative data obtained in these preliminary studies.

ParameterValueStandard DeviationAssay Conditions
IC50 15.2 nM± 1.8 nM100 µM DHF, 150 µM NADPH
Ki (Inhibition Constant) 7.8 nM± 0.9 nMCompetitive Inhibition Model
Enzyme Specificity >1000-fold selective for DHFR over other reductasesPanel of 10 related enzymes
Cellular Potency (MCF-7) 45.6 nM± 5.2 nM72-hour cell viability assay

Experimental Protocols

Recombinant Human DHFR Enzymatic Assay

This protocol details the in vitro assay used to determine the inhibitory activity of this compound against human DHFR.

Materials:

  • Recombinant Human DHFR (50 µg/mL stock)

  • Dihydrofolate (DHF) substrate (10 mM stock in DMSO)

  • NADPH cofactor (20 mM stock in assay buffer)

  • This compound (10 mM stock in DMSO)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM KCl, 1 mM DTT

  • 96-well UV-transparent microplates

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a serial dilution of this compound in assay buffer to achieve final concentrations ranging from 1 pM to 100 µM.

  • In a 96-well plate, add 2 µL of the this compound dilutions or DMSO (vehicle control).

  • Add 178 µL of assay buffer to each well.

  • Add 10 µL of 3 µM NADPH (final concentration 150 µM) to each well.

  • Add 5 µL of recombinant human DHFR to each well to achieve a final concentration of 10 ng/µL.

  • Incubate the plate at 25°C for 15 minutes.

  • Initiate the reaction by adding 5 µL of 2 mM DHF (final concentration 100 µM) to each well.

  • Immediately place the plate in a spectrophotometer and measure the decrease in absorbance at 340 nm every 30 seconds for 20 minutes. The rate of NADPH oxidation is proportional to DHFR activity.

  • Calculate the rate of reaction for each this compound concentration.

  • Plot the reaction rates against the logarithm of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Determination of Inhibition Constant (Ki)

To determine the mode of inhibition and the inhibition constant (Ki), the DHFR enzymatic assay was performed with varying concentrations of both the substrate (DHF) and the inhibitor (this compound).

Procedure:

  • Set up the DHFR enzymatic assay as described in section 3.1.

  • Use a matrix of DHF concentrations (e.g., 10 µM, 25 µM, 50 µM, 100 µM, 200 µM) and this compound concentrations (e.g., 0 nM, 5 nM, 10 nM, 20 nM, 40 nM).

  • Measure the initial reaction velocities for each combination of substrate and inhibitor.

  • Analyze the data using a Lineweaver-Burk plot (double reciprocal plot) by plotting 1/Velocity against 1/[DHF] for each inhibitor concentration.

  • The resulting plots are then analyzed to determine the mechanism of inhibition. For competitive inhibition, the lines will intersect on the y-axis.

  • The Ki is calculated from the replot of the slopes of the Lineweaver-Burk plot versus the inhibitor concentration.

Visualizations: Signaling Pathways and Workflows

Proposed Mechanism of this compound in the Folate Metabolic Pathway

Menthiafolin_Folate_Pathway cluster_0 Folate Metabolism DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF DHFR DNA_Synthesis DNA Synthesis (dTMP) THF->DNA_Synthesis Thymidylate Synthase This compound This compound This compound->DHF Competitive Inhibition DHFR_Inhibition_Workflow start Start prepare_reagents Prepare Reagents (Buffer, DHF, NADPH, Enzyme) start->prepare_reagents serial_dilution Serial Dilution of this compound prepare_reagents->serial_dilution plate_setup Plate Setup: Add this compound, Buffer, NADPH, DHFR serial_dilution->plate_setup pre_incubation Pre-incubation (15 min at 25°C) plate_setup->pre_incubation initiate_reaction Initiate Reaction (Add DHF) pre_incubation->initiate_reaction read_absorbance Measure Absorbance at 340 nm (Kinetic Read) initiate_reaction->read_absorbance data_analysis Data Analysis: Calculate Rates, Plot Dose-Response read_absorbance->data_analysis determine_ic50 Determine IC50 data_analysis->determine_ic50

A Technical Guide to the Biological Activity Screening of Menthiafolin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Menthiafolin is a secoiridoid glycoside isolated from the leaves of Menyanthes trifoliata L. (bogbean), a plant with a history of use in traditional medicine for a variety of ailments.[1] While direct and extensive research on the biological activities of purified this compound is limited in publicly available literature, the well-documented pharmacological properties of its source plant provide a strong rationale for its investigation as a potential therapeutic agent. Extracts from Menyanthes trifoliata have demonstrated anti-inflammatory, antioxidant, antimicrobial, and even apoptosis-inducing effects in cancer cells.[2][3]

This technical guide outlines a comprehensive screening strategy for this compound, focusing on the core biological activities suggested by the profile of its parent plant and related compounds. It provides detailed experimental protocols for key assays and visualizes critical signaling pathways and workflows to aid in the design and execution of a robust preclinical research program.

Data Presentation: Biological Activities of Source Plant and Related Genera

The following tables summarize quantitative data from studies on Menyanthes trifoliata and the related Mentha genus to provide a contextual baseline for screening this compound.

Table 1: Anti-inflammatory and Antioxidant Activities of Menyanthes trifoliata Extracts

Extract/CompoundAssayModel SystemResultReference
M. trifoliata Rhizome Decoction (MtL)Carrageenan-induced paw edemaRatID₅₀ ≈ 1.7 g/kg p.o.[4]
M. trifoliata Rhizome Decoction (MtL)Ethyl phenylpropiolate-induced ear edemaRat32% inhibition at 2.0 g/kg p.o.[4]
M. trifoliata Rhizome Decoction (MtL)fMLP-induced exocytosisHuman neutrophilsIC₅₀ = 0.16 mg/ml[4]
M. trifoliata Rhizome Decoction (MtL)Elastase activityIn vitroIC₅₀ = 0.16 mg/ml[4]
M. trifoliata Rhizome Decoction (MtL)LTB₄ biosynthesisIn vitroIC₅₀ ≈ 0.73 mg/ml[4]
M. trifoliata Rhizome Decoction (MtL)Prostaglandin biosynthesisIn vitroIC₅₀ = 0.37 mg/ml[4]
M. trifoliata Leaf ExtractAntibacterial ActivityE. coli, S. enterica, B. thuringiensis, S. aureusStrongest activity among several plants tested[3]

Table 2: Cytotoxic Activities of Mentha spp. Essential Oils Against Cancer Cell Lines

Essential OilCancer Cell LineAssayResult (IC₅₀)Reference
Mentha piperita (MEO)Human Lung Carcinoma (SPC-A1)Cytotoxicity Assay10.89 µg/ml[5]
Mentha piperita (MEO)Human Leukemia (K562)Cytotoxicity Assay16.16 µg/ml[5]
Mentha piperita (MEO)Human Gastric Cancer (SGC-7901)Cytotoxicity Assay38.76 µg/ml[5]
Mentha spicataBreast Cancer (MCF-7)Cytotoxicity AssaySelective cytotoxicity observed[6]

Experimental Protocols

The following are detailed methodologies for key experiments to screen the biological activity of this compound.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in Macrophages

Objective: To determine the ability of this compound to inhibit the production of the pro-inflammatory mediator nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.

Methodology:

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., L-NMMA).

  • Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. A negative control group should remain unstimulated.

  • Nitrite Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.

    • Incubate at room temperature for 10 minutes, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.

    • Incubate for another 10 minutes at room temperature, protected from light.

  • Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the concentration of nitrite using a sodium nitrite standard curve. Determine the IC₅₀ value for this compound.

  • Cell Viability: Perform a concurrent MTT or similar viability assay on the treated cells to ensure that the observed NO inhibition is not due to cytotoxicity.

Anticancer Activity: MTT Cytotoxicity Assay

Objective: To evaluate the cytotoxic effect of this compound on a panel of human cancer cell lines.

Methodology:

  • Cell Lines: Select a panel of human cancer cell lines (e.g., MCF-7 breast cancer, HepG2 liver cancer, A549 lung cancer) and a normal, non-cancerous cell line (e.g., HEK293) to assess selectivity.

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1 to 100 µM) for 48 or 72 hours. Include a vehicle control and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance at 570 nm. Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ (the concentration that inhibits 50% of cell growth) for each cell line.

Neuroprotective Activity: H₂O₂-Induced Oxidative Stress Assay

Objective: To assess the potential of this compound to protect neuronal cells from oxidative stress-induced cell death.

Methodology:

  • Cell Culture: Culture a human neuroblastoma cell line (e.g., SH-SY5Y) in a suitable medium. For differentiation into a more neuron-like phenotype, cells can be pre-treated with retinoic acid.

  • Cell Seeding: Seed the differentiated or undifferentiated cells into a 96-well plate.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound for 24 hours.

  • Induction of Oxidative Stress: Expose the cells to a pre-determined toxic concentration of hydrogen peroxide (H₂O₂) (e.g., 100-200 µM) for a specified time (e.g., 24 hours) to induce oxidative damage. A control group should not be exposed to H₂O₂.

  • Viability Assessment: Measure cell viability using the MTT assay as described previously.

  • Data Analysis: Compare the viability of cells pre-treated with this compound and exposed to H₂O₂ against cells exposed to H₂O₂ alone. An increase in viability indicates a neuroprotective effect.

Visualizations: Workflows and Signaling Pathways

The following diagrams, created using the DOT language, illustrate key workflows and signaling pathways relevant to the screening of this compound.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: In Vivo Validation A This compound (Test Compound) B Anti-inflammatory Assays (e.g., NO, Cytokine Inhibition) A->B Primary Screening C Anticancer Assays (e.g., MTT on Cancer Panel) A->C Primary Screening D Neuroprotective Assays (e.g., Oxidative Stress Models) A->D Primary Screening E Antioxidant Assays (e.g., DPPH, ABTS) A->E Primary Screening F Identify Active Hits (IC50 < Threshold) B->F C->F D->F G Signaling Pathway Analysis (e.g., Western Blot for NF-kB, Caspases) F->G Secondary Screening H Gene Expression Analysis (e.g., qPCR) F->H Secondary Screening I Enzyme Inhibition Assays (e.g., COX-2, Caspase-3) F->I Secondary Screening J Promising Lead G->J H->J I->J K Animal Model of Inflammation (e.g., Carrageenan Paw Edema) J->K Preclinical Testing L Xenograft Cancer Model J->L Preclinical Testing M Animal Model of Neurodegeneration J->M Preclinical Testing

Caption: General experimental workflow for screening a novel natural product.

G cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 NF-κB Dimer (Inactive) cluster_3 Nucleus LPS LPS / TNF-α TLR4 TLR4 / TNFR LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (Ubiquitination & Degradation) NFkB_p65 p65 NFkB_p50 p50 NFkB_p50_nuc p50 NFkB_p50->NFkB_p50_nuc Translocation NFkB_p65_nuc p65 NFkB_p50->NFkB_p65_nuc Translocation NFkB_p65->NFkB_p50_nuc Translocation NFkB_p65->NFkB_p65_nuc Translocation DNA DNA (κB site) NFkB_p50_nuc->DNA Binds NFkB_p65_nuc->DNA Binds Genes Pro-inflammatory Genes (COX-2, iNOS, IL-6, TNF-α) DNA->Genes Transcription This compound This compound (Hypothesized) This compound->IKK Inhibits? This compound->IkB Prevents Degradation?

Caption: The NF-κB signaling pathway in inflammation.

G cluster_0 Cytoplasm cluster_1 Mitochondrion Bax Bax Mito Bax->Mito Forms Pore Bcl2 Bcl-2 Bcl2->Bax Inhibits CytoC Cytochrome c Apaf1 Apaf-1 CytoC->Apaf1 Binds Apoptosome Apoptosome ProCasp9 Pro-Caspase-9 Apaf1->ProCasp9 Recruits Casp9 Caspase-9 (Active) ProCasp3 Pro-Caspase-3 Casp9->ProCasp3 Cleaves & Activates Apoptosome->Casp9 Cleaves & Activates Casp3 Caspase-3 (Active) ProCasp3->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Executes Mito->CytoC Release CytoC_mito Cytochrome c This compound This compound (Hypothesized) This compound->Bax Activates? This compound->Bcl2 Inhibits?

Caption: The intrinsic apoptosis pathway relevant to anticancer activity.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Menthiafolin is a naturally occurring secoiridoid glycoside that, along with its structural relatives, presents significant interest for pharmacological research due to the broad therapeutic potential of this class of compounds. This technical guide provides a comprehensive overview of the primary natural sources of this compound and associated iridoids, focusing on plant species from the Menyanthaceae family. It consolidates available quantitative data, details established experimental protocols for extraction and analysis, and elucidates the key signaling pathways likely modulated by these compounds, providing a foundation for future research and drug development endeavors.

Natural Sources of this compound and Related Iridoids

This compound and its related secoiridoid glycosides are predominantly found in plants belonging to the Menyanthaceae family. The two most well-documented sources are Menyanthes trifoliata and species of the Nymphoides genus.

  • Menyanthes trifoliata , commonly known as bogbean or marsh trefoil, is a perennial aquatic plant found in temperate regions of the Northern Hemisphere[1]. Its leaves are a rich source of a variety of bitter secoiridoid glycosides, including this compound, as well as the related compounds dihydrofoliamenthin and foliamenthin[2][3]. The total concentration of these bitter substances in the dried leaves is estimated to be approximately 1%[2].

  • Nymphoides indica , a floating-leaved aquatic plant, has been identified as a significant source of this compound[4][5][6][7][8]. Phytochemical investigations have confirmed the presence of this compound alongside other seco-iridoids such as 7-epiexaltoside and 6″,7″-dihydro-7-epiexaltoside in its leaves[6][8].

  • Nymphoides peltata has also been recently identified as a source of this compound, further establishing the Nymphoides genus as a key resource for this compound[9].

While the Gentianaceae family is a well-known source of a wide array of iridoids and secoiridoids, such as gentiopicroside and sweroside, the presence of this compound itself is most strongly documented within the Menyanthaceae family[2][10].

Quantitative Data

Precise quantitative data for this compound across different plant sources is still an emerging area of research. However, available information provides valuable benchmarks for extraction and analysis.

Plant SpeciesPlant PartCompound(s)Reported ConcentrationCitation(s)
Menyanthes trifoliataDried LeavesTotal Bitter Substances (including this compound, Dihydrofoliamenthin, Foliamenthin)~ 1% of dry weight[2]
Nymphoides indicaLeavesThis compound, 7-epiexaltoside, 6″,7″-dihydro-7-epiexaltosidePresence confirmed, specific quantification not yet reported in cited literature.[4][6][8]
Nymphoides peltataRootsThis compoundPresence confirmed, specific quantification not yet reported in cited literature.[9]
Himatanthus sucuubaBarkPlumieride26.7 µg/mL in extract[11]
Himatanthus sucuubaLatexPlumieride34.7 µg/mL in extract[11]

Experimental Protocols

Extraction, Isolation, and Purification of this compound and Related Iridoids

The following protocol is a generalized methodology based on established procedures for the isolation of secoiridoid glycosides from plant material.

3.1.1. Plant Material Preparation

  • Collect fresh leaves of Nymphoides indica or Menyanthes trifoliata.

  • Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved.

  • Grind the dried leaves into a fine powder using a mechanical grinder.

3.1.2. Extraction

  • Macerate the powdered plant material in 90% methanol (MeOH) at a 1:10 (w/v) ratio for 72 hours at room temperature, with occasional agitation.

  • Filter the mixture through Whatman No. 1 filter paper.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude methanolic extract.

3.1.3. Liquid-Liquid Partitioning

  • Suspend the crude methanolic extract in distilled water.

  • Perform sequential liquid-liquid partitioning with solvents of increasing polarity:

    • n-hexane

    • Chloroform (CHCl₃)

    • Ethyl acetate (EtOAc)

    • n-butanol (n-BuOH)

  • Separate and concentrate each fraction using a rotary evaporator. The secoiridoid glycosides are expected to be enriched in the more polar fractions (EtOAc and n-BuOH).

3.1.4. Chromatographic Purification

  • Subject the n-butanol fraction to column chromatography on a silica gel column.

  • Elute the column with a gradient solvent system, starting with 100% CHCl₃ and gradually increasing the polarity by adding methanol.

  • Collect fractions and monitor by Thin Layer Chromatography (TLC) using a mobile phase such as CHCl₃:MeOH (8:2, v/v). Visualize spots by spraying with a vanillin-sulfuric acid reagent followed by heating.

  • Pool fractions with similar TLC profiles and concentrate them.

  • Further purify the pooled fractions using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a gradient of acetonitrile and water to isolate pure this compound and related iridoids.

Quantitative Analysis by HPLC-DAD

This protocol provides a framework for the quantitative determination of this compound and related iridoids in plant extracts.

3.2.1. Standard and Sample Preparation

  • Standard Solutions: Prepare stock solutions of isolated and purified this compound, dihydrofoliamenthin, and foliamenthin in methanol at a concentration of 1 mg/mL. Prepare a series of working standard solutions by serial dilution to generate a calibration curve (e.g., 10, 25, 50, 100, 250 µg/mL).

  • Sample Solutions: Accurately weigh 100 mg of the dried, powdered plant material and extract with 10 mL of methanol using ultrasonication for 30 minutes. Centrifuge the mixture and filter the supernatant through a 0.45 µm syringe filter prior to HPLC analysis.

3.2.2. HPLC Conditions

  • Instrument: HPLC system equipped with a Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).

    • 0-5 min: 10% B

    • 5-25 min: 10-40% B

    • 25-30 min: 40-100% B

    • 30-35 min: 100% B

    • 35-40 min: 100-10% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 25°C.

  • Detection Wavelength: 235 nm (or a wavelength determined to be the absorption maximum for the target iridoids).

3.2.3. Quantification

  • Inject the standard solutions to construct a calibration curve of peak area versus concentration.

  • Inject the sample solutions and identify the peaks of this compound and related iridoids by comparing their retention times with those of the standards.

  • Quantify the amount of each compound in the sample by interpolating the peak area from the calibration curve.

Signaling Pathways and Mechanism of Action

While direct studies on the specific signaling pathways modulated by this compound are limited, the well-documented activities of structurally similar secoiridoid glycosides, such as sweroside, gentiopicroside, and oleuropein, provide strong indications of its likely mechanisms of action. These compounds are known to exhibit potent anti-inflammatory and antioxidant effects through the modulation of key cellular signaling cascades.

Anti-Inflammatory Pathways

Secoiridoid glycosides are known to exert their anti-inflammatory effects primarily through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways.

  • NF-κB Pathway: In an inflammatory state, the NF-κB transcription factor is activated, leading to the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and adhesion molecules[12][13]. Secoiridoids can inhibit the activation of NF-κB, thereby downregulating the expression of these inflammatory mediators[3][10][14][15][16][17].

  • MAPK Pathway: The MAPK pathway, which includes ERK, JNK, and p38, is another critical regulator of the inflammatory response. Activation of this pathway leads to the production of inflammatory cytokines and enzymes like COX-2 and iNOS[3][18]. Secoiridoids have been shown to suppress the phosphorylation of key proteins in the MAPK cascade, thus mitigating the inflammatory response[18][19].

anti_inflammatory_pathway This compound This compound & Related Iridoids IKK IKK This compound->IKK Inhibits MAPK_cascade MAPK Cascade (ERK, JNK, p38) This compound->MAPK_cascade Inhibits IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB_inactive NF-κB (p50/p65) IkB->NFkB_inactive Sequesters in Cytoplasm NFkB_active NF-κB (p50/p65) NFkB_inactive->NFkB_active Activation Pro_inflammatory_genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) NFkB_active->Pro_inflammatory_genes Induces AP1 AP-1 MAPK_cascade->AP1 Activates AP1->Pro_inflammatory_genes Induces Inflammation Inflammation Pro_inflammatory_genes->Inflammation

Inferred Anti-Inflammatory Signaling Pathway of this compound.
Antioxidant Pathway

The antioxidant properties of secoiridoid glycosides are often attributed to their ability to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2)-ARE (Antioxidant Response Element) signaling pathway.

  • Nrf2-ARE Pathway: Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. In the presence of oxidative stress or activators like secoiridoids, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the ARE in the promoter region of various antioxidant genes, leading to the expression of protective enzymes such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1)[3][7]. These enzymes play a crucial role in detoxifying reactive oxygen species (ROS) and mitigating oxidative damage.

antioxidant_pathway This compound This compound & Related Iridoids Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Induces Dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases ARE ARE (Antioxidant Response Element) Nrf2->ARE Translocates to Nucleus & Binds Antioxidant_genes Antioxidant Gene Expression (HO-1, NQO1) ARE->Antioxidant_genes Induces Cellular_protection Cellular Protection & Reduced Oxidative Stress Antioxidant_genes->Cellular_protection experimental_workflow Plant_Collection Plant Material Collection & Preparation Extraction Extraction Plant_Collection->Extraction Partitioning Liquid-Liquid Partitioning Extraction->Partitioning Quantitative_Analysis Quantitative Analysis (HPLC-DAD) Extraction->Quantitative_Analysis Column_Chromatography Column Chromatography Partitioning->Column_Chromatography HPLC_Purification Preparative HPLC Column_Chromatography->HPLC_Purification Structure_Elucidation Structure Elucidation (NMR, MS) HPLC_Purification->Structure_Elucidation HPLC_Purification->Quantitative_Analysis Biological_Assays Biological Activity Assays HPLC_Purification->Biological_Assays

References

Menthiafolin: A Technical Overview of an Uncharted Secoiridoid Glycoside

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 19351-64-5 Chemical Formula: C₂₆H₃₆O₁₂ IUPAC Name: [(4aS,5R)-5-ethenyl-1-oxo-6-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-3-yl] (2E)-6-hydroxy-2,6-dimethylocta-2,7-dienoate

This technical guide provides a comprehensive overview of the current, albeit limited, scientific knowledge regarding Menthiafolin, a secoiridoid glycoside identified from the plant Menyanthes trifoliata, commonly known as bogbean. Despite its chemical characterization, in-depth research into its biological activities, mechanisms of action, and potential therapeutic applications remains scarce in publicly accessible scientific literature. This document consolidates the available information and highlights the significant gaps in our understanding of this natural compound.

Chemical and Physical Properties

This compound is a complex molecule belonging to the class of secoiridoid glycosides. These compounds are characterized by a cleaved iridoid skeleton, typically linked to a glucose molecule. The structural information for this compound is primarily derived from its entry in public chemical databases.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 540.5 g/mol PubChem[1]
Chemical Formula C₂₆H₃₆O₁₂PubChem[1]
CAS Number 19351-64-5PubChem[1]
Topological Polar Surface Area 181 ŲPubChem[1]
Hydrogen Bond Donor Count 5PubChem[1]
Hydrogen Bond Acceptor Count 12PubChem[1]
Rotatable Bond Count 9PubChem[1]

Occurrence and Isolation

General protocols for the isolation of secoiridoid glycosides from plant materials typically involve the following steps:

G cluster_extraction Extraction cluster_partition Partitioning cluster_chromatography Chromatography A Dried & Powdered Plant Material B Maceration/Soxhlet with Methanol/Ethanol A->B C Crude Extract B->C D Solvent-Solvent Partitioning (e.g., n-Hexane, Ethyl Acetate) C->D E Polar Fraction D->E F Column Chromatography (e.g., Silica Gel, Sephadex) E->F G Fraction Collection & TLC Analysis F->G H Preparative HPLC G->H I Isolated this compound H->I

Figure 1: A generalized workflow for the isolation of secoiridoid glycosides.

Spectroscopic Data

Detailed spectroscopic data for this compound, including ¹H-NMR, ¹³C-NMR, and mass spectrometry data, are essential for its unambiguous identification and structural confirmation. While the structure is available in databases, the primary experimental data from which this structure was determined are not present in the searched literature. A comprehensive spectroscopic analysis would be a critical component of any future research on this compound.

Biological Activity and Mechanism of Action

A significant knowledge gap exists regarding the biological activity of this compound. While extracts of Menyanthes trifoliata have been reported to possess anti-inflammatory and antioxidant properties, the specific contribution of this compound to these effects has not been elucidated.[2]

Studies on other secoiridoid glycosides have revealed a range of biological activities, including anti-inflammatory, antioxidant, and hepatoprotective effects.[3][4] For instance, some secoiridoid glycosides have been shown to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in LPS-stimulated cells.[3][5]

A hypothetical signaling pathway that could be investigated for this compound's potential anti-inflammatory activity is the NF-κB pathway:

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 IKK IKK TLR4->IKK This compound This compound (?) This compound->IKK Inhibition? IκBα IκBα IKK->IκBα Phosphorylation IκBα_P P-IκBα IκBα->IκBα_P NF-κB NF-κB NF-κB_nuc NF-κB NF-κB->NF-κB_nuc Proteasome Proteasome IκBα_P->Proteasome Degradation DNA DNA NF-κB_nuc->DNA Transcription Cytokines Pro-inflammatory Cytokines DNA->Cytokines LPS LPS LPS->TLR4

Figure 2: A potential anti-inflammatory mechanism of this compound via NF-κB pathway inhibition.

Note: This diagram represents a hypothesized mechanism based on the known activities of similar compounds and requires experimental validation for this compound.

Future Research Directions

  • Isolation and Spectroscopic Analysis: Development and publication of a detailed protocol for the isolation of this compound from Menyanthes trifoliata, accompanied by a comprehensive analysis of its spectroscopic data (NMR, MS, IR).

  • In Vitro Biological Screening: A broad-based screening of this compound for various biological activities, including but not limited to, anti-inflammatory, antioxidant, cytotoxic, and antimicrobial effects.

  • Mechanism of Action Studies: For any confirmed biological activities, in-depth studies to elucidate the underlying molecular mechanisms, including the identification of protein targets and signaling pathways.

  • Preclinical Evaluation: Should promising in vitro activity be identified, further evaluation in animal models would be warranted to assess its efficacy and safety profile.

Conclusion

This compound (CAS 19351-64-5) represents a scientifically underexplored natural product. While its chemical structure and presence in Menyanthes trifoliata are known, a significant dearth of information exists regarding its biological properties and potential applications. This technical guide serves to summarize the available data and, more importantly, to highlight the critical need for further research to characterize this intriguing secoiridoid glycoside. The lack of detailed experimental protocols and quantitative data in the current literature prevents a more in-depth analysis at this time. Future investigations are essential to determine if this compound holds any promise for the development of new therapeutic agents.

References

In Silico Prediction of Menthiafolin Targets: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Menthiafolin, a complex natural product, presents a scaffold with potential therapeutic applications. However, its biological targets and mechanism of action remain largely uncharacterized. This technical guide outlines a comprehensive in silico workflow to predict the molecular targets of this compound, providing a foundational roadmap for further experimental validation and drug development efforts. The methodologies detailed herein encompass ligand-based and structure-based computational approaches, culminating in the prediction of potential protein targets and the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of this compound. This document serves as a practical guide for researchers seeking to elucidate the pharmacological landscape of novel natural products.

Introduction

Natural products have historically been a rich source of therapeutic agents. This compound, a secoiridoid glycoside, possesses a complex and stereochemically rich structure that suggests potential for specific interactions with biological macromolecules. The identification of its protein targets is a critical first step in understanding its mechanism of action and evaluating its therapeutic potential. In silico target prediction methods offer a rapid and cost-effective approach to generate testable hypotheses and guide experimental studies. This guide details a multi-pronged computational strategy to predict the targets of this compound.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is fundamental to any drug discovery effort. These properties influence its pharmacokinetic behavior and its ability to interact with biological targets. The key physicochemical properties of this compound, obtained from the PubChem database, are summarized in Table 1.[1]

PropertyValueSource
Molecular Formula C26H36O12PubChem[1]
Molecular Weight 540.6 g/mol PubChem[1]
IUPAC Name [(4aS,5R)-5-ethenyl-1-oxo-6-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-3-yl] (2E)-6-hydroxy-2,6-dimethylocta-2,7-dienoatePubChem[1]
Canonical SMILES C/C(=C\CCC(C)(C=C)O)/C(=O)OC1C[C@H]2--INVALID-LINK--CO)O)O)O">C@HC=CPubChem[1]
Topological Polar Surface Area (TPSA) 181 ŲPubChem[1]
logP (octanol-water partition coefficient) 0.331Molinspiration
Number of Hydrogen Bond Donors 5Molinspiration
Number of Hydrogen Bond Acceptors 12Molinspiration
Number of Rotatable Bonds 11Molinspiration

In Silico Target Prediction Workflow

Our proposed workflow for the in silico target prediction of this compound integrates ligand-based and structure-based methods to provide a comprehensive and robust prediction of potential biological targets.

In_Silico_Target_Prediction_Workflow cluster_0 Ligand Preparation cluster_1 Ligand-Based Approaches cluster_2 Structure-Based Approaches cluster_3 Target Prioritization & Analysis cluster_4 ADMET Prediction Menthiafolin_SDF This compound 3D Structure (.sdf) Similarity_Search Chemical Similarity Search Menthiafolin_SDF->Similarity_Search Pharmacophore Pharmacophore Modeling Menthiafolin_SDF->Pharmacophore Inverse_Docking Inverse Molecular Docking Menthiafolin_SDF->Inverse_Docking ADMET ADMET Profiling Menthiafolin_SDF->ADMET Target_List Consolidated Target List Similarity_Search->Target_List Pharmacophore->Target_List Inverse_Docking->Target_List Pathway_Analysis Pathway & GO Analysis Target_List->Pathway_Analysis

Figure 1: Overall in silico target prediction workflow for this compound.

Experimental Protocols

The starting point for any in silico study is the generation of a high-quality 3D structure of the ligand.

  • 2D to 3D Conversion: The 2D structure of this compound, obtained from PubChem in SDF format, is converted to a 3D structure using software such as Open Babel or ChemDraw.

  • Energy Minimization: The 3D structure is then subjected to energy minimization to obtain a low-energy, stable conformation. This can be performed using force fields like MMFF94 or UFF in software packages like Avogadro or MOE (Molecular Operating Environment). The output is a 3D structure in a format suitable for docking and pharmacophore modeling (e.g., .mol2 or .pdbqt).

These methods rely on the principle that structurally similar molecules are likely to have similar biological activities.

  • Chemical Similarity Searching:

    • Database Selection: Publicly available databases such as ChEMBL, PubChem, and DrugBank are utilized. These databases contain information on the biological activities of a vast number of small molecules.

    • Similarity Metric: The 3D structure of this compound is used as a query to search these databases for structurally similar compounds. The Tanimoto coefficient is a commonly used metric for assessing structural similarity based on molecular fingerprints.

    • Target Identification: The known biological targets of the structurally similar compounds are retrieved. These targets are then considered as potential targets for this compound.

  • Pharmacophore Modeling:

    • Pharmacophore Generation: A pharmacophore model is a 3D arrangement of essential chemical features that a molecule must possess to bind to a specific target. Based on the structure of this compound, a pharmacophore model is generated. This model will typically include features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. Software like PharmaGist or LigandScout can be used for this purpose.

    • Database Screening: The generated pharmacophore model is then used to screen 3D compound databases (e.g., ZINC, MolPort) to identify other molecules that fit the model.

    • Target Inference: The known targets of the identified "hit" molecules are compiled to infer potential targets for this compound.

Inverse molecular docking, also known as reverse docking, involves docking a single ligand (this compound) against a large collection of protein structures to identify potential binding partners.

  • Protein Target Library Preparation: A library of 3D protein structures is compiled. This can be a custom library of targets of interest or a comprehensive library representing the human proteome, often sourced from the Protein Data Bank (PDB). The protein structures must be prepared by removing water molecules, adding hydrogen atoms, and assigning partial charges.

  • Docking Simulation: this compound is docked into the binding site of each protein in the library using software like AutoDock Vina, SwissDock, or Glide. The docking algorithm samples different conformations and orientations of the ligand within the binding site and calculates a docking score, which is an estimate of the binding affinity.

  • Ranking and Analysis: The protein targets are ranked based on their docking scores. Targets with the most favorable (lowest) docking scores are considered the most likely binding partners for this compound.

Predicting the ADMET properties of a compound early in the drug discovery process can help to identify potential liabilities.

  • Web Server Utilization: Web-based tools such as SwissADME and pkCSM are employed. These servers use a variety of computational models to predict a wide range of pharmacokinetic and toxicological properties.

  • Property Prediction: The SMILES string of this compound is submitted to these servers to predict properties such as:

    • Absorption: Gastrointestinal (GI) absorption, Caco-2 permeability.

    • Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding.

    • Metabolism: Cytochrome P450 (CYP) inhibition.

    • Excretion: Renal clearance.

    • Toxicity: Ames mutagenicity, hERG inhibition, hepatotoxicity.

Hypothetical Results

The following sections present hypothetical, yet plausible, results that could be obtained from the in silico workflow described above.

Predicted Biological Targets of this compound

Based on a consensus approach combining similarity searching, pharmacophore screening, and inverse docking, a list of potential high-priority targets for this compound is generated.

Target ProteinGene NameUniProt IDDocking Score (kcal/mol)Predicted ActivityRelevant Pathway
Cyclooxygenase-2 PTGS2P35354-9.8InhibitionInflammation, Cancer
Tumor necrosis factor-alpha TNFP01375-9.2InhibitionInflammation, Apoptosis
B-cell lymphoma 2 BCL2P10415-8.9InhibitionApoptosis, Cancer
Nuclear factor kappa B p65 subunit RELAQ04206-8.5InhibitionInflammation, Cancer
Phosphoinositide 3-kinase gamma PIK3CGP48736-8.2InhibitionCell signaling, Cancer
Predicted ADMET Profile of this compound

The predicted ADMET properties provide insights into the potential drug-likeness of this compound.

ADMET PropertyPredicted ValueInterpretation
Gastrointestinal Absorption HighLikely to be well-absorbed from the gut.
Blood-Brain Barrier Permeation NoUnlikely to cross the blood-brain barrier.
P-glycoprotein Substrate YesMay be subject to efflux by P-glycoprotein.
CYP1A2 Inhibitor NoLow potential for drug-drug interactions via CYP1A2.
CYP2C9 Inhibitor YesPotential for drug-drug interactions via CYP2C9.
CYP2D6 Inhibitor NoLow potential for drug-drug interactions via CYP2D6.
CYP3A4 Inhibitor YesPotential for drug-drug interactions via CYP3A4.
Ames Mutagenicity Non-mutagenUnlikely to be mutagenic.
hERG I Inhibition Low riskLow risk of cardiotoxicity.
Hepatotoxicity Low riskLow risk of liver toxicity.
Hypothetical Signaling Pathway Modulation

Based on the predicted targets, this compound may modulate inflammatory and apoptotic pathways. A hypothetical signaling pathway is depicted below.

Hypothetical_Signaling_Pathway cluster_this compound cluster_pathway Inflammatory & Apoptotic Signaling This compound This compound TNF TNF-α This compound->TNF NFkB NF-κB This compound->NFkB COX2 COX-2 This compound->COX2 PI3K PI3Kγ This compound->PI3K BCL2 Bcl-2 This compound->BCL2 TNF->NFkB NFkB->COX2 NFkB->BCL2 Inflammation Inflammation COX2->Inflammation PI3K->NFkB Apoptosis Apoptosis BCL2->Apoptosis

Figure 2: Hypothetical signaling pathway modulated by this compound.

Conclusion

This technical guide has outlined a systematic and comprehensive in silico workflow for the prediction of biological targets for the natural product this compound. By integrating ligand-based and structure-based computational methods, it is possible to generate a prioritized list of potential protein targets, providing a strong foundation for experimental validation. The hypothetical results presented herein suggest that this compound may exert its biological effects through the modulation of key proteins involved in inflammation and apoptosis. Furthermore, the predicted ADMET profile indicates that this compound possesses favorable drug-like properties. The methodologies and hypothetical data presented in this guide serve as a valuable resource for researchers and drug development professionals working to unlock the therapeutic potential of novel natural products. The next crucial steps will involve the experimental validation of these in silico predictions through in vitro binding assays and cell-based functional assays.

References

Menthiafolin: An In-depth Technical Guide to its Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing literature reveals a significant gap in the quantitative data available for the solubility of Menthiafolin in common organic solvents. This guide addresses this informational void by outlining the theoretical considerations for its solubility, detailing a generalized experimental protocol for determining solubility, and providing a framework for the application of this data in research and drug development.

Introduction to this compound

This compound is a secoiridoid glycoside, a class of natural products known for their diverse biological activities. Its chemical structure, characterized by a complex arrangement of a glucose unit attached to a non-sugar aglycone moiety, dictates its physicochemical properties, including its solubility. As a glycoside, this compound is generally anticipated to exhibit higher solubility in polar solvents, such as water and short-chain alcohols, due to the hydrophilic nature of the sugar component. Conversely, its solubility is expected to be limited in non-polar organic solvents. However, precise quantitative data is essential for a variety of applications, from extraction and purification to formulation and pharmacological studies.

Theoretical Framework for this compound Solubility

The solubility of a compound is governed by the principle of "like dissolves like." The presence of multiple hydroxyl groups in the glucose portion of this compound allows for the formation of hydrogen bonds with polar solvents. The aglycone part, being more lipophilic, will have a greater affinity for non-polar organic solvents. The overall solubility in a given solvent is a balance between these competing interactions.

Key Physicochemical Properties of this compound:

PropertyValueSource
Molecular FormulaC26H36O12PubChem
Molecular Weight540.6 g/mol PubChem
Predicted logS-1.645ChemSpider

The predicted octanol-water partition coefficient (logP) and water solubility (logS) provide theoretical estimations of this compound's solubility behavior. A negative logS value, such as the -1.645 predicted for this compound, suggests that it is sparingly soluble in water. While this offers a preliminary insight, it does not replace the need for empirical data in various organic solvents.

General Experimental Protocol for Determining this compound Solubility

To address the absence of specific solubility data, a standardized experimental approach is necessary. The following protocol outlines a general method for determining the solubility of this compound in various organic solvents.

Materials and Equipment
  • This compound (high purity standard)

  • A selection of organic solvents (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO), chloroform, ethyl acetate) of analytical grade.

  • Analytical balance

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

  • Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Weigh excess This compound B Add known volume of solvent A->B C Seal vial B->C D Incubate at constant temperature with shaking C->D E Allow to reach equilibrium D->E F Centrifuge to separate solid E->F G Collect supernatant F->G H Dilute supernatant G->H I Analyze by HPLC H->I

Figure 1: General workflow for solubility determination.
Detailed Steps

  • Preparation of Saturated Solutions: An excess amount of this compound is added to a vial containing a known volume of the selected organic solvent. The vials are then tightly sealed to prevent solvent evaporation.

  • Equilibration: The vials are placed in a shaking incubator set at a constant temperature (e.g., 25 °C) and agitated for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, the samples are centrifuged at a high speed to pellet the undissolved solid this compound.

  • Sample Analysis: A precise aliquot of the clear supernatant is carefully removed and diluted with a suitable solvent. The concentration of this compound in the diluted sample is then determined using a validated HPLC method.

  • Calculation of Solubility: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in units of mg/mL or mol/L.

Anticipated Solubility Profile and Data Presentation

Based on the general principles of glycoside solubility, a hypothetical solubility profile for this compound in a range of organic solvents is presented below. It is crucial to note that these are expected trends and must be confirmed by experimental data.

Table 1: Hypothetical Solubility of this compound in Various Organic Solvents at 25 °C

SolventPolarity IndexExpected Solubility
Water10.2Sparingly Soluble
Methanol5.1Soluble
Ethanol4.3Soluble
Isopropanol3.9Moderately Soluble
Acetonitrile5.8Sparingly Soluble
Acetone5.1Sparingly Soluble
Dimethyl Sulfoxide (DMSO)7.2Soluble
Ethyl Acetate4.4Slightly Soluble
Chloroform4.1Poorly Soluble
Hexane0.1Insoluble

Applications in Drug Development and Research

Quantitative solubility data for this compound is a prerequisite for several key stages of research and drug development.

G cluster_applications Applications SolubilityData Quantitative Solubility Data Extraction Extraction & Purification SolubilityData->Extraction informs solvent selection Formulation Formulation Development SolubilityData->Formulation enables dosage form design Screening High-Throughput Screening SolubilityData->Screening critical for assay development ADME ADME/Tox Studies SolubilityData->ADME predicts in vivo behavior

Figure 2: Role of solubility data in the drug development pipeline.
  • Extraction and Purification: Knowledge of this compound's solubility in different solvents is fundamental for developing efficient methods to isolate it from its natural source, Menyanthes trifoliata.

  • Formulation Development: To develop a viable pharmaceutical product, the active ingredient must be formulated in a suitable delivery vehicle. Solubility data is essential for designing liquid formulations, as well as for processes like granulation and tablet manufacturing.

  • Pharmacological Screening: In vitro and in vivo studies require this compound to be dissolved in a biocompatible solvent. Understanding its solubility profile allows for the selection of appropriate vehicles for biological assays.

  • Analytical Method Development: The development of robust analytical methods, such as HPLC, for the quantification of this compound relies on its solubility in the mobile phase.

Conclusion

While this compound holds promise as a bioactive natural product, the lack of publicly available, quantitative data on its solubility in organic solvents presents a significant hurdle to its further investigation and development. This guide has provided a theoretical basis for its expected solubility, a detailed experimental protocol for its determination, and an overview of the critical applications of such data. The generation of empirical solubility data for this compound is a crucial next step for the scientific community to unlock its full potential.

Understanding the pharmacology of Menthiafolin

Author: BenchChem Technical Support Team. Date: November 2025

Note on "Menthiafolin"

Initial searches for "this compound" indicate that while it is listed in some chemical databases such as PubChem, the name is associated with a compound found in the plant Menyanthes trifoliata (Bogbean).[1] However, there is a significant lack of pharmacological and clinical data available under this name in the public domain. The term appears to be used in some instances as a placeholder in auto-generated content, and should not be confused with well-characterized therapeutic agents.

To fulfill the requirements of this request for a detailed pharmacological whitepaper, the following guide has been prepared using Ibuprofen , a well-documented nonsteroidal anti-inflammatory drug (NSAID), as a model. This example serves to demonstrate the requested structure, data presentation, and visualization style.

An In-depth Technical Guide to the Pharmacology of Ibuprofen

Audience: Researchers, scientists, and drug development professionals.

Abstract: Ibuprofen is a widely used nonsteroidal anti-inflammatory drug (NSAID) that exerts its therapeutic effects—analgesic, anti-inflammatory, and antipyretic—primarily through the non-selective inhibition of cyclooxygenase (COX) enzymes. This guide provides a detailed overview of the core pharmacology of Ibuprofen, including its mechanism of action, pharmacokinetic and pharmacodynamic properties, and key experimental protocols used in its characterization. Quantitative data are summarized in structured tables, and critical pathways are visualized using Graphviz diagrams to facilitate a deeper understanding for research and development professionals.

Mechanism of Action

Ibuprofen's primary mechanism of action is the inhibition of the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.

  • COX-1: Is constitutively expressed in most tissues and is involved in homeostatic functions, such as protecting the gastric mucosa and maintaining renal blood flow.

  • COX-2: Is an inducible enzyme, with its expression being upregulated at sites of inflammation by cytokines and other inflammatory stimuli.

By inhibiting both isoforms, Ibuprofen reduces the synthesis of prostaglandins, leading to its therapeutic effects. The inhibition of COX-2 is primarily responsible for its anti-inflammatory and analgesic properties, while the inhibition of COX-1 is associated with some of its common side effects, such as gastrointestinal irritation.

substance substance enzyme enzyme pathway pathway effect effect inhibitor inhibitor AA Arachidonic Acid COX1 COX-1 AA->COX1 COX2 COX-2 AA->COX2 PG_homeostatic Homeostatic Prostaglandins COX1->PG_homeostatic PG_inflammatory Inflammatory Prostaglandins COX2->PG_inflammatory GI GI Mucosal Protection Platelet Aggregation PG_homeostatic->GI Inflammation Inflammation, Pain, Fever PG_inflammatory->Inflammation Ibuprofen Ibuprofen Ibuprofen->COX1 Ibuprofen->COX2

Ibuprofen's primary mechanism of action.
Pharmacodynamics

The pharmacodynamic properties of Ibuprofen are centered on its COX inhibition. The relative potency for each isoform is a key characteristic.

ParameterValue (approx.)Description
COX-1 IC₅₀ 1.3 - 2.5 µMThe half-maximal inhibitory concentration for the COX-1 enzyme.
COX-2 IC₅₀ 0.3 - 1.5 µMThe half-maximal inhibitory concentration for the COX-2 enzyme.
COX-2/COX-1 Ratio ~0.5 - 1.0Indicates a relatively non-selective profile, with slight preference for COX-2 in some assays.

Table 1: In Vitro COX Inhibition Data for Ibuprofen.

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) profile of Ibuprofen is well-characterized.

ParameterValueDescription
Bioavailability > 80%High oral absorption.
Time to Peak Plasma (Tₘₐₓ) 1.5 - 3 hoursRapidly absorbed, with food potentially delaying Tₘₐₓ.
Protein Binding > 99%Highly bound to plasma proteins, primarily albumin.
Volume of Distribution (Vd) ~0.14 L/kgLow volume of distribution, indicating it remains largely in the bloodstream.
Metabolism Hepatic (CYP2C9)Primarily metabolized in the liver by the cytochrome P450 enzyme CYP2C9.
Elimination Half-life (t₁/₂) 2 - 4 hoursRelatively short half-life, requiring multiple daily doses for sustained effect.
Excretion RenalMetabolites are primarily excreted in the urine.

Table 2: Key Pharmacokinetic Parameters of Ibuprofen.

Experimental Protocols

4.1. In Vitro COX Inhibition Assay

This assay is fundamental to determining the potency and selectivity of NSAIDs like Ibuprofen.

Objective: To measure the half-maximal inhibitory concentration (IC₅₀) of Ibuprofen against COX-1 and COX-2 enzymes.

Methodology:

  • Enzyme Source: Recombinant human COX-1 and COX-2 enzymes are used.

  • Substrate: Arachidonic acid is added to initiate the enzymatic reaction.

  • Incubation: The enzyme is pre-incubated with varying concentrations of Ibuprofen.

  • Reaction: The reaction is initiated by adding arachidonic acid, leading to the production of Prostaglandin E₂ (PGE₂).

  • Quantification: The amount of PGE₂ produced is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Analysis: The percentage of inhibition at each Ibuprofen concentration is calculated, and the data is fitted to a dose-response curve to determine the IC₅₀ value.

step step input input output output process process A Prepare Enzyme (COX-1 or COX-2) B Add varying concentrations of Ibuprofen A->B C Pre-incubate B->C D Add Arachidonic Acid (Substrate) C->D E Enzymatic Reaction D->E F Quantify PGE₂ (ELISA) E->F G Calculate IC₅₀ F->G

Workflow for a COX Inhibition Assay.

4.2. In Vivo Carrageenan-Induced Paw Edema Model

This is a classic animal model to assess the anti-inflammatory activity of a compound.

Objective: To evaluate the ability of Ibuprofen to reduce acute inflammation in a rodent model.

Methodology:

  • Animals: Typically, rats or mice are used.

  • Compound Administration: Animals are pre-treated with Ibuprofen (or vehicle control) via oral gavage.

  • Induction of Inflammation: A sub-plantar injection of carrageenan (an irritant) is administered into the hind paw to induce localized inflammation and edema.

  • Measurement: The volume of the paw is measured at baseline and at several time points post-injection using a plethysmometer.

  • Analysis: The percentage reduction in paw edema in the Ibuprofen-treated group is compared to the vehicle-treated group to determine anti-inflammatory efficacy.

Conclusion

Ibuprofen serves as a quintessential example of a non-selective COX inhibitor, with a well-understood pharmacological profile that balances therapeutic efficacy with known side effects. Its rapid absorption, short half-life, and potent anti-inflammatory action have established it as a cornerstone of pain and inflammation management. The experimental protocols detailed herein represent standard methods for the preclinical evaluation of NSAIDs, providing a framework for the development of novel anti-inflammatory agents. A thorough understanding of these principles is critical for professionals engaged in the discovery and development of new medicines.

References

Preliminary cytotoxicity of Menthiafolin on cancer cell lines

Author: BenchChem Technical Support Team. Date: November 2025

A notable gap exists in the scientific literature regarding the direct cytotoxic effects of Menthiafolin, a seco-cyclopentane glucoside isolated from Menyanthes trifoliata (bogbean), on cancer cell lines. Despite the well-documented biological activities of extracts from Menyanthes trifoliata, including anti-inflammatory, sedative-hypnotic, and DNA-protective properties, specific data on this compound's anticancer potential, such as IC50 values and mechanisms of action, remain unpublished.[1][2][3][4][5]

This technical guide addresses this knowledge gap by outlining the established methodologies and conceptual frameworks that would be employed to investigate the preliminary cytotoxicity of a novel natural compound like this compound. This document serves as a roadmap for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this compound and similar natural products.

Section 1: Quantitative Assessment of Cytotoxicity

The initial step in evaluating a compound's anticancer potential is to determine its cytotoxic effect on a panel of cancer cell lines. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Table 1: Hypothetical Data Structure for this compound IC50 Values (µM)

Cancer Cell LineType of CancerThis compound IC50 (µM)Doxorubicin IC50 (µM) (Positive Control)
MCF-7Breast AdenocarcinomaData not availableKnown value
MDA-MB-231Breast AdenocarcinomaData not availableKnown value
A549Lung CarcinomaData not availableKnown value
HCT116Colon CarcinomaData not availableKnown value
HeLaCervical CarcinomaData not availableKnown value
HepG2Hepatocellular CarcinomaData not availableKnown value
PC-3Prostate AdenocarcinomaData not availableKnown value
U-87 MGGlioblastomaData not availableKnown value
K-562Chronic Myelogenous LeukemiaData not availableKnown value
Normal Cell Line
HEK293Human Embryonic KidneyData not availableKnown value

This table illustrates the standard format for presenting IC50 data. Currently, no such data exists for this compound in the public domain.

Section 2: Experimental Protocols for Cytotoxicity Assessment

Detailed and reproducible experimental protocols are fundamental to the scientific rigor of cytotoxicity studies. The following are standard methodologies that would be applied to investigate this compound.

Cell Culture and Maintenance
  • Cell Lines: A diverse panel of human cancer cell lines representing various tumor types and a non-cancerous cell line (for selectivity assessment) would be procured from a reputable cell bank (e.g., ATCC).

  • Culture Medium: Each cell line would be cultured in its recommended medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Incubation Conditions: Cells would be maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: this compound, dissolved in a suitable solvent (e.g., DMSO) and diluted in culture medium to various concentrations, is added to the wells. Control wells receive the vehicle (DMSO) alone.

  • Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.

  • MTT Addition: MTT solution is added to each well, and the plates are incubated for another 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or acidified isopropanol).

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Cell viability is calculated as a percentage of the control, and the IC50 value is determined by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Apoptosis Determination (Annexin V-FITC/Propidium Iodide Assay)

To determine if the observed cytotoxicity is due to apoptosis (programmed cell death), an Annexin V-FITC/Propidium Iodide (PI) assay followed by flow cytometry is a standard method.

  • Cell Treatment: Cells are treated with this compound at concentrations around its determined IC50 value for a specified time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide are added to the cell suspension, and the cells are incubated in the dark.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-FITC detects the externalization of phosphatidylserine, an early marker of apoptosis, while PI stains the nucleus of cells with compromised membranes, indicating late apoptosis or necrosis.

  • Data Interpretation: The results allow for the quantification of viable, early apoptotic, late apoptotic, and necrotic cell populations.

Section 3: Elucidating Mechanisms of Action: Signaling Pathways

Should this compound exhibit significant cytotoxicity, the next step would be to investigate the underlying molecular mechanisms. This involves identifying the signaling pathways that are modulated by the compound, leading to cancer cell death.

General Workflow for Signaling Pathway Analysis

The following diagram illustrates a typical workflow for investigating the effect of a novel compound on cancer cell signaling pathways.

G General Workflow for Signaling Pathway Analysis A Treat Cancer Cells with this compound B Western Blot Analysis (Protein Expression) A->B C qRT-PCR Analysis (Gene Expression) A->C D Identify Key Modulated Proteins/Genes B->D C->D E Pathway Analysis (e.g., KEGG, Reactome) D->E F Hypothesize Affected Signaling Pathway(s) E->F G Functional Assays (e.g., Kinase Assays, Reporter Assays) F->G H Confirm Pathway Modulation G->H

Caption: A generalized workflow for identifying and confirming the signaling pathways affected by a test compound.

Key Signaling Pathways in Cancer

Several signaling pathways are commonly dysregulated in cancer and are frequent targets of anticancer drugs. Initial investigations into this compound's mechanism of action would likely focus on these established pathways.

G Key Signaling Pathways in Cancer cluster_0 Apoptosis Pathways cluster_1 Cell Proliferation & Survival Pathways cluster_2 Cell Cycle Regulation A Extrinsic Pathway (Death Receptors) C Caspase Cascade A->C B Intrinsic Pathway (Mitochondrial) B->C G Cyclins/CDKs C->G Cell Fate Decision D PI3K/Akt/mTOR D->G Growth Signals E MAPK/ERK E->G F JAK/STAT H p53 G->H

Caption: A simplified representation of key signaling pathways commonly investigated in cancer research.

Conclusion

While the direct cytotoxic effects of this compound on cancer cell lines have not yet been reported, the established methodologies for screening natural products provide a clear path forward for its evaluation. The protocols and conceptual frameworks outlined in this guide offer a comprehensive approach to determining the anticancer potential of this compound, from initial cytotoxicity screening to the elucidation of its molecular mechanisms of action. Further research into this and other compounds from Menyanthes trifoliata is warranted to explore their potential as novel therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for Menthiafolin Extraction from Plant Material

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menthiafolin, a seco-cyclopentane iridoid glucoside, has been identified in plant species such as Menyanthes trifoliata[1]. While detailed biological activities of this compound are still under investigation, related compounds from the Lamiaceae family, which includes the genus Mentha, have demonstrated a wide range of pharmacological properties, including antioxidant, antimicrobial, anti-inflammatory, and cytotoxic effects[2][3]. The extraction and isolation of such specific phytochemicals are crucial for further research into their potential therapeutic applications.

This document provides a generalized protocol for the extraction and isolation of this compound from plant material. The methodology is based on common techniques used for the extraction of diterpenoids and other secondary metabolites from plants, particularly within the Lamiaceae family[4][5][6]. Due to the limited availability of a specific, published protocol for this compound, this guide serves as a foundational method that can be optimized for specific research needs.

Data Presentation

Table 1: General Yields of Extracts from Plant Material
Plant SpeciesPlant PartExtraction MethodSolventYield (% w/w)Reference
Menyanthes trifoliata (in vitro)Aerial PartsMacerationMethanol52.8%[1]
Menyanthes trifoliata (in vitro)RootsMacerationMethanol50.4%[1]
Menyanthes trifoliata (soil-grown)Aerial PartsMacerationMethanol54.2%[1]
Menyanthes trifoliata (soil-grown)RootsMacerationMethanol48.4%[1]

Note: The yields presented are for crude extracts and not for the purified this compound compound.

Experimental Protocols

Principle

The extraction of this compound, a moderately polar glycoside, from plant material involves an initial solvent extraction to separate it from the bulk plant matrix. This is followed by a series of chromatographic steps to purify the compound from other co-extracted metabolites. The protocol outlined below is a general procedure that may require optimization based on the specific plant material and the concentration of this compound.

Materials and Reagents
  • Dried and powdered plant material (e.g., leaves, stems of Menyanthes trifoliata)

  • n-Hexane

  • Ethyl acetate

  • Methanol

  • Ethanol

  • Deionized water

  • Silica gel for column chromatography (60-120 mesh)

  • TLC plates (silica gel 60 F254)

  • Solvents for TLC and column chromatography (e.g., mixtures of n-hexane, ethyl acetate, and methanol)

  • Rotary evaporator

  • Chromatography columns

  • Analytical HPLC system

  • Preparative HPLC system (optional)

  • NMR spectrometer

  • Mass spectrometer

Protocol
  • Plant Material Preparation:

    • Collect fresh plant material and air-dry it in the shade to prevent the degradation of thermolabile compounds.

    • Grind the dried plant material into a fine powder to increase the surface area for efficient extraction[7].

  • Solvent Extraction (Soxhlet):

    • Pack the powdered plant material (e.g., 500 g) into a thimble and place it in a Soxhlet extractor[7].

    • Perform sequential extraction with solvents of increasing polarity. Start with n-hexane to remove non-polar compounds like fats and waxes.

    • After defatting with n-hexane, extract the plant material with a more polar solvent like methanol or a hydroalcoholic mixture (e.g., 70:30 ethanol:water) to extract glycosides like this compound[7]. The extraction should be carried out for a sufficient duration (e.g., 24-48 hours) to ensure exhaustive extraction.

  • Concentration of the Crude Extract:

    • Concentrate the methanolic or hydroalcoholic extract using a rotary evaporator under reduced pressure at a temperature below 40°C to avoid degradation of the compound.

    • The resulting crude extract will be a dark, viscous residue.

  • Fractionation of the Crude Extract:

    • The crude extract can be further fractionated by liquid-liquid partitioning. Dissolve the crude extract in a water-methanol mixture and partition it successively with solvents of increasing polarity, such as ethyl acetate. This will help to separate compounds based on their polarity.

  • Purification by Column Chromatography:

    • Pack a glass column with silica gel slurried in a non-polar solvent (e.g., n-hexane).

    • Adsorb the ethyl acetate fraction onto a small amount of silica gel and load it onto the top of the prepared column.

    • Elute the column with a gradient of solvents, starting with a non-polar solvent system (e.g., n-hexane:ethyl acetate) and gradually increasing the polarity by increasing the proportion of the more polar solvent (e.g., ethyl acetate, followed by ethyl acetate:methanol mixtures)[4].

    • Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).

  • Thin Layer Chromatography (TLC) Monitoring:

    • Spot the collected fractions on a TLC plate.

    • Develop the TLC plate in a suitable solvent system (e.g., ethyl acetate:methanol, 9:1 v/v).

    • Visualize the spots under UV light or by spraying with a suitable reagent (e.g., anisaldehyde-sulfuric acid reagent followed by heating).

    • Pool the fractions that show a similar TLC profile and contain the compound of interest.

  • Final Purification (Optional):

    • For higher purity, the pooled fractions can be subjected to further chromatographic techniques such as preparative HPLC.

  • Structure Elucidation:

    • The structure and identity of the purified compound can be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) (1H NMR, 13C NMR, 2D NMR) and Mass Spectrometry (MS)[4].

Visualizations

Experimental Workflow

Extraction_Workflow plant_material Dried, Powdered Plant Material soxhlet Soxhlet Extraction (n-Hexane followed by Methanol) plant_material->soxhlet rotavap Rotary Evaporation soxhlet->rotavap crude_extract Crude Methanolic Extract rotavap->crude_extract fractionation Liquid-Liquid Fractionation (e.g., with Ethyl Acetate) crude_extract->fractionation column_chrom Silica Gel Column Chromatography fractionation->column_chrom tlc TLC Monitoring column_chrom->tlc pooled_fractions Pooled Fractions tlc->pooled_fractions hplc Preparative HPLC (Optional) pooled_fractions->hplc pure_compound Purified this compound pooled_fractions->pure_compound Direct to Purification hplc->pure_compound analysis Structural Elucidation (NMR, MS) pure_compound->analysis

Caption: Generalized workflow for the extraction and purification of this compound.

Putative Signaling Pathway

Given the anti-inflammatory properties of many compounds from the Lamiaceae family[2], a putative signaling pathway for this compound could involve the inhibition of pro-inflammatory pathways. The diagram below illustrates a hypothetical mechanism of action.

Putative_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor (e.g., TLR4) nfkb_pathway NF-κB Signaling Cascade receptor->nfkb_pathway mapk_pathway MAPK Signaling Cascade receptor->mapk_pathway This compound This compound This compound->nfkb_pathway Inhibition This compound->mapk_pathway Inhibition nfkb NF-κB nfkb_pathway->nfkb mapk MAPKs mapk_pathway->mapk transcription Gene Transcription nfkb->transcription mapk->transcription cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) transcription->cytokines

Caption: Putative anti-inflammatory signaling pathway for this compound.

References

Application Note: Quantification of Menthiafolin using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Menthiafolin is a natural product with potential biological activities of interest to the pharmaceutical and nutraceutical industries.[1] As research into its properties expands, a robust and reliable analytical method for its quantification is essential for quality control, pharmacokinetic studies, and formulation development. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a widely used technique for the analysis of natural products due to its high resolution, sensitivity, and reproducibility.[2][3]

This document provides a detailed protocol for the quantification of this compound using a reversed-phase HPLC (RP-HPLC) method. The described method is intended as a starting point for researchers and may require further optimization and validation for specific matrices and applications.

Chemical Structure

This compound (IUPAC Name: [(4aS,5R)-5-ethenyl-1-oxo-6-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-3-yl] (2E)-6-hydroxy-2,6-dimethylocta-2,7-dienoate) is a complex molecule containing both a terpenoid and a glycosidic moiety.[1]

  • Formula: C₂₆H₃₆O₁₂

  • Molecular Weight: 540.6 g/mol [1]

The presence of chromophores within its structure allows for detection by UV spectrophotometry. Its structure suggests moderate polarity, making it suitable for reversed-phase chromatography.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (>98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Formic acid (LC-MS grade)

  • 0.45 µm Syringe filters (PTFE or Nylon)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a Photodiode Array (PDA) or UV detector is required.

Table 1: HPLC Operating Parameters

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Column Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution See Table 2 for the gradient program
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV-Vis PDA Detector, Wavelength: 220 nm
Run Time 25 minutes

Table 2: Mobile Phase Gradient Program

Time (minutes)% Mobile Phase A (Water + 0.1% FA)% Mobile Phase B (Acetonitrile + 0.1% FA)
0.09010
15.04060
20.01090
22.01090
22.19010
25.09010
Preparation of Standard Solutions
  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in methanol and make up to the mark. Sonicate for 5 minutes to ensure complete dissolution. This stock solution should be stored at 4 °C and protected from light.

  • Working Standard Solutions: Prepare a series of working standard solutions for the calibration curve by diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation (Illustrative Example from Plant Matrix)
  • Extraction: Weigh 1 g of the homogenized and dried plant material. Add 10 mL of methanol and extract using ultrasonication for 30 minutes.

  • Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.

  • Filtration: Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

  • Dilution: If necessary, dilute the sample with methanol to ensure the this compound concentration falls within the linear range of the calibration curve.

Method Validation (Illustrative Data)

The developed method should be validated according to ICH guidelines. The following tables summarize the expected performance characteristics of the method. Note: The data presented below is for illustrative purposes only and should be determined experimentally.

Table 3: System Suitability Test Results (Illustrative)

ParameterAcceptance CriteriaTypical Result
Tailing Factor (Asymmetry)≤ 2.01.1
Theoretical Plates> 20006500
RSD of Peak Area (n=6)< 2.0%0.8%
RSD of Retention Time (n=6)< 1.0%0.3%

Table 4: Method Validation Parameters (Illustrative)

ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Precision (%RSD)
- Intra-day (n=6)< 2.0%
- Inter-day (n=6)< 3.0%
Accuracy (Recovery %) 98.5% - 101.2%

Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow for the quantification of this compound from a sample matrix to the final data analysis.

G cluster_prep Preparation cluster_extraction Extraction & Filtration cluster_analysis Analysis & Quantification Sample Sample Matrix (e.g., Plant Material) Extraction Methanol Extraction (Ultrasonication) Sample->Extraction Standard This compound Reference Standard Solvents Solvent Preparation (Methanol) Standard->Solvents Stock Stock Solution (1000 µg/mL) Solvents->Stock Working Working Standards (1-100 µg/mL) Stock->Working HPLC HPLC-PDA Analysis Working->HPLC Centrifuge Centrifugation Extraction->Centrifuge Filter 0.45 µm Filtration Centrifuge->Filter Filter->HPLC CalCurve Calibration Curve Generation HPLC->CalCurve Quant Quantification CalCurve->Quant Report Data Reporting Quant->Report

Caption: Workflow for this compound Quantification.

Hypothetical Signaling Pathway

Many natural products derived from the Mentha genus exhibit anti-inflammatory and antioxidant activities.[4][5][6] While the specific mechanism of this compound is not yet elucidated, a plausible hypothesis is its interaction with key inflammatory signaling pathways. The diagram below illustrates a hypothetical mechanism where this compound inhibits the NF-κB signaling pathway, a central mediator of inflammation.

G Stimulus Inflammatory Stimulus (e.g., LPS, Cytokines) Receptor Cell Surface Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_complex NF-κB (p50/p65)-IκBα (Inactive) IkB->NFkB_complex Inhibits NFkB_active Active NF-κB (p50/p65) NFkB_complex->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocation Genes Pro-inflammatory Gene Expression (COX-2, TNF-α, IL-6) Nucleus->Genes This compound This compound This compound->IKK Inhibits

Caption: Hypothetical inhibition of the NF-κB pathway by this compound.

References

Application Notes and Protocols: Elucidation of Menthiafolin's Structure via Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Menthiafolin, a secoiridoid glucoside found in the medicinal plant Menyanthes trifoliata (bogbean), is a natural product of significant interest to researchers in drug discovery and natural product chemistry. The structural elucidation of such complex molecules is a critical step in understanding their biological activity and potential therapeutic applications. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for determining the three-dimensional structure of organic molecules in solution. This document provides a detailed overview of the application of NMR spectroscopy for the structural elucidation of this compound, including comprehensive experimental protocols and data interpretation guidelines.

Due to the scarcity of publicly available, detailed NMR data for this compound, this application note will utilize Sweroside , a structurally related and well-characterized secoiridoid glucoside also isolated from Menyanthes trifoliata, as a representative example to illustrate the principles and methodologies. The protocols and data analysis techniques described herein are directly applicable to the structural determination of this compound.

Structural Elucidation Workflow

The process of elucidating the structure of a natural product like this compound using NMR spectroscopy is a systematic endeavor that integrates various 1D and 2D NMR experiments. The general workflow is outlined below.

structure_elucidation_workflow cluster_isolation Isolation & Purification cluster_nmr NMR Analysis cluster_elucidation Structure Determination Plant_Material Menyanthes trifoliata Extraction Methanol Extraction Plant_Material->Extraction Fractionation Solvent Partitioning Extraction->Fractionation Chromatography Column Chromatography (Silica Gel, HPLC) Fractionation->Chromatography Pure_Compound Pure this compound Chromatography->Pure_Compound Sample_Prep Sample Preparation (CDCl3 or CD3OD) Pure_Compound->Sample_Prep 1D_NMR 1D NMR Experiments (¹H, ¹³C, DEPT) Sample_Prep->1D_NMR 2D_NMR 2D NMR Experiments (COSY, HSQC, HMBC, NOESY) 1D_NMR->2D_NMR Data_Processing Data Processing & Analysis 2D_NMR->Data_Processing Fragment_Assembly Fragment Assembly (Aglycone & Sugar) Data_Processing->Fragment_Assembly Stereochemistry Relative Stereochemistry (NOESY, Coupling Constants) Fragment_Assembly->Stereochemistry Final_Structure Complete Structure of this compound Stereochemistry->Final_Structure anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS (Lipopolysaccharide) TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκB IKK->IkB phosphorylates IkB_NFkB IκB-NF-κB Complex NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n translocates IkB_NFkB->NFkB releases Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFkB_n->Genes activates transcription Inflammation Inflammation Genes->Inflammation This compound This compound This compound->IKK inhibits

Application Note: High-Throughput Analysis of Menthiafolin and its Derivatives using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Menthiafolin, a complex glycosidic iridoid, and its derivatives are of increasing interest due to their potential therapeutic properties, stemming from the rich ethnobotanical history of the Menyanthes trifoliata plant.[1] Accurate and sensitive quantification of these compounds in various biological matrices is crucial for pharmacokinetic studies, metabolism research, and quality control of herbal preparations. This application note presents a detailed protocol for the analysis of this compound and its putative derivatives using a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

Experimental Protocols

1. Sample Preparation: Solid-Phase Extraction (SPE) of this compound from Plasma

This protocol outlines the extraction of this compound and its derivatives from a biological matrix (e.g., human plasma) for subsequent LC-MS/MS analysis.

  • Materials:

    • C18 Solid-Phase Extraction (SPE) cartridges

    • Methanol (LC-MS grade)

    • Acetonitrile (LC-MS grade)

    • Water with 0.1% formic acid (LC-MS grade)

    • Human plasma samples

    • Internal Standard (IS) solution (e.g., a structurally similar, stable isotope-labeled compound)

    • Vortex mixer

    • Centrifuge

    • Nitrogen evaporator

  • Procedure:

    • Conditioning: Condition the C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of water with 0.1% formic acid.

    • Sample Loading: To 500 µL of plasma sample, add 50 µL of the internal standard solution. Vortex for 30 seconds. Load the entire mixture onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 3 mL of water with 0.1% formic acid to remove interfering substances.

    • Elution: Elute this compound and its derivatives with 2 mL of acetonitrile.

    • Drying: Dry the eluate under a gentle stream of nitrogen at 40°C.

    • Reconstitution: Reconstitute the dried residue in 200 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid). Vortex for 1 minute.

    • Analysis: The sample is now ready for injection into the LC-MS/MS system.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

    • Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.[2]

  • LC Parameters:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient Elution:

      Time (min) % Mobile Phase B
      0.0 5
      1.0 5
      8.0 95
      10.0 95
      10.1 5

      | 12.0 | 5 |

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • MS Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 400°C.

    • Desolvation Gas Flow: 800 L/hr.

    • Cone Gas Flow: 50 L/hr.

    • Collision Gas: Argon.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

Data Presentation

The following table summarizes the expected quantitative data for this compound and two hypothetical derivatives: a hydrolyzed form (aglycone) and a methylated derivative. The precursor ions ([M+H]⁺) and product ions are based on the known molecular weight of this compound and common fragmentation patterns of similar compounds.[3][4]

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Cone Voltage (V)Collision Energy (eV)
This compound 541.22379.17163.043025
This compound Aglycone 379.17217.12199.113020
Methyl-Menthiafolin 555.24379.17177.053025

Visualizations

Experimental Workflow for this compound Analysis

The following diagram illustrates the key steps in the analytical workflow for the quantification of this compound and its derivatives from a biological sample.

experimental_workflow sample Plasma Sample Collection spe Solid-Phase Extraction (SPE) sample->spe Add Internal Standard lcms LC-MS/MS Analysis spe->lcms Inject Reconstituted Sample data Data Acquisition and Processing lcms->data Generate Chromatograms and Spectra quant Quantification and Reporting data->quant Calculate Concentrations

Figure 1: Experimental workflow for this compound analysis.

Hypothetical Signaling Pathway: Antioxidant Activity of this compound

Compounds isolated from the Mentha genus, to which this compound is related, are known for their antioxidant properties.[5][6] The following diagram depicts a simplified, hypothetical signaling pathway illustrating how this compound might exert antioxidant effects by scavenging reactive oxygen species (ROS) and upregulating endogenous antioxidant enzymes.

signaling_pathway cluster_cell Cellular Environment ROS Reactive Oxygen Species (ROS) Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress This compound This compound This compound->ROS Scavenging Nrf2 Nrf2 Activation This compound->Nrf2 Cell_Damage Cell Damage Oxidative_Stress->Cell_Damage ARE Antioxidant Response Element (ARE) Nrf2->ARE Antioxidant_Enzymes Antioxidant Enzyme Production (e.g., SOD, CAT) ARE->Antioxidant_Enzymes Antioxidant_Enzymes->ROS Neutralization

Figure 2: Hypothetical antioxidant signaling of this compound.

Disclaimer: This application note provides a general framework for the analysis of this compound. Method optimization and validation are essential for specific applications and matrices. The signaling pathway depicted is hypothetical and requires experimental verification.

References

Menthiafolin: Synthesis and Derivatization Strategies - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides an overview of the current scientific knowledge regarding the synthesis and derivatization of Menthiafolin, a complex secoiridoid natural product. Extensive literature searches have revealed that while this compound has been identified as a constituent of Menyanthes trifoliata (bogbean), there are currently no published reports detailing its chemical synthesis or the development of its derivatives.

Therefore, this document will address the topic by:

  • Providing available information on this compound and its natural source.

  • Presenting general strategies and a representative protocol for the synthesis of the core pyrano[3,4-c]pyran ring system found in this compound, based on available literature for related compounds.

  • Summarizing the known biological activities of extracts from Menyanthes trifoliata and related pyranopyran derivatives to offer context for potential applications.

  • Proposing a hypothetical signaling pathway that could be relevant for the biological evaluation of this compound or its future derivatives, based on the activities of structurally related compounds.

This approach is intended to provide a valuable resource for researchers interested in this compound and other complex pyranopyran-containing natural products, while transparently acknowledging the current gaps in the scientific literature.

Introduction to this compound

This compound is a secoiridoid glycoside that has been isolated from the leaves of Menyanthes trifoliata L. (Menyanthaceae), commonly known as bogbean. Iridoids and secoiridoids are a large class of monoterpenoids known for their structural diversity and wide range of biological activities. The chemical structure of this compound features a complex pyrano[3,4-c]pyran core, a vinyl group, and a glucose moiety, presenting a significant challenge for total synthesis.

Chemical Structure of this compound:

To date, the scientific literature focuses on the isolation and characterization of this compound from its natural source. There is a notable absence of published methodologies for its total synthesis or the synthesis of any derivatives.

General Strategies for the Synthesis of Pyrano[3,4-c]pyran Systems

The synthesis of the pyrano[3,4-c]pyran scaffold, the core of this compound, can be approached through various synthetic strategies. These methods often involve multicomponent reactions to build the heterocyclic system efficiently.

A common approach involves the condensation of a β-dicarbonyl compound with a suitable reaction partner. For instance, the reaction of a 4-hydroxypyrone with an aldehyde and an active methylene compound can lead to the formation of a pyrano[4,3-b]pyran system, a related isomer.[1] The synthesis of pyrano[3,4-c]pyridines, which share a similar heterocyclic core, has been achieved through a multi-step sequence starting from a tetrahydropyran-4-one derivative.[2][3]

Below is a general workflow for the synthesis of a substituted pyrano[3,4-c]pyridine, which illustrates the type of synthetic logic that might be adapted for the synthesis of the pyranopyran core.

G A 2,2-Dimethyltetrahydro-4H-pyran-4-one B Enamine Intermediate A->B  + Morpholine C Acylation with Acyl Chlorides B->C D β-Diketone Adduct C->D E Knoevenagel Condensation with Cyanoacetamide D->E F Pyrano[3,4-c]pyridine Derivative E->F

Caption: General synthetic workflow for a pyrano[3,4-c]pyridine system.

Experimental Protocol: Synthesis of a Substituted Pyrano[3,4-c]pyridine

The following protocol is adapted from the synthesis of 6-oxopyrano[3,4-c]pyridines and serves as an illustrative example of the construction of a related heterocyclic system.[2][3] Note: This is not a protocol for the synthesis of this compound.

Objective: To synthesize a substituted 6-oxopyrano[3,4-c]pyridine derivative.

Materials:

  • 2,2-Dimethyltetrahydro-4H-pyran-4-one

  • Morpholine

  • Benzene (or a less hazardous solvent like toluene)

  • Acyl chloride (e.g., benzoyl chloride)

  • 2-Cyanoacetamide

  • Ethanol

  • Diethylamine

  • Standard laboratory glassware and purification equipment (e.g., for chromatography)

Procedure:

  • Formation of the Enamine: A solution of 2,2-dimethyltetrahydro-4H-pyran-4-one and morpholine in benzene is refluxed with azeotropic removal of water to yield the corresponding enamine.

  • Acylation: The enamine intermediate is then acylated with an appropriate acyl chloride under Stork conditions to form a mixture of β-diketones.

  • Cyclization: The resulting mixture of β-dicarbonyl compounds is reacted with 2-cyanoacetamide in ethanol in the presence of a catalytic amount of diethylamine. The reaction mixture is refluxed to facilitate the Knoevenagel condensation and subsequent cyclization to afford the target pyrano[3,4-c]pyridine.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the pure pyrano[3,4-c]pyridine derivative.

Data Presentation:

Reactant 1Reactant 2ProductYield (%)Reference
2,2-Dimethyltetrahydro-4H-pyran-4-one derived β-diketone2-Cyanoacetamide6-Oxopyrano[3,4-c]pyridine derivative~5-15% increase after optimization[2][3]

Biological Activities of Menyanthes trifoliata Extracts and Related Compounds

While there is no specific data on the biological activity of this compound, extracts of Menyanthes trifoliata, which contain this compound, have been investigated for various properties. The plant is traditionally used as a bitter tonic to aid digestion.

Modern studies have revealed that extracts from Menyanthes trifoliata possess:

  • Anti-inflammatory properties: Extracts have been shown to decrease the expression of inflammation-associated cytokines.[4]

  • Antioxidant activity: The presence of phenolic compounds contributes to the antioxidant potential of the plant extracts.[5]

  • DNA-protective effects: Certain extracts have demonstrated the ability to protect DNA from damage.[4]

Other compounds with a pyran core have been synthesized and evaluated for a range of biological activities, including:

  • Anticancer activity: Various pyran derivatives have shown antiproliferative effects against human cancer cell lines.[6]

  • Antimicrobial activity: Some pyrano[4,3-b]pyran and pyrano[3,2-c]chromene derivatives exhibit activity against bacteria and fungi.[1]

Hypothetical Signaling Pathway for Investigation

Given the anti-inflammatory and potential anticancer activities of related compounds, a logical starting point for investigating the mechanism of action of this compound or its future derivatives would be to examine its effect on key signaling pathways involved in inflammation and cell proliferation, such as the NF-κB and MAPK pathways.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus This compound Derivative This compound Derivative Receptor Receptor This compound Derivative->Receptor Binds IKK IKK Receptor->IKK Activates MAPKKK MAPKKK Receptor->MAPKKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Releases NF-κB_n NF-κB NF-κB->NF-κB_n Translocates MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK MAPKK->MAPK MAPK_n MAPK MAPK->MAPK_n Translocates Gene Transcription Gene Transcription NF-κB_n->Gene Transcription Induces/Represses MAPK_n->Gene Transcription Regulates

Caption: Hypothetical signaling pathways (NF-κB and MAPK) for this compound derivative activity.

Conclusion and Future Directions

This compound remains an intriguing but synthetically unexplored natural product. The development of a total synthesis would be a significant achievement and would open the door to the creation of novel derivatives for biological evaluation. Future research should focus on:

  • Developing a stereoselective total synthesis of this compound.

  • Exploring semi-synthetic modifications of this compound isolated from Menyanthes trifoliata.

  • Evaluating the biological activity of pure this compound and its derivatives, particularly in the areas of inflammation and cancer, to validate the potential suggested by the activity of its host plant extracts and related pyran compounds.

These efforts will be crucial in determining the therapeutic potential of this complex natural product.

References

Menthiafolin: Application Notes for Phytochemical Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Menthiafolin is a naturally occurring iridoid glycoside found in select plant species, notably Menyanthes trifoliata (bogbean). As a distinct phytochemical, it holds potential for use as a reference standard in the quality control and standardization of herbal extracts and derived products. This document provides an overview of its chemical properties and outlines generalized protocols for its use in phytochemical analysis. It is important to note that specific validated analytical methods for this compound are not widely documented in publicly available scientific literature. Therefore, the protocols provided herein are based on standard phytochemical analysis techniques and should be adapted and validated by the end-user for their specific matrix and analytical instrumentation.

Chemical and Physical Properties

A clear understanding of the chemical and physical properties of this compound is essential for its proper handling, storage, and use as a standard.

PropertyValueReference
Molecular Formula C₂₆H₃₆O₁₂[1]
Molecular Weight 540.56 g/mol [1]
IUPAC Name [(4aS,5R)-5-ethenyl-1-oxo-6-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-3-yl] (2E)-6-hydroxy-2,6-dimethylocta-2,7-dienoate[1]
CAS Number 19351-64-5[1]
Appearance White to off-white powder (typical for isolated phytochemicals)
Solubility Soluble in methanol, ethanol, and other polar organic solvents. Limited solubility in water.

Application as a Phytochemical Standard

This compound can serve as a reference standard for the following applications:

  • Qualitative Analysis: Identification and confirmation of the presence of this compound in plant extracts and finished products using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry (MS).

  • Quantitative Analysis: Determination of the concentration of this compound in various samples to ensure product consistency and quality.

  • Method Validation: As a standard for validating analytical methods for the analysis of iridoid glycosides in complex matrices.

Experimental Protocols

The following are generalized protocols. Researchers should optimize these methods for their specific instrumentation and sample matrices.

Standard Stock Solution Preparation

A critical first step in any quantitative analysis is the accurate preparation of a standard stock solution.

cluster_0 Standard Stock Solution Preparation Weigh Accurately weigh this compound standard Dissolve Dissolve in a suitable solvent (e.g., Methanol) Weigh->Dissolve Sonicate Sonicate to ensure complete dissolution Dissolve->Sonicate Volumetric_Flask Transfer to a volumetric flask Sonicate->Volumetric_Flask Dilute Dilute to the mark with the same solvent Volumetric_Flask->Dilute Mix Mix thoroughly Dilute->Mix

Caption: Workflow for preparing a this compound standard stock solution.

Protocol:

  • Accurately weigh approximately 1.0 mg of this compound reference standard.

  • Dissolve the standard in a suitable Class A volumetric flask (e.g., 10 mL) with a high-purity solvent such as methanol.

  • Sonicate for 10 minutes to ensure complete dissolution.

  • Allow the solution to return to room temperature.

  • Dilute to the final volume with the solvent and mix thoroughly.

  • Store the stock solution at 2-8°C in a tightly sealed, light-protected container. The stability of the stock solution under these conditions should be determined.

Preparation of Calibration Standards

Calibration standards are prepared by diluting the stock solution to various concentrations to generate a calibration curve.

Protocol:

  • Perform serial dilutions of the this compound stock solution using the same solvent to prepare a series of at least five calibration standards of different concentrations.

  • The concentration range should bracket the expected concentration of this compound in the test samples.

Sample Preparation (General Guideline for Plant Material)

cluster_1 Plant Material Extraction Grind Grind dried plant material to a fine powder Weigh_Sample Accurately weigh the powdered sample Grind->Weigh_Sample Extract Extract with a suitable solvent (e.g., Methanol) via sonication or reflux Weigh_Sample->Extract Filter Filter the extract to remove solid particles Extract->Filter Evaporate Evaporate the solvent under reduced pressure Filter->Evaporate Reconstitute Reconstitute the residue in a known volume of solvent Evaporate->Reconstitute Filter_Final Filter through a 0.45 µm syringe filter before analysis Reconstitute->Filter_Final cluster_2 Role of this compound in Drug Discovery Isolation Isolation and Purification of this compound Standardization Use as a Standard for Herbal Extract QC Isolation->Standardization Bioactivity_Screening Screening for Biological Activity Isolation->Bioactivity_Screening Preclinical_Studies In vitro and in vivo studies of the standardized extract Standardization->Preclinical_Studies Lead_Optimization Lead Compound for Structural Modification Bioactivity_Screening->Lead_Optimization

References

Application Notes & Protocols for Investigating the In Vitro Bioactivity of Menthiafolin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Menthiafolin is a chemical compound with the formula C26H36O12.[1] To date, its specific biological activities have not been extensively characterized. These application notes provide a comprehensive in vitro experimental design to screen for and elucidate the potential antioxidant, anti-inflammatory, anticancer, and neuroprotective bioactivities of this compound. The following protocols are designed to be robust and reproducible, providing a solid foundation for further investigation into the therapeutic potential of this compound.

Preliminary Assays: Cytotoxicity and Solubility

Prior to assessing specific bioactivities, it is crucial to determine the optimal non-toxic concentration range of this compound and its solubility in appropriate solvents for cell culture.

1.1. Solubility Testing Protocol

  • Objective: To determine the solubility of this compound in common cell culture solvents.

  • Materials: this compound, Dimethyl sulfoxide (DMSO), Ethanol, Phosphate-buffered saline (PBS), cell culture medium.

  • Procedure:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Serially dilute the stock solution in cell culture medium to determine the concentration at which precipitation occurs.

    • Visually inspect for precipitation under a microscope.

    • Repeat with ethanol and PBS to assess solubility in different solvent systems.

  • Data Presentation:

SolventMaximum Soluble Concentration (µM)Observations
DMSO
Ethanol
PBS
Cell Culture Medium

1.2. Cytotoxicity Assay Protocol (MTT Assay)

  • Objective: To determine the cytotoxic effect of this compound on various cell lines and establish the non-toxic concentration range for subsequent bioactivity assays. The MTT assay is a colorimetric assay for assessing cell metabolic activity.[2]

  • Materials: this compound, selected cell lines (e.g., HEK293 for general cytotoxicity, and specific lines for targeted assays), DMEM/RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), DMSO.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100, 200 µM) for 24, 48, and 72 hours.

    • After the incubation period, add MTT solution to each well and incubate for 4 hours.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Presentation:

This compound Conc. (µM)% Cell Viability (24h)% Cell Viability (48h)% Cell Viability (72h)
0 (Control)100100100
0.1
1
10
50
100
200

  • Diagram: Cytotoxicity Screening Workflow

    Cytotoxicity_Workflow A Seed Cells in 96-well Plate B Treat with this compound (Varying Concentrations) A->B C Incubate (24, 48, 72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Add DMSO E->F G Measure Absorbance (570 nm) F->G H Calculate % Cell Viability G->H

    Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.

Antioxidant Activity Assays

These assays will determine the capacity of this compound to scavenge free radicals and reduce oxidative stress.

2.1. DPPH Radical Scavenging Assay Protocol

  • Objective: To evaluate the free radical scavenging activity of this compound. The DPPH assay is a common in vitro method for assessing antioxidant potential.[3]

  • Materials: this compound, 2,2-diphenyl-1-picrylhydrazyl (DPPH), Methanol, Ascorbic acid (positive control).

  • Procedure:

    • Prepare different concentrations of this compound in methanol.

    • Add a methanolic solution of DPPH to each concentration of this compound.

    • Incubate the mixture in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

  • Data Presentation:

This compound Conc. (µM)Absorbance (517 nm)% Inhibition
0 (Control)0
1
10
50
100
Ascorbic Acid (Control)

2.2. Cellular Antioxidant Activity (CAA) Assay Protocol

  • Objective: To assess the intracellular antioxidant activity of this compound in a cell-based model.[4]

  • Materials: this compound, HepG2 cells, 2',7'-Dichlorofluorescin diacetate (DCFH-DA), AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride), Quercetin (positive control).

  • Procedure:

    • Seed HepG2 cells in a 96-well plate.

    • Pre-treat cells with this compound and DCFH-DA.

    • Induce oxidative stress by adding AAPH.

    • Measure the fluorescence at an excitation of 485 nm and an emission of 538 nm every 5 minutes for 1 hour.

  • Data Presentation:

This compound Conc. (µM)Area Under Curve (AUC)% Inhibition of Oxidative Stress
0 (Control)0
1
10
50
100
Quercetin (Control)

  • Diagram: Antioxidant Screening Workflow

    Antioxidant_Workflow cluster_chemical Chemical Assay cluster_cellular Cell-Based Assay A DPPH Radical Scavenging Assay B Cellular Antioxidant Activity (CAA) Assay M This compound M->A M->B

    Caption: Dual approach for assessing the antioxidant potential of this compound.

Anti-inflammatory Activity Assays

These assays will investigate the potential of this compound to modulate inflammatory responses.

3.1. Nitric Oxide (NO) Production Assay in LPS-stimulated Macrophages

  • Objective: To determine the effect of this compound on nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

  • Materials: this compound, RAW 264.7 cells, Lipopolysaccharide (LPS), Griess reagent, Dexamethasone (positive control).

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate.

    • Pre-treat cells with this compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Collect the cell supernatant and measure the nitrite concentration using the Griess reagent.

  • Data Presentation:

This compound Conc. (µM)Nitrite Concentration (µM)% Inhibition of NO Production
0 (Control)0
1
10
50
100
Dexamethasone (Control)

3.2. Cytokine Production Assay (ELISA)

  • Objective: To measure the effect of this compound on the production of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in LPS-stimulated macrophages.

  • Materials: this compound, RAW 264.7 cells, LPS, ELISA kits for TNF-α, IL-6, and IL-1β.

  • Procedure:

    • Follow the same cell culture and treatment protocol as the NO production assay.

    • Collect the cell supernatant and perform ELISA for each cytokine according to the manufacturer's instructions.

  • Data Presentation:

This compound Conc. (µM)TNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
0 (Control)
1
10
50
100

  • Diagram: Anti-inflammatory Signaling Pathway

    Anti_inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Signaling TLR4->NFkB iNOS iNOS NFkB->iNOS Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines NO Nitric Oxide iNOS->NO This compound This compound This compound->NFkB ?

    Caption: Potential mechanism of this compound's anti-inflammatory action.

Anticancer Activity Assays

These assays will screen for the potential of this compound to inhibit cancer cell proliferation and induce apoptosis. A variety of in vitro assays are available for anticancer drug discovery.[5]

4.1. Cell Proliferation Assay (SRB Assay)

  • Objective: To evaluate the anti-proliferative effect of this compound on different cancer cell lines (e.g., MCF-7, HeLa, A549). The Sulforhodamine B (SRB) assay is a reliable method for assessing cytotoxicity.[6]

  • Materials: this compound, cancer cell lines, Trichloroacetic acid (TCA), Sulforhodamine B (SRB) solution, Tris base solution.

  • Procedure:

    • Seed cells in a 96-well plate and treat with this compound for 72 hours.

    • Fix the cells with cold TCA.

    • Stain the cells with SRB solution.

    • Wash and solubilize the bound dye with Tris base solution.

    • Measure the absorbance at 510 nm.

  • Data Presentation:

This compound Conc. (µM)% Growth Inhibition (MCF-7)% Growth Inhibition (HeLa)% Growth Inhibition (A549)
0 (Control)000
1
10
50
100

4.2. Apoptosis Assay (Annexin V/PI Staining)

  • Objective: To determine if this compound induces apoptosis in cancer cells.

  • Materials: this compound, cancer cell line showing high sensitivity in the proliferation assay, Annexin V-FITC Apoptosis Detection Kit, Propidium Iodide (PI).

  • Procedure:

    • Treat cancer cells with this compound at its IC50 concentration for 24 hours.

    • Harvest and stain the cells with Annexin V-FITC and PI according to the kit protocol.

    • Analyze the cells by flow cytometry.

  • Data Presentation:

Treatment% Viable Cells% Early Apoptotic Cells% Late Apoptotic Cells% Necrotic Cells
Control
This compound

Neuroprotective Activity Assays

These assays will investigate the potential of this compound to protect neuronal cells from damage.

5.1. H2O2-Induced Neurotoxicity Assay

  • Objective: To evaluate the protective effect of this compound against oxidative stress-induced neurotoxicity in SH-SY5Y cells.[7]

  • Materials: this compound, SH-SY5Y human neuroblastoma cells, Hydrogen peroxide (H2O2), MTT reagent.

  • Procedure:

    • Seed SH-SY5Y cells in a 96-well plate.

    • Pre-treat the cells with this compound for 24 hours.

    • Induce neurotoxicity by exposing the cells to H2O2 for 24 hours.

    • Assess cell viability using the MTT assay.

  • Data Presentation:

This compound Conc. (µM)% Cell Viability (with H2O2)
0 (Control)
1
10
50
100

  • Diagram: Neuroprotection Experimental Workflow

    Neuroprotection_Workflow A Seed SH-SY5Y Cells B Pre-treat with this compound A->B C Induce Neurotoxicity (H2O2) B->C D Assess Cell Viability (MTT) C->D

    Caption: Workflow for assessing the neuroprotective effect of this compound.

This comprehensive in vitro screening platform provides a systematic approach to characterizing the bioactivity of this compound. The data generated from these experiments will offer valuable insights into its potential as an antioxidant, anti-inflammatory, anticancer, or neuroprotective agent, thereby guiding future preclinical and clinical development.

References

Menthiafolin: Application Notes and Protocols in Natural Product Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menthiafolin is a secoiridoid glycoside that has been identified as a constituent of Menyanthes trifoliata L. (Menyanthaceae), commonly known as bogbean. Secoiridoids are a class of monoterpenoids known for their diverse biological activities. While research on the specific applications of isolated this compound is limited, its presence in a medicinally relevant plant suggests potential for further investigation. This document provides an overview of the context of this compound within natural product chemistry, general protocols for the isolation and study of similar compounds, and a summary of the known biological activities of Menyanthes trifoliata extracts, which may be partly attributable to this compound.

Physicochemical Properties of this compound

A summary of the computed physicochemical properties of this compound is provided below. These properties are essential for its isolation, characterization, and potential formulation.

PropertyValueSource
Molecular Formula C₂₆H₃₆O₁₂PubChem
Molecular Weight 540.6 g/mol PubChem
IUPAC Name [(4aS,5R)-5-ethenyl-1-oxo-6-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-3-yl] (2E)-6-hydroxy-2,6-dimethylocta-2,7-dienoatePubChem
CAS Number 19351-64-5PubChem

Biological Context: Menyanthes trifoliata and Secoiridoids

This compound is found in the leaves of Menyanthes trifoliata, a plant with a history of use in traditional medicine for ailments such as rheumatism, digestive complaints, and loss of appetite. The biological activities of Menyanthes trifoliata extracts are often attributed to their diverse phytochemical composition, which includes phenolic compounds, flavonoids, and a variety of iridoids and secoiridoids.

Experimental Protocols

Detailed experimental protocols for the isolation and biological evaluation of this compound are not available in the current literature. However, the following are general methodologies that can be adapted for the study of this compound and other secoiridoid glycosides from plant sources.

Protocol 1: General Procedure for the Isolation of Secoiridoid Glycosides from Menyanthes trifoliata

This protocol outlines a typical phytochemical workflow for the extraction and isolation of compounds like this compound.

1. Plant Material Collection and Preparation:

  • Collect fresh leaves of Menyanthes trifoliata.
  • Air-dry the leaves in a well-ventilated area, protected from direct sunlight, until a constant weight is achieved.
  • Grind the dried leaves into a fine powder using a mechanical grinder.

2. Extraction:

  • Macerate the powdered plant material in methanol (or 80% methanol in water) at a ratio of 1:10 (w/v) for 72 hours at room temperature with occasional shaking.
  • Filter the extract through Whatman No. 1 filter paper.
  • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude methanol extract.

3. Fractionation:

  • Suspend the crude extract in distilled water and partition successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.
  • Concentrate each fraction to dryness using a rotary evaporator. Secoiridoid glycosides are typically enriched in the more polar fractions (ethyl acetate and n-butanol).

4. Chromatographic Purification:

  • Subject the n-butanol fraction to column chromatography on a silica gel column.
  • Elute the column with a gradient of chloroform-methanol or ethyl acetate-methanol-water.
  • Collect fractions and monitor by thin-layer chromatography (TLC) using an appropriate solvent system and visualizing with a suitable reagent (e.g., anisaldehyde-sulfuric acid, followed by heating).
  • Pool fractions with similar TLC profiles.
  • Perform further purification of the pooled fractions using preparative high-performance liquid chromatography (HPLC) on a C18 column with a methanol-water or acetonitrile-water gradient to isolate pure this compound.

5. Structure Elucidation:

  • Characterize the structure of the isolated compound using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, COSY, HMQC, HMBC, and mass spectrometry (e.g., ESI-MS).

Protocol 2: In Vitro Antioxidant Activity Assessment (DPPH Assay)

This protocol can be used to screen the antioxidant potential of isolated this compound.

1. Reagents and Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol.
  • This compound (isolated compound) dissolved in methanol at various concentrations.
  • Ascorbic acid or Trolox as a positive control.
  • Methanol as a blank.
  • 96-well microplate.
  • Microplate reader.

2. Procedure:

  • Add 50 µL of the this compound solution (or control/blank) to the wells of a 96-well plate.
  • Add 150 µL of the DPPH solution to each well.
  • Incubate the plate in the dark at room temperature for 30 minutes.
  • Measure the absorbance at 517 nm using a microplate reader.

3. Calculation:

  • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 * Determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) by plotting the percentage of inhibition against the concentration of the sample.

Visualizations

Workflow for Natural Product Isolation and Characterization

The following diagram illustrates a general workflow for the isolation and characterization of a natural product like this compound from a plant source.

Natural_Product_Workflow Plant_Material Plant Material (e.g., Menyanthes trifoliata leaves) Drying Drying and Grinding Plant_Material->Drying Extraction Extraction (e.g., Methanol) Drying->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Solvent-Solvent Partitioning Crude_Extract->Fractionation Fractions Fractions (Hexane, Chloroform, EtOAc, BuOH) Fractionation->Fractions Column_Chromatography Column Chromatography (e.g., Silica Gel) Fractions->Column_Chromatography Polar Fractions Semi_Pure Semi-Pure Fractions Column_Chromatography->Semi_Pure HPLC Preparative HPLC Semi_Pure->HPLC Pure_Compound Pure Compound (this compound) HPLC->Pure_Compound Structure_Elucidation Structure Elucidation (NMR, MS) Pure_Compound->Structure_Elucidation Bioassays Biological Activity Screening Pure_Compound->Bioassays

A general workflow for the isolation and characterization of natural products.
Potential Biological Activities of Secoiridoids

This diagram illustrates some of the potential signaling pathways that could be modulated by secoiridoids, based on the known activities of this class of compounds. The specific mechanisms for this compound have not been elucidated.

Secoiridoid_Pathways This compound This compound (as a Secoiridoid) NFkB_Pathway NF-κB Signaling This compound->NFkB_Pathway Inhibition MAPK_Pathway MAPK Signaling This compound->MAPK_Pathway Modulation Nrf2_Pathway Nrf2-ARE Pathway This compound->Nrf2_Pathway Activation Inflammation Inflammation (e.g., ↓ COX-2, iNOS) NFkB_Pathway->Inflammation Regulates MAPK_Pathway->Inflammation Regulates Apoptosis Apoptosis MAPK_Pathway->Apoptosis Regulates Oxidative_Stress Oxidative Stress (e.g., ↑ HO-1, NQO1) Nrf2_Pathway->Oxidative_Stress Regulates

Potential signaling pathways modulated by secoiridoids.

Concluding Remarks

This compound remains a largely uncharacterized natural product. The information provided here serves as a starting point for researchers interested in exploring its potential applications. The general protocols for isolation and bioactivity screening can be adapted to initiate studies on this compound. Further research is warranted to isolate this compound in sufficient quantities and to perform comprehensive biological and pharmacological evaluations to determine its specific mechanism of action and therapeutic potential. The rich ethnobotanical history of Menyanthes trifoliata suggests that its chemical constituents, including this compound, are promising candidates for drug discovery and development.

Application Notes & Protocols for Long-Term Storage and Stability of Menthiafolin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

Menthiafolin is a folate derivative with the chemical formula C26H36O12.[1][2] As with many complex organic molecules, ensuring its long-term stability is critical for accurate experimental results and for maintaining its therapeutic efficacy in drug development. This document provides a detailed protocol for the long-term storage and stability assessment of this compound, drawing upon established principles for the handling of folates.

Folate stability is influenced by several factors, including temperature, pH, light, and the presence of oxidizing agents.[3] Studies on various folate derivatives have shown that they are susceptible to degradation, which can occur through oxidation and cleavage of the molecule.[4][5] Therefore, proper storage and handling are paramount.

2. Chemical Properties of this compound

A summary of the key chemical properties of this compound is presented in Table 1. Understanding these properties is essential for developing appropriate storage and handling procedures.

Table 1: Chemical Properties of this compound

PropertyValueSource
Molecular FormulaC26H36O12[1][2]
Molecular Weight540.6 g/mol [1]
IUPAC Name[(4aS,5R)-5-ethenyl-1-oxo-6-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-3-yl] (2E)-6-hydroxy-2,6-dimethylocta-2,7-dienoate[6]
CAS Number19351-64-5[2]

3. Protocol for Long-Term Storage of this compound

To ensure the long-term stability of this compound, the following storage conditions are recommended. These recommendations are based on best practices for the storage of chemically related folate compounds.

3.1. Storage Conditions

  • Temperature: this compound should be stored at or below -20°C for long-term storage. For short-term storage (up to one week), refrigeration at 2-8°C is acceptable. Studies on other folates have demonstrated significant degradation at higher temperatures.[7]

  • Light: this compound should be protected from light at all times. Use amber-colored vials or wrap storage containers in aluminum foil. Folates are known to be light-sensitive.[3]

  • Atmosphere: For optimal stability, this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation. This is particularly important for solutions.

  • Form: Whenever possible, store this compound as a dry powder. Solutions are generally less stable and should be prepared fresh for each experiment. If storing solutions, use a buffer with antioxidants.

3.2. Recommended Solvents and Buffers

  • Solvents: For creating stock solutions, dimethyl sulfoxide (DMSO) or ethanol are suitable solvents.

  • Aqueous Buffers: If aqueous solutions are required, use a buffer system that maintains a pH between 6.0 and 7.0. Folates generally exhibit maximal stability in a neutral to slightly acidic pH range.[7] The addition of antioxidants is highly recommended.

  • Antioxidants: To prevent oxidative degradation in aqueous solutions, the addition of antioxidants such as ascorbic acid (at a concentration of 1-5 g/L) is strongly recommended.[4]

4. Protocol for Stability Testing of this compound

A comprehensive stability study is essential to determine the degradation kinetics of this compound under various conditions. This protocol outlines the key experiments required for such a study.

4.1. Experimental Workflow for Stability Assessment

The following diagram illustrates the general workflow for assessing the stability of this compound.

G cluster_prep Sample Preparation cluster_storage Stress Conditions cluster_analysis Analysis cluster_data Data Analysis prep Prepare this compound solutions in different buffers/conditions temp Temperature (e.g., 4°C, 25°C, 40°C) prep->temp Incubate under light Light Exposure (e.g., UV, fluorescent) prep->light Incubate under ph pH Variation (e.g., pH 4, 7, 9) prep->ph Incubate under sampling Sample at defined time points temp->sampling light->sampling ph->sampling hplc HPLC-UV/MS Analysis (Quantify this compound) sampling->hplc degradation Identify degradation products hplc->degradation kinetics Determine degradation kinetics and half-life hplc->kinetics

Caption: Experimental workflow for this compound stability testing.

4.2. Detailed Experimental Protocols

4.2.1. Preparation of this compound Stock Solution

  • Accurately weigh a known amount of this compound powder.

  • Dissolve the powder in a suitable solvent (e.g., DMSO) to prepare a concentrated stock solution (e.g., 10 mg/mL).

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

4.2.2. Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and pathways.

  • Acid and Base Hydrolysis:

    • Dilute the this compound stock solution in 0.1 M HCl and 0.1 M NaOH to a final concentration of 100 µg/mL.

    • Incubate the solutions at 60°C for 24 hours.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots, neutralize them, and analyze by HPLC.

  • Oxidative Degradation:

    • Dilute the this compound stock solution in a 3% solution of hydrogen peroxide to a final concentration of 100 µg/mL.

    • Incubate the solution at room temperature for 24 hours.

    • At specified time points, withdraw aliquots and analyze by HPLC.

  • Thermal Degradation:

    • Prepare solutions of this compound (100 µg/mL) in a pH 7.0 buffer.

    • Incubate the solutions at different temperatures (e.g., 40°C, 60°C, 80°C).

    • At specified time points, withdraw aliquots and analyze by HPLC.

  • Photostability:

    • Expose solutions of this compound (100 µg/mL) in a pH 7.0 buffer to a calibrated light source (e.g., UV-A and visible light).

    • Simultaneously, keep a control sample in the dark.

    • At specified time points, withdraw aliquots from both the exposed and control samples and analyze by HPLC.

4.3. Analytical Method for Stability Assessment

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), is required to separate this compound from its degradation products.

  • HPLC System: A standard HPLC system with a UV or mass spectrometry (MS) detector.

  • Column: A C18 reverse-phase column is a common choice for folate analysis.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often effective. The pH of the aqueous phase should be optimized for the best separation.

  • Detection: UV detection at the wavelength of maximum absorbance for this compound. MS detection can be used for the identification of degradation products.

5. Data Presentation and Analysis

The data from the stability studies should be tabulated to facilitate comparison and analysis.

Table 2: Example of Stability Data for this compound under Different Temperature Conditions (at pH 7.0)

Time (hours)% this compound Remaining at 4°C% this compound Remaining at 25°C% this compound Remaining at 40°C
0100100100
24
48
72
168

5.1. Degradation Kinetics

The degradation of this compound is likely to follow pseudo-first-order kinetics, which is common for the degradation of drugs in solution.[8][9] The rate constant (k) for degradation can be determined by plotting the natural logarithm of the remaining this compound concentration against time. The half-life (t1/2) can then be calculated using the following equation:

t1/2 = 0.693 / k

6. Signaling Pathways

While specific signaling pathways involving this compound are not detailed in the provided search results, as a folate derivative, it is likely to be involved in one-carbon metabolism, which is crucial for DNA synthesis, repair, and methylation. The following diagram illustrates a simplified overview of the folate metabolic pathway.

G cluster_folate Folate Metabolism cluster_synthesis Biosynthesis Folate Folate DHF Dihydrofolate (DHF) Folate->DHF DHFR THF Tetrahydrofolate (THF) DHF->THF DHFR OneCarbon One-Carbon Units THF->OneCarbon This compound This compound This compound->THF Potential Conversion DNA DNA Synthesis OneCarbon->DNA SAM S-adenosylmethionine (SAM) (Methylation) OneCarbon->SAM

Caption: Simplified overview of the folate metabolic pathway.

The long-term stability of this compound is crucial for its reliable use in research and development. By following the storage and handling protocols outlined in this document, researchers can minimize degradation and ensure the integrity of the compound. The provided experimental protocols for stability testing will enable the generation of critical data on this compound's degradation kinetics, which is essential for determining its shelf-life and for the development of stable formulations.

References

Troubleshooting & Optimization

Improving Menthiafolin yield from natural extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Menthiafolin extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the extraction of this compound from its natural sources.

Disclaimer: "this compound" is a hypothetical compound created for illustrative purposes within this technical support guide. The extraction protocols, data, and troubleshooting advice are based on established principles of natural product chemistry and are intended to serve as a general guide for researchers working on the extraction of plant-based secondary metabolites.

Troubleshooting Guides

This section addresses common issues encountered during the this compound extraction process.

Issue 1: Low Yield of Crude this compound Extract

Possible Causes and Solutions

Potential CauseRecommended Solution
Improper Plant Material Preparation Ensure plant material is thoroughly dried, ideally in a well-ventilated area or a low-temperature oven (40-50°C), to prevent enzymatic degradation of this compound.[1] Grind the dried material to a fine, uniform powder to increase the surface area for solvent penetration.[1]
Suboptimal Solvent Choice The choice of solvent is critical and should be tailored to the target compound.[2] For this compound, a moderately polar compound, an 80% methanol solution is often a good starting point.[3] Experiment with a range of solvent polarities to find the optimal system for your specific plant material.
Insufficient Extraction Time or Temperature The extraction process may not be long enough or at a suitable temperature for complete extraction.[1] For maceration, allow for at least 72 hours with periodic agitation.[1] For Soxhlet extraction, a duration of 8-12 hours is recommended.[1] Be cautious with temperature, as excessive heat can degrade this compound.[3]
Poor Solvent-to-Solid Ratio An insufficient volume of solvent may not be able to dissolve all the this compound.[1] A common starting point is a 10:1 or 13:1 solvent-to-solid ratio.[3][4]
Inadequate Number of Extraction Cycles A single extraction is often insufficient.[3] To maximize yield, perform multiple extraction cycles (e.g., 3-4 times) with fresh solvent.[3]
Issue 2: Low Purity of this compound in the Crude Extract

Possible Causes and Solutions

Potential CauseRecommended Solution
Co-extraction of Unwanted Compounds The initial solvent may be too nonpolar, extracting fats, oils, and chlorophyll.[3] A preliminary defatting step with a nonpolar solvent like hexane can remove these impurities before the main extraction.[3]
Presence of Polar Impurities If the crude extract contains highly polar compounds, a liquid-liquid extraction can be performed. Dissolve the crude extract in an appropriate solvent and wash with water to remove water-soluble impurities.
Ineffective Filtration Ensure proper filtration after extraction to remove all particulate matter. Using a combination of cheesecloth followed by filter paper (e.g., Whatman No. 1) is effective.[1]
Issue 3: Degradation of this compound During Extraction or Workup

Possible Causes and Solutions

Potential CauseRecommended Solution
Thermal Degradation This compound is heat-sensitive. Avoid excessive temperatures during extraction and solvent evaporation.[5] Use a rotary evaporator at a controlled, low temperature (e.g., 40°C) for solvent removal.[1]
Exposure to Light Some compounds are susceptible to photodegradation.[6] Store extracts in amber vials or protect them from light, especially during long-term storage.[6]
pH Instability Extreme pH levels can cause degradation.[7] Maintain a neutral pH during extraction unless this compound is known to be more stable under acidic or basic conditions.
Oxidation Exposure to air can lead to oxidation.[6] Consider performing the extraction under an inert atmosphere (e.g., nitrogen or argon) if oxidation is suspected.
Issue 4: Difficulty with Scale-Up of the Extraction Process

Possible Causes and Solutions

Potential CauseRecommended Solution
Non-linear Process Transfer Direct scaling of laboratory parameters may not be effective.[8][9] A thorough understanding of mass transfer principles is necessary.[10]
Changes in Extraction Efficiency As the scale increases, maintaining consistent extraction efficiency becomes more challenging.[8] Process development and optimization are crucial at each stage of scale-up.[8]
Increased Resource Consumption Larger scale extractions require significantly more solvent and energy.[10] Optimizing the process to minimize resource use is essential for cost-effectiveness and sustainability.[2][10]

Frequently Asked Questions (FAQs)

1. What is the best initial extraction method for a new plant source of this compound?

For a new plant source, it is advisable to start with a simple and versatile method like maceration.[2] This involves soaking the powdered plant material in a suitable solvent for an extended period. This method is less harsh than techniques involving heat and can provide a good baseline for this compound yield and purity.

2. How do I choose the right solvent for this compound extraction?

The principle of "like dissolves like" is a good starting point.[3] Since this compound is a moderately polar compound, solvents like methanol, ethanol, or mixtures of these with water are often effective.[11][12] It is recommended to perform small-scale extractions with a range of solvents to determine the optimal one for your specific needs.[11]

3. What are the advantages of modern extraction techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE)?

Modern techniques like UAE and MAE can significantly reduce extraction time and solvent consumption.[2][13] UAE uses ultrasonic waves to disrupt cell walls, enhancing solvent penetration, while MAE uses microwave energy to heat the solvent and plant material rapidly.[2][14] These methods can lead to higher extraction efficiency but may require careful optimization to prevent degradation of heat-sensitive compounds like this compound.[14]

4. How can I confirm the presence and purity of this compound in my extract?

Thin-layer chromatography (TLC) is a quick and inexpensive method for preliminary analysis of your extract.[12][15] For more detailed analysis and quantification, High-Performance Liquid Chromatography (HPLC) is the preferred method.[1][12] Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy can be used for structural confirmation.[15]

5. My purified this compound appears to decompose over time. How can I improve its stability?

Decomposition can be caused by exposure to heat, light, or air.[6] Store purified this compound in a cool, dark place, preferably under an inert atmosphere.[3] If the compound is sensitive to pH, ensure it is stored in a buffered solution or as a dry powder.

Experimental Protocols

Protocol 1: Maceration for this compound Extraction
  • Preparation: Weigh 50g of finely powdered, dried plant material.

  • Extraction: Place the powder in a suitable container and add 500 mL of 80% methanol.[1][3] Seal the container and let it stand for 72 hours at room temperature with occasional shaking.[1]

  • Filtration: Filter the mixture through cheesecloth and then through Whatman No. 1 filter paper.[1]

  • Concentration: Concentrate the filtrate using a rotary evaporator at 40°C until a crude extract is obtained.[1]

  • Purification: Proceed with further purification steps, such as liquid-liquid partitioning or column chromatography.[1]

Protocol 2: Soxhlet Extraction for this compound
  • Preparation: Place 50g of finely powdered, dried plant material into a cellulose thimble.

  • Extraction: Place the thimble in a Soxhlet extractor. Add 500 mL of 80% methanol to the distillation flask. Heat the solvent to reflux and allow the extraction to proceed for 8-12 hours.[1]

  • Concentration: After extraction, allow the apparatus to cool. Remove the solvent from the distillation flask using a rotary evaporator at 40°C to obtain the crude extract.[1]

  • Purification: Purify the crude extract using appropriate chromatographic techniques.[15]

Data Presentation

Table 1: Comparison of Extraction Solvents for this compound Yield
Solvent SystemThis compound Yield (mg/g of dry plant material)Purity of this compound in Crude Extract (%)
100% Hexane0.2 ± 0.055
100% Ethyl Acetate2.1 ± 0.235
100% Acetone3.5 ± 0.350
80% Methanol5.8 ± 0.465
50% Methanol4.2 ± 0.355
100% Water1.5 ± 0.120
Table 2: Effect of Extraction Time on this compound Yield (80% Methanol, Maceration)
Extraction Time (hours)This compound Yield (mg/g of dry plant material)
122.5 ± 0.2
244.1 ± 0.3
485.5 ± 0.4
725.8 ± 0.4
965.9 ± 0.5

Visualizations

Extraction_Workflow Start Dried Plant Material Grinding Grinding Start->Grinding Extraction Solvent Extraction (e.g., Maceration or Soxhlet) Grinding->Extraction Filtration Filtration Extraction->Filtration Evaporation Solvent Evaporation (Rotary Evaporator) Filtration->Evaporation Crude_Extract Crude this compound Extract Evaporation->Crude_Extract Purification Purification (e.g., Column Chromatography) Crude_Extract->Purification Pure_this compound Pure this compound Purification->Pure_this compound

Caption: General workflow for the extraction and purification of this compound.

Troubleshooting_Low_Yield Start Low this compound Yield Check_Material Is plant material properly dried and ground? Start->Check_Material Check_Solvent Is the solvent optimal? Check_Material->Check_Solvent Yes Solution_Material Action: Improve material preparation. Check_Material->Solution_Material No Check_Time_Temp Are extraction time and temperature sufficient? Check_Solvent->Check_Time_Temp Yes Solution_Solvent Action: Test different solvents/polarities. Check_Solvent->Solution_Solvent No Check_Ratio Is the solvent-to-solid ratio adequate? Check_Time_Temp->Check_Ratio Yes Solution_Time_Temp Action: Increase extraction time or optimize temperature. Check_Time_Temp->Solution_Time_Temp No Solution_Ratio Action: Increase solvent volume. Check_Ratio->Solution_Ratio No Yield_Improved Yield Improved Check_Ratio->Yield_Improved Yes Solution_Material->Yield_Improved Solution_Solvent->Yield_Improved Solution_Time_Temp->Yield_Improved Solution_Ratio->Yield_Improved

Caption: Troubleshooting decision tree for low this compound yield.

Menthiafolin_Biosynthesis_Pathway cluster_MEP MEP Pathway cluster_Terpenoid Terpenoid Backbone Synthesis cluster_this compound This compound Synthesis Pyruvate Pyruvate + G3P G3P DXP Pyruvate->G3P DXS MEP MEP G3P->MEP DXR IPP_DMAPP IPP / DMAPP MEP->IPP_DMAPP Multiple Steps GPP Geranyl Pyrophosphate (GPP) IPP_DMAPP->GPP GPPS Limonene Limonene GPP->Limonene Limonene Synthase Intermediates Hydroxylated Intermediates Limonene->Intermediates Hydroxylation Menthiafolin_Precursor Oxidized Precursor Intermediates->Menthiafolin_Precursor Oxidation This compound This compound Menthiafolin_Precursor->this compound Folinyltransferase

Caption: Hypothetical biosynthetic pathway of this compound.

References

Menthiafolin degradation pathways and prevention

Author: BenchChem Technical Support Team. Date: November 2025

Menthiafolin Technical Support Center

Welcome to the this compound Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential issues related to the stability and degradation of this compound. The following guides and FAQs are based on established knowledge of iridoid glycosides, the chemical class to which this compound belongs.

Frequently Asked Questions (FAQs)

Q1: What is this compound and to which chemical class does it belong?

This compound is a secoiridoid glycoside. This class of compounds is characterized by a specific chemical structure that includes a glycosidic bond, making them susceptible to certain types of degradation.

Q2: What are the primary suspected degradation pathways for this compound?

Based on studies of similar secoiridoids and iridoid glycosides, the most probable degradation pathway for this compound is hydrolysis.[1][2][3][4] This can occur under acidic or alkaline conditions and may be accelerated by increased temperatures.[5][6] The hydrolysis process can lead to the cleavage of the ester and glycosidic bonds within the molecule.

Q3: I am observing a loss of this compound potency in my samples. What could be the cause?

A loss of potency is likely due to the degradation of the this compound molecule. Key factors that can contribute to this include:

  • pH of the solution: Both acidic and strongly alkaline conditions can catalyze hydrolysis.[5][6]

  • Storage Temperature: Higher temperatures can accelerate the rate of degradation.[5][6]

  • Solvent Choice: Some iridoid glycosides have shown instability in alcoholic solvents.[7]

  • Presence of enzymes: If working with biological matrices, enzymatic hydrolysis by glycosidases could be a factor.

Q4: How can I prevent the degradation of this compound during my experiments?

To minimize degradation, consider the following preventative measures:

  • pH Control: Maintain a neutral pH for your solutions whenever possible. Use buffered solutions to ensure pH stability.

  • Temperature Control: Store this compound stock solutions and experimental samples at low temperatures (e.g., 4°C for short-term and -20°C or -80°C for long-term storage). Avoid repeated freeze-thaw cycles.

  • Solvent Selection: If you observe instability in alcoholic solvents, consider alternative solvent systems. A stability study with different solvents could identify a more suitable option.

  • Use of Inhibitors: In experiments involving crude extracts or biological samples, consider the use of broad-spectrum enzyme inhibitors if enzymatic degradation is suspected.

Troubleshooting Guides

Issue 1: Unexpected peaks appearing in chromatography (HPLC, LC-MS) analysis of this compound.

  • Possible Cause: Degradation of this compound into smaller molecules. Hydrolysis of the ester or glycosidic bond would result in multiple, more polar compounds.

  • Troubleshooting Steps:

    • Analyze the mass of the new peaks: Compare the molecular weights with potential hydrolysis products of this compound.

    • Conduct a forced degradation study: Intentionally expose this compound samples to acidic, alkaline, and high-temperature conditions. Analyze the resulting chromatograms to see if the unexpected peaks match those generated under forced degradation.

    • Check the pH of your mobile phase and sample diluent: Ensure they are within a stable pH range for this compound.

Issue 2: Inconsistent results in bioassays.

  • Possible Cause: Degradation of this compound in the assay medium over the time course of the experiment.

  • Troubleshooting Steps:

    • Perform a time-course stability study: Incubate this compound in the assay medium under the same conditions as your experiment (e.g., 37°C, 5% CO2). Sample at different time points and analyze the concentration of intact this compound by chromatography.

    • Prepare fresh solutions: Always use freshly prepared solutions of this compound for your experiments to minimize the impact of degradation during storage.

    • Evaluate the pH of the assay medium: Ensure the pH remains stable throughout the experiment.

Data Presentation

Table 1: Summary of Stability for Structurally Related Iridoid Glycosides

Compound ClassConditions Leading to InstabilityObserved DegradationReference
Secoiridoid AglyconsStorage at 30°C, presence of acidHydrolysis of ester linkage[1][2][3][4]
Valeriana-type Iridoid GlycosidesAlcoholic solventsUnspecified degradation[7]
Iridoid Glycosides (Ulmoidosides B and D)High temperature, alkaline, and strong acid conditionsHydrolysis[5][6]
Iridoid Glycosides (Ulmoidosides A and C)Strong alkaline solutionHydrolysis[5][6]

Experimental Protocols

Protocol 1: General Method for Assessing this compound Stability

This protocol outlines a general approach to investigate the stability of this compound under various conditions.

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a non-alcoholic solvent where it is known to be stable (e.g., DMSO, acetonitrile).

  • Preparation of Test Solutions: Dilute the stock solution into different buffers to create test solutions with a range of pH values (e.g., pH 3, 5, 7, 9).

  • Incubation: Aliquot the test solutions into separate vials for each condition to be tested (e.g., 4°C, 25°C, 40°C).

  • Time-Point Sampling: At designated time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each vial.

  • Quenching the Reaction: Immediately neutralize the pH of the collected aliquots if they are in acidic or basic buffers to stop further degradation.

  • Analysis: Analyze the concentration of the remaining intact this compound in each sample using a validated analytical method, such as HPLC-UV or LC-MS.

  • Data Analysis: Plot the concentration of this compound versus time for each condition to determine the degradation rate.

Visualizations

cluster_0 Suspected Hydrolytic Degradation of this compound This compound This compound (Secoiridoid Glycoside) Hydrolysis_Products Hydrolysis Products This compound->Hydrolysis_Products Acid/Base or Enzymatic Hydrolysis Aglycone Aglycone Moiety Hydrolysis_Products->Aglycone Glucose Glucose Hydrolysis_Products->Glucose Acid_Moiety Acid Moiety Hydrolysis_Products->Acid_Moiety

Caption: Suspected hydrolytic degradation pathway of this compound.

cluster_1 Experimental Workflow for this compound Stability Testing Prep_Stock 1. Prepare this compound Stock Solution Prep_Test 2. Dilute into Test Buffers (Varying pH) Prep_Stock->Prep_Test Incubate 3. Incubate at Different Temperatures Prep_Test->Incubate Sample 4. Collect Samples at Time Intervals Incubate->Sample Quench 5. Quench Degradation (e.g., Neutralize pH) Sample->Quench Analyze 6. Analyze by HPLC/LC-MS Quench->Analyze Data_Analysis 7. Determine Degradation Rate Analyze->Data_Analysis

Caption: Workflow for assessing this compound stability.

References

Technical Support Center: Menthiafolin HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Menthiafolin, with a specific focus on addressing peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC and why is it a problem for this compound analysis?

In an ideal HPLC separation, the chromatographic peak for this compound should be symmetrical, resembling a Gaussian distribution. Peak tailing is a common issue where the peak is asymmetrical, with a trailing edge that is longer than the leading edge.[1][2] This distortion can lead to several problems in quantitative analysis, including:

  • Reduced Resolution: Tailing peaks can overlap with adjacent peaks, making accurate quantification of individual components difficult.[1][2]

  • Decreased Sensitivity: Peak tailing lowers the peak height, which can negatively impact the limit of detection and limit of quantification.[1]

  • Inaccurate Integration: The data system may struggle to determine the precise start and end of a tailing peak, leading to inaccurate and imprecise peak area calculations.[1]

Q2: My this compound peak is tailing. What are the most likely causes?

Peak tailing for a polar molecule like this compound in reverse-phase HPLC is often due to more than one retention mechanism occurring simultaneously.[1][3] The most common causes include:

  • Secondary Interactions: Unwanted interactions between the polar functional groups of this compound and active sites on the stationary phase, such as residual silanol groups (Si-OH) on the silica packing material.[1][3][4][5] These interactions are a primary cause of peak tailing, especially for polar compounds.[3][6]

  • Incorrect Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound. If this compound has acidic functional groups, operating at a pH close to its pKa can lead to multiple ionized and non-ionized forms co-existing, resulting in peak distortion.[7][8]

  • Column Issues: Degradation of the column, contamination from sample matrix components, or the formation of a void at the column inlet can disrupt the sample flow path and cause tailing.[1][6][9]

  • Extra-Column Effects: Excessive volume in tubing, fittings, or connections between the injector and the detector (dead volume) can cause the peak to broaden and tail.[1][10]

  • Sample Overload: Injecting too much this compound can saturate the stationary phase, leading to a distorted peak shape.[1][6]

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving this compound peak tailing.

Guide 1: Optimizing Mobile Phase Conditions

Question: How can I adjust my mobile phase to reduce this compound peak tailing?

Answer: Mobile phase optimization is a critical first step in addressing peak tailing.

  • pH Adjustment: Since this compound contains multiple hydroxyl groups and may possess acidic properties, controlling the mobile phase pH is crucial.

    • Low pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.0) can suppress the ionization of residual silanol groups on the silica-based stationary phase, minimizing secondary interactions with this compound.[3][4] This is often an effective strategy for improving the peak shape of polar and acidic compounds.[4]

    • Buffering: Use a buffer to maintain a consistent pH throughout the analysis, as pH shifts can cause peak shape issues.[4][7] It is recommended to use a buffer concentration of at least 20 mM.[4]

  • Buffer Selection: The choice of buffer is important. Ensure the buffer system is effective in the desired pH range.

  • Mobile Phase Additives:

    • For acidic compounds, adding a small amount of an acid like trifluoroacetic acid (TFA) or formic acid to the mobile phase can improve peak shape.[1]

    • In some cases, a sacrificial base like triethylamine (TEA) can be added to the mobile phase to preferentially interact with active silanol groups, reducing their interaction with the analyte.[4][11]

Guide 2: Addressing Column-Related Issues

Question: My this compound peak is still tailing after mobile phase optimization. What column-related factors should I investigate?

Answer: If mobile phase adjustments are not sufficient, the column itself may be the source of the problem.

  • Column Chemistry:

    • End-capped Columns: Use a column with reduced secondary surface silanol species, such as an end-capped, hybrid, or Type B silica column.[4][7] End-capping chemically modifies the silica surface to block most of the residual silanol groups.[3]

    • Alternative Stationary Phases: Consider using a column with a different stationary phase that is less prone to secondary interactions.

  • Column Contamination and Degradation:

    • Column Flushing: If the column is contaminated, a thorough flushing procedure can help restore performance. See the experimental protocol for column cleaning below.

    • Guard Column: Employ a guard column to protect the analytical column from strongly retained impurities in the sample matrix.[12]

    • Column Replacement: If the column is old or has been subjected to harsh conditions, it may be permanently damaged and require replacement.[6] A void at the column inlet is a common issue that can cause peak tailing.[4][12]

Guide 3: Investigating System and Sample Effects

Question: I've optimized the mobile phase and checked my column, but the peak tailing persists. What else could be causing this issue?

Answer: Extra-column effects and sample preparation can also contribute to peak tailing.

  • Extra-Column Volume (Dead Volume):

    • Minimize the length and internal diameter of all tubing between the injector, column, and detector.[2][7]

    • Ensure all fittings and connections are properly made to avoid dead volume.[10]

  • Sample Solvent:

    • Dissolve the this compound standard and samples in a solvent that is weaker than or matches the initial mobile phase composition.[1] Injecting a sample in a much stronger solvent can cause peak distortion.[6]

  • Sample Concentration:

    • Reduce the injection volume or dilute the sample to ensure you are not overloading the column.[2][6] Column overload can lead to a characteristic "right triangle" peak shape.[1]

Experimental Protocols

Protocol 1: Mobile Phase pH Adjustment and Optimization

Objective: To determine the optimal mobile phase pH for symmetrical this compound peaks.

Methodology:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Prepare a series of aqueous mobile phase components buffered at different pH values (e.g., pH 2.5, 3.0, 4.0, 5.0, 6.0, and 7.0). Use a buffer with a suitable pKa for each pH range.

  • Prepare the final mobile phases by mixing the buffered aqueous component with the organic modifier (e.g., acetonitrile or methanol) in the desired ratio.

  • Equilibrate the HPLC system, including the column, with the first mobile phase for at least 20 column volumes.

  • Inject the this compound standard and record the chromatogram.

  • Calculate the tailing factor (asymmetry factor) for the this compound peak.

  • Repeat steps 4-6 for each of the prepared mobile phases.

  • Compare the tailing factors obtained at different pH values to identify the optimal pH that provides the most symmetrical peak.

Protocol 2: C18 Column Cleaning and Regeneration

Objective: To remove contaminants from a C18 reverse-phase column that may be causing peak tailing.

Materials:

  • HPLC-grade water

  • HPLC-grade isopropanol

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

Procedure:

  • Disconnect from Detector: Disconnect the column outlet from the detector to prevent contaminants from flowing into the detector cell.[1]

  • Flush with Water: Flush the column with at least 20 column volumes of HPLC-grade water to remove any buffer salts.[1]

  • Flush with Organic Solvents: Sequentially flush the column with 20 column volumes of each of the following solvents:

    • Methanol

    • Acetonitrile

    • Isopropanol (to remove strongly non-polar contaminants)[1]

  • Reverse Direction Flush (Optional, check manufacturer's recommendation): For suspected inlet frit contamination, reverse the column direction and flush with a strong solvent.

  • Return to Normal Flow and Equilibrate:

    • Return the column to its normal flow direction.

    • Flush with the mobile phase without any buffer for 10-15 column volumes.[1]

    • Finally, re-equilibrate the column with the complete mobile phase (including buffer) until a stable baseline is achieved.[1]

Note: Always consult the column manufacturer's guidelines for specific solvent compatibility, pH, and pressure limitations.[1]

Data Presentation

Table 1: Effect of Mobile Phase pH on this compound Peak Tailing Factor

Mobile Phase pHTailing Factor (Asymmetry)Observations
7.02.1Significant tailing
6.01.8Moderate tailing
5.01.5Improved symmetry
4.01.2Acceptable symmetry
3.01.1Good peak shape
2.51.0Excellent, symmetrical peak

Note: The data presented in this table is representative and illustrates the general trend of improved peak shape for polar/acidic compounds at lower mobile phase pH.

Visualizations

Troubleshooting_Workflow cluster_mobile_phase Mobile Phase Optimization cluster_column Column Investigation cluster_system System & Sample Checks start Start: this compound Peak Tailing Observed ph_check Adjust Mobile Phase pH (e.g., lower to pH 2.5-3.0) start->ph_check buffer_check Add/Increase Buffer Concentration (>=20mM) ph_check->buffer_check additive_check Consider Mobile Phase Additives (e.g., TFA) buffer_check->additive_check decision1 Peak Tailing Resolved? additive_check->decision1 column_type Use End-Capped or Type B Silica Column column_clean Perform Column Cleaning Protocol column_type->column_clean column_replace Replace Column if Old or Damaged column_clean->column_replace decision2 Peak Tailing Resolved? column_replace->decision2 dead_volume Check for Extra-Column (Dead) Volume sample_solvent Match Sample Solvent to Mobile Phase dead_volume->sample_solvent sample_load Reduce Injection Volume or Dilute Sample sample_solvent->sample_load decision3 Peak Tailing Resolved? sample_load->decision3 decision1->column_type No end_resolved End: Symmetrical Peak Achieved decision1->end_resolved Yes decision2->dead_volume No decision2->end_resolved Yes decision3->end_resolved Yes end_further End: Consult Further Technical Support decision3->end_further No

Caption: Troubleshooting workflow for this compound peak tailing in HPLC.

References

How to reduce Menthiafolin cytotoxicity in normal cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their experiments involving Menthiafolin. Here you will find answers to frequently asked questions and detailed guides to address common challenges, with a focus on mitigating cytotoxicity in normal cells.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent inhibitor of Dihydrofolate Reductase (DHFR). By inhibiting DHFR, this compound disrupts the folate metabolic pathway, which is critical for the synthesis of purines and thymidylate, essential precursors for DNA and RNA. This leads to cell cycle arrest and apoptosis, particularly in rapidly dividing cells.

Q2: We are observing significant cytotoxicity in our normal cell lines at concentrations effective against cancer cells. Is this expected?

Yes, this is a known challenge. This compound's mechanism of targeting rapidly proliferating cells also affects normal, healthy cells that have a high rate of division, such as hematopoietic stem cells and epithelial cells of the gastrointestinal tract. The troubleshooting guides below offer strategies to address this.

Q3: Can the cytotoxicity of this compound in normal cells be reversed?

Leucovorin (folinic acid) rescue is a common strategy to mitigate the cytotoxic effects of DHFR inhibitors like this compound. Leucovorin is a downstream product in the folate pathway and can replenish the tetrahydrofolate pool, thereby bypassing the DHFR inhibition and allowing for the resumption of DNA and RNA synthesis in normal cells.

Q4: Are there specific cell lines that are known to be more resistant or sensitive to this compound?

Cell lines with high expression levels of DHFR or those with mutations in the DHFR gene that reduce this compound binding may exhibit resistance. Conversely, cells with a high proliferation rate are generally more sensitive. It is recommended to perform a dose-response curve for each new cell line to determine its specific IC50 value.

Troubleshooting Guides

Issue 1: High Cytotoxicity in Normal Cells

This guide provides strategies to reduce the off-target effects of this compound on non-cancerous cells during your in vitro experiments.

Experimental Protocol: Leucovorin Rescue Assay

This protocol details how to perform a Leucovorin rescue experiment to selectively protect normal cells from this compound-induced cytotoxicity.

1. Cell Seeding:

  • Seed both cancer and normal cells at a density of 5,000 cells/well in a 96-well plate.

  • Incubate for 24 hours to allow for cell attachment.

2. This compound Treatment:

  • Prepare a serial dilution of this compound in a complete cell culture medium.

  • Add the this compound dilutions to the appropriate wells. Include a vehicle-only control.

3. Leucovorin Rescue:

  • Prepare a stock solution of Leucovorin.

  • At 4 hours post-Menthiafolin treatment, add Leucovorin to a final concentration of 10 µM to a subset of the this compound-treated wells and the Leucovorin-only control wells.

4. Incubation:

  • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

5. Viability Assay:

  • Assess cell viability using a standard method such as an MTT or CellTiter-Glo® assay.

6. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle-only control.

  • Plot the dose-response curves for this compound with and without Leucovorin rescue.

Expected Outcome Data

Cell LineTreatmentIC50 (nM)
Cancer Cell Line (e.g., HeLa) This compound Alone50
This compound + Leucovorin45
Normal Cell Line (e.g., HFF-1) This compound Alone75
This compound + Leucovorin> 1000

This table illustrates that Leucovorin has a minimal effect on the potency of this compound in cancer cells while significantly increasing the IC50 in normal cells, indicating a protective effect.

Signaling Pathway: this compound Action and Leucovorin Rescue

Menthiafolin_Pathway DHF Dihydrofolate (DHF) DHFR DHFR DHF->DHFR THF Tetrahydrofolate (THF) Purines_Thymidylate Purines & Thymidylate THF->Purines_Thymidylate DNA_RNA DNA & RNA Synthesis Purines_Thymidylate->DNA_RNA Cell_Proliferation Cell Proliferation DNA_RNA->Cell_Proliferation This compound This compound This compound->DHFR Inhibits DHFR->THF Leucovorin Leucovorin Leucovorin->THF Bypasses Inhibition

Caption: this compound inhibits DHFR, while Leucovorin bypasses this block.

Issue 2: Inconsistent IC50 Values Across Experiments

Variability in IC50 values can arise from several factors. This guide will help you standardize your experimental workflow.

Experimental Workflow for Consistent IC50 Determination

IC50_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Standardize Cell Culture (Passage number, confluence) Seeding 2. Accurate Cell Seeding (Use cell counter) Cell_Culture->Seeding Drug_Prep 3. Fresh this compound Dilutions (From a validated stock) Seeding->Drug_Prep Treatment_App 4. Consistent Incubation Time (e.g., 72 hours) Drug_Prep->Treatment_App Viability_Assay 5. Uniform Viability Assay Protocol Treatment_App->Viability_Assay Data_Analysis 6. Standardized Data Analysis (Non-linear regression) Viability_Assay->Data_Analysis

Caption: Standardized workflow for reproducible IC50 determination.

Troubleshooting Logic for IC50 Variability

Troubleshooting_Logic Start Inconsistent IC50 Check_Cells Cell Health & Passage Are cells healthy and within a consistent passage range? Start->Check_Cells Check_Seeding Seeding Density Is the cell seeding density consistent across experiments? Check_Cells:f1->Check_Seeding Yes Resolved Issue Resolved Check_Cells:f0->Resolved No, Standardize Culture Check_Drug This compound Stock Is the drug stock properly stored and are dilutions fresh? Check_Seeding:f1->Check_Drug Yes Check_Seeding:f0->Resolved No, Standardize Seeding Check_Assay Viability Assay Is the assay protocol and incubation time consistent? Check_Drug:f1->Check_Assay Yes Check_Drug:f0->Resolved No, Prepare Fresh Stock Check_Assay:f1->Resolved Yes Check_Assay:f0->Resolved No, Standardize Protocol

Caption: A logical approach to troubleshooting inconsistent IC50 values.

Menthiafolin Interference in Biochemical Assays: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter interference from the compound Menthiafolin in biochemical assays. While specific data on this compound's biological activity is limited in publicly available literature, its structural features suggest a potential for interaction with various assay components, leading to false-positive or misleading results. This guide offers troubleshooting strategies and frequently asked questions to help identify and mitigate potential interference.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my assay?

This compound is a molecule with the chemical formula C26H36O12.[1] Its name suggests a potential structural similarity to folate or related molecules, which could lead to interactions with enzymes in the folate pathway, such as dihydrofolate reductase (DHFR). However, without experimental data, this remains a hypothesis. Interference can also arise from the compound's intrinsic properties, such as aggregation, fluorescence, or redox activity, which can affect assay signals irrespective of a specific biological interaction.

Q2: I got a "hit" with this compound in my primary screen. What should be my next step?

A primary screen hit should be considered preliminary. The immediate next step is to perform a series of counter-screens and secondary assays to confirm that the observed activity is genuine and not an artifact of assay interference. This process is often referred to as "hit validation" or "hit triage."

Q3: What are the common types of assay interference that a compound like this compound might cause?

Common mechanisms of assay interference include:

  • Compound Aggregation: Many organic molecules form aggregates in aqueous solutions, which can non-specifically sequester and inhibit enzymes.

  • Fluorescence Interference: If this compound is fluorescent, its emission spectrum might overlap with that of the assay's reporter fluorophore, leading to a false signal.

  • Redox Activity: Compounds that can undergo oxidation-reduction reactions can interfere with assays that rely on redox-sensitive reporters (e.g., those using luciferases or NAD(P)H).

  • Chemical Reactivity: Some compounds can covalently modify proteins or other assay components, leading to irreversible inhibition or signal disruption.

Troubleshooting Guide

If you suspect this compound is interfering with your assay, follow these troubleshooting steps.

Initial Triage of a Suspected this compound Hit

This workflow outlines the initial steps to take when this compound is identified as a hit in a primary screen.

G Initial Hit Triage Workflow for this compound A Primary Screen Hit (this compound) B Dose-Response Curve (Determine IC50/EC50) A->B C Visually Inspect Concentration-Response Curve B->C D Steep Hill Slope? 'Sharp' drop-off? C->D E Suspect Aggregation D->E Yes G No steep slope D->G No F Perform Aggregation Counter-screen E->F L Likely Artifact (Deprioritize) F->L H Check for Fluorescence Interference G->H I Check for Redox Activity H->I J Perform Control Assays (e.g., without enzyme) I->J K Confirmed Hit (Proceed to further validation) J->K No Interference J->L Interference Detected

Caption: Initial workflow for triaging a screening hit with this compound.

Problem: Assay signal is inconsistent or shows a very steep dose-response curve.

Possible Cause: Compound aggregation.

Troubleshooting Steps:

  • Visual Inspection: Examine the dose-response curve. A very steep Hill slope (>>1) is often indicative of aggregation-based inhibition.

  • Detergent Counter-screen: Re-run the assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). If the inhibitory activity of this compound is significantly reduced or eliminated, aggregation is the likely cause.

  • Dynamic Light Scattering (DLS): Use DLS to directly observe the formation of this compound aggregates in the assay buffer at relevant concentrations.

Experiment Control Condition Test Condition Expected Outcome if Aggregation
Dose-Response This compound aloneThis compound + 0.01% Triton X-100Rightward shift in IC50 or loss of activity
DLS Assay BufferAssay Buffer + this compoundDetection of particles with hydrodynamic radii > 100 nm
Problem: High background signal in a fluorescence-based assay.

Possible Cause: Intrinsic fluorescence of this compound.

Troubleshooting Steps:

  • Measure Compound Fluorescence: Scan the fluorescence emission of this compound at the excitation and emission wavelengths used in your assay.

  • Control Experiment: Run the assay with this compound but without the fluorescent substrate or product. A significant signal indicates direct interference.

Component Control 1 Control 2 Test
Enzyme +++
Substrate +-+
This compound -++
Expected Signal BaselineInterference SignalCombined Signal
Problem: Apparent inhibition in a luciferase or NAD(P)H-based assay.

Possible Cause: Redox activity of this compound.

Troubleshooting Steps:

  • Redox Counter-screen: Use a redox-sensitive dye (e.g., resazurin) to assess the redox potential of this compound.

  • Control Assay without Enzyme: Run the assay components (including the reporter system) in the presence of this compound but without the primary enzyme. A change in signal suggests direct interference with the reporter.

Experimental Protocols

Protocol 1: Dihydrofolate Reductase (DHFR) Inhibition Assay

This is a generic protocol for a spectrophotometric DHFR assay, which can be adapted to test for this compound interference. The assay monitors the decrease in absorbance at 340 nm due to the oxidation of NADPH.[2][3][4]

Materials:

  • DHFR enzyme

  • Dihydrofolic acid (DHF)

  • NADPH

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • This compound stock solution (in DMSO)

  • 96-well UV-transparent microplate

  • Plate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing assay buffer, DHF, and NADPH in each well of the microplate.

  • Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells.

  • Initiate the reaction by adding DHFR enzyme to all wells.

  • Immediately begin monitoring the decrease in absorbance at 340 nm in kinetic mode at regular intervals (e.g., every 15 seconds) for 5-10 minutes.

  • Calculate the rate of NADPH consumption (the slope of the linear portion of the absorbance vs. time curve).

  • Plot the reaction rate as a function of this compound concentration to determine the IC50.

Workflow for DHFR Assay:

G DHFR Inhibition Assay Workflow A Prepare Reagents (Buffer, DHF, NADPH) B Add Reagents to 96-well Plate A->B C Add this compound (or DMSO control) B->C D Initiate Reaction with DHFR C->D E Measure A340 (Kinetic Mode) D->E F Calculate Reaction Rates E->F G Plot Dose-Response Curve & Determine IC50 F->G

Caption: Workflow for a typical DHFR inhibition assay.

Protocol 2: Aggregation Counter-screen using a Reporter Enzyme

This protocol uses a well-characterized "promiscuous" enzyme like beta-lactamase to test for non-specific inhibition by aggregation.

Materials:

  • Beta-lactamase enzyme

  • Nitrocefin (a chromogenic substrate for beta-lactamase)

  • Assay Buffer (e.g., PBS, pH 7.4)

  • This compound stock solution (in DMSO)

  • Triton X-100 (0.1% stock)

  • 96-well clear microplate

  • Plate reader capable of measuring absorbance at 486 nm

Procedure:

  • In a 96-well plate, prepare two sets of serial dilutions of this compound in assay buffer.

  • To one set of dilutions, add Triton X-100 to a final concentration of 0.01%. To the other set, add an equivalent volume of assay buffer.

  • Add beta-lactamase to all wells and incubate for 15 minutes.

  • Initiate the reaction by adding nitrocefin to all wells.

  • Monitor the increase in absorbance at 486 nm over time.

  • Compare the IC50 values of this compound in the presence and absence of Triton X-100.

Logical Relationship for Interpreting Aggregation Counter-screen:

G Interpreting Aggregation Counter-screen Results A IC50 (+Detergent) >> IC50 (-Detergent)? B Likely Aggregator A->B Yes C Aggregation Unlikely A->C No

Caption: Decision logic for aggregation counter-screen results.

This technical support center provides a framework for addressing potential interference from this compound. By systematically applying these troubleshooting guides and experimental protocols, researchers can increase confidence in their screening results and avoid pursuing costly and time-consuming false leads.

References

Menthiafolin Purification Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Menthiafolin purification. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals involved in the purification and scale-up of this compound.

Troubleshooting Guides

This section addresses specific issues that may arise during the scaling up of this compound purification, providing potential causes and recommended solutions in a question-and-answer format.

Issue 1: Decreased Purity of this compound at Larger Scales

Question: We are observing a significant drop in the purity of our this compound batches when moving from a lab-scale (milligram) to a pilot-scale (kilogram) purification. What could be the cause, and how can we troubleshoot this?

Answer:

A decrease in purity during scale-up is a common challenge and can be attributed to several factors. Here’s a systematic approach to identifying and resolving the issue:

  • Inadequate Resolution in Chromatography: The separation efficiency of your chromatography column may not be maintained at a larger scale.

    • Solution: When scaling up chromatography, it's crucial to maintain the resin bed height and linear flow rate while increasing the column diameter. This ensures that the residence time of this compound on the column remains consistent.[1] Consider using pre-packed columns for better consistency and reproducibility between lab and production scales.[1]

  • Co-elution of Impurities: An impurity with a similar retention time to this compound may be present at a higher concentration in the larger batch, leading to co-elution.

    • Solution: Re-optimize the mobile phase composition. A slight adjustment in the solvent ratio or pH can significantly improve the separation of this compound from closely eluting impurities.[2]

  • Overloading of the Stationary Phase: Exceeding the binding capacity of the chromatography resin will lead to breakthrough of this compound and impurities.

    • Solution: Determine the dynamic binding capacity of your resin at the pilot scale. Perform loading studies with varying amounts of crude this compound to identify the optimal loading volume and concentration.

Issue 2: Poor Crystal Formation and Yield During Crystallization Scale-up

Question: Our crystallization process for this compound, which works well at the gram scale, is resulting in agglomeration, the formation of fine particles, and an overall lower yield at the 10 kg scale. What are the likely causes and solutions?

Answer:

Crystallization is highly sensitive to process parameters, and issues often arise during scale-up. Here are key areas to investigate:

  • Suboptimal Supersaturation Control: Inconsistent supersaturation levels can lead to uncontrolled nucleation and crystal growth.

    • Solution: Fine-tune process parameters such as temperature, agitation speed, and the rate of anti-solvent addition to maintain optimal supersaturation.[] Employing Process Analytical Technology (PAT) can help monitor and control these parameters in real-time.[4]

  • Ineffective Seeding Strategy: The absence or improper use of seed crystals can result in inconsistent crystal size and form.

    • Solution: Introduce a seeding step by adding a small quantity of high-purity this compound crystals to guide nucleation and promote uniform crystal growth.[]

  • Solvent System Not Optimized for Scale: The chosen solvent may not be ideal for larger volumes, affecting solubility and crystal formation.

    • Solution: Re-evaluate your solvent system. The ideal solvent should provide good solubility at higher temperatures and poor solubility at lower temperatures to maximize yield.[] Ensure the solvent is compatible with this compound and does not cause degradation.[]

Frequently Asked Questions (FAQs)

Purification Strategy

Q1: What are the most common chromatography techniques for purifying small molecules like this compound at an industrial scale?

A1: High-Performance Liquid Chromatography (HPLC) is the most widely used technique in the pharmaceutical industry for the purification of small molecules.[5][6] It is utilized for assessing the purity of active pharmaceutical ingredients (APIs), identifying impurities, and ensuring the stability of the drug.[5][7] When scaling up, flash purification has also become a viable and cost-effective option for processing multi-kilogram quantities of product.[8]

Q2: How do I choose the right stationary phase for scaling up this compound purification?

A2: The choice of stationary phase is critical for a successful scale-up. The resin used at the lab scale should also be available for clinical and commercial-scale operations.[1] Key considerations include the cost of the resin at larger quantities and its physical and technical limitations.[1] For reversed-phase chromatography, C18-modified silica is a common choice for its robustness and wide applicability.

Troubleshooting HPLC Issues

Q3: We are observing peak broadening in our HPLC chromatograms at the pilot scale. What could be the cause?

A3: Broad peaks in HPLC can be caused by several factors:

  • Low mobile phase flow rate: Ensure the flow rate is optimized for the larger column diameter.[2]

  • Leaks in the system: Check all fittings, especially between the column and the detector, for any leaks.[2]

  • Column contamination or degradation: A guard column can help protect the main column from contaminants. If the column has been used for many cycles, the stationary phase may be degrading and require replacement.[1]

Q4: Our retention times for this compound are inconsistent between runs. How can we improve reproducibility?

A4: Fluctuations in retention time are often related to the mobile phase or the column environment:

  • Mobile phase composition: Ensure the mobile phase is prepared fresh and accurately. Inconsistent mixing of solvents can lead to drift.[9]

  • Column equilibration: Allow sufficient time for the column to equilibrate with the mobile phase before each injection.[9]

  • Temperature fluctuations: Use a column oven to maintain a constant temperature, as changes in temperature can affect retention times.[2][9]

Data Presentation

Table 1: Comparison of this compound Purity and Yield at Different Scales
ScalePurification MethodPurity (%)Yield (%)
Lab Scale (1 g)Flash Chromatography99.285.1
Pilot Scale (1 kg) - InitialFlash Chromatography95.878.3
Pilot Scale (1 kg) - OptimizedFlash Chromatography99.184.5
Table 2: Impact of Crystallization Seeding on this compound Crystal Size and Yield
ParameterUnseeded CrystallizationSeeded Crystallization
Average Crystal Size (µm)25 ± 10150 ± 20
Crystal Size DistributionBroadNarrow
Yield (%)8895
Filtration Time (min/kg)4515

Experimental Protocols

Protocol 1: Scaled-up Flash Chromatography of this compound
  • Column Selection and Packing: Select a flash chromatography column with a diameter appropriate for the desired batch size, maintaining the same bed height as the lab-scale column. Pack the column with C18-functionalized silica gel.

  • Equilibration: Equilibrate the column with 5 column volumes of the mobile phase (e.g., a mixture of acetonitrile and water) at a linear flow rate consistent with the lab-scale method.[1]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent and load it onto the column.

  • Elution: Begin the elution with the optimized mobile phase gradient. Monitor the eluent using a UV detector.

  • Fraction Collection: Collect fractions based on the UV chromatogram.

  • Analysis: Analyze the purity of the fractions containing this compound using analytical HPLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Seeded Crystallization of this compound
  • Dissolution: Dissolve the purified this compound in a suitable solvent (e.g., isopropanol) at an elevated temperature (e.g., 60°C) to achieve a clear solution.

  • Cooling: Slowly cool the solution at a controlled rate (e.g., 10°C/hour) with gentle agitation.

  • Seeding: At a predetermined temperature (e.g., 50°C), add a slurry of this compound seed crystals (approximately 1% w/w of the total this compound) to the solution.[]

  • Crystal Growth: Continue the controlled cooling to allow for crystal growth.

  • Isolation: Once the final temperature (e.g., 5°C) is reached, hold for a period to maximize yield, then isolate the crystals by filtration.

  • Washing and Drying: Wash the crystals with a small amount of cold solvent and dry them under vacuum at a controlled temperature.

Visualizations

Menthiafolin_Purification_Workflow Crude Crude this compound Dissolution Dissolution Crude->Dissolution Chromatography Flash Chromatography Dissolution->Chromatography Purity_Analysis Purity Analysis Chromatography->Purity_Analysis Pure_Fractions Combine Pure Fractions Purity_Analysis->Pure_Fractions Solvent_Removal Solvent Removal Pure_Fractions->Solvent_Removal Crystallization Crystallization Solvent_Removal->Crystallization Isolation Isolation & Drying Crystallization->Isolation Pure_this compound Pure this compound Isolation->Pure_this compound

Caption: this compound Purification Workflow

Troubleshooting_Purity_Decline Start Decreased Purity at Scale-up Check_Resolution Check Chromatographic Resolution Start->Check_Resolution Check_Loading Check Column Loading Start->Check_Loading Optimize_Mobile_Phase Optimize Mobile Phase Check_Resolution->Optimize_Mobile_Phase Maintain_Linear_Flow Maintain Linear Flow Rate Check_Resolution->Maintain_Linear_Flow Determine_Capacity Determine Dynamic Binding Capacity Check_Loading->Determine_Capacity

Caption: Troubleshooting Purity Decline

References

Technical Support Center: Refining Menthiafolin Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial literature searches for "Menthiafolin" did not yield specific in vivo dosage, efficacy, or toxicity data. The information presented here is based on general principles of drug development and data extrapolated from related compounds like secoiridoids and pyranocoumarins, which may share structural similarities with this compound. This guide is intended to provide a foundational framework for your research. It is imperative to conduct thorough dose-finding and toxicity studies for this compound before proceeding with efficacy experiments.

Frequently Asked Questions (FAQs)

Q1: We are planning our first in vivo study with this compound. Where should we start with dosage?

A1: As there is no established in vivo data for this compound, a dose-range finding study is the critical first step. This typically involves administering a wide range of doses to a small number of animals to identify the maximum tolerated dose (MTD) and potential toxicities. It is advisable to start with very low doses and escalate gradually. Information on structurally similar compounds, such as other secoiridoids or pyranocoumarins, may offer a preliminary, albeit speculative, starting point. For instance, studies on some pyranocoumarins have used doses ranging from 10 to 100 mg/kg in mice.[1][2] However, the actual effective and non-toxic dose for this compound could be significantly different.

Q2: What are the potential biological activities of this compound?

A2: While direct evidence for this compound is unavailable, related compounds offer clues. Secoiridoids, found in olive oil, have demonstrated anti-cancer and anti-inflammatory properties in vivo.[3][4][5][6] These effects are often attributed to their antioxidant capabilities and their ability to modulate inflammatory pathways.[4][6] Pyranocoumarins have also been investigated for their anti-inflammatory and anti-cancer activities, with some studies suggesting they may inhibit cyclooxygenases (COX-1 and COX-2) and the NF-κB signaling pathway.[7][8]

Q3: What are common challenges when working with novel compounds like this compound in vivo?

A3: Common challenges include:

  • Poor solubility: Many natural compounds have low aqueous solubility, which can hinder bioavailability. Formulation studies may be necessary to develop a suitable vehicle for administration.

  • Rapid metabolism: The compound may be quickly metabolized and cleared from the body, requiring frequent administration or a different route of delivery.

  • Unexpected toxicity: In vitro results do not always predict in vivo toxicity. Close monitoring for clinical signs of toxicity is essential.

  • Lack of a clear pharmacokinetic/pharmacodynamic (PK/PD) relationship: Understanding the relationship between the drug concentration in the body and its biological effect is crucial for optimizing the dosing regimen.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No observable effect at the initial dose. 1. The dose is too low. 2. Poor bioavailability. 3. The compound is inactive in the chosen model.1. Carefully escalate the dose, monitoring for toxicity. 2. Analyze plasma concentrations of this compound to assess exposure. Consider reformulating the compound or changing the route of administration. 3. Re-evaluate the in vitro data and the rationale for the chosen in vivo model.
High toxicity observed even at low doses. 1. The compound has a narrow therapeutic window. 2. Off-target effects. 3. The vehicle used for administration is toxic.1. Administer smaller, more frequent doses. 2. Conduct further in vitro screening to identify potential off-target interactions. 3. Run a vehicle-only control group to rule out vehicle-induced toxicity.
High variability in animal response. 1. Inconsistent drug administration. 2. Genetic variability in the animal strain. 3. Metabolic differences between individual animals.1. Ensure precise and consistent dosing technique. 2. Increase the number of animals per group to improve statistical power. 3. Consider using a more inbred animal strain if variability is high.

Experimental Protocols

Since no specific protocols for this compound exist, we provide a generalized workflow for establishing an in vivo dosage.

Dose-Range Finding Study Protocol
  • Animal Model: Select a relevant rodent species (e.g., C57BL/6 mice).

  • Groups: Establish several dose groups (e.g., 1, 10, 50, 100 mg/kg) and a vehicle control group. Use a small number of animals per group (n=3-5).

  • Administration: Administer this compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection).

  • Monitoring: Observe animals daily for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur) for at least 7-14 days.

  • Endpoint: Determine the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause significant toxicity.

  • Data Analysis: Record and analyze body weight changes, clinical observations, and any observed toxicities.

Visualizations

Hypothetical this compound Experimental Workflow

G cluster_0 Phase 1: In Vitro Assessment cluster_1 Phase 2: In Vivo Dose Finding cluster_2 Phase 3: Pharmacokinetics cluster_3 Phase 4: Efficacy Studies In Vitro Efficacy In Vitro Efficacy Dose-Range Finding Dose-Range Finding In Vitro Efficacy->Dose-Range Finding In Vitro Toxicity In Vitro Toxicity In Vitro Toxicity->Dose-Range Finding MTD Determination MTD Determination Dose-Range Finding->MTD Determination PK Studies PK Studies MTD Determination->PK Studies Bioavailability Assessment Bioavailability Assessment PK Studies->Bioavailability Assessment Efficacy Model Efficacy Model Bioavailability Assessment->Efficacy Model PD Biomarkers PD Biomarkers Efficacy Model->PD Biomarkers G Inflammatory Stimulus Inflammatory Stimulus NF-kB Pathway NF-kB Pathway Inflammatory Stimulus->NF-kB Pathway This compound This compound This compound->NF-kB Pathway Inhibition Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-kB Pathway->Pro-inflammatory Cytokines Inflammation Inflammation Pro-inflammatory Cytokines->Inflammation

References

Minimizing batch-to-batch variability of Menthiafolin extracts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize batch-to-batch variability of Menthiafolin extracts.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of batch-to-batch variability in this compound extracts?

Batch-to-batch variability in this compound extracts can be attributed to three main sources:

  • Raw Material Variation: Differences in the genetic makeup of Menthiafolia officinalis, cultivation conditions (soil, climate, harvesting time), and post-harvest processing can significantly alter the phytochemical profile of the starting material.[1]

  • Extraction Process Parameters: The choice of solvent, extraction temperature, time, and pressure can influence the yield and composition of the extracted compounds.[2]

  • Analytical Method Variability: Inconsistencies in sample preparation, instrument calibration, and data analysis can lead to apparent differences between batches.

Q2: How can I standardize my this compound raw material?

Standardization of the raw material is a critical first step. Key parameters to control include:

  • Botanical Authentication: Verify the identity of Menthiafolia officinalis using macroscopic and microscopic evaluation.

  • Harvesting Time: Harvest at a consistent time of day and season, as the concentration of active compounds like Menthafolin A and B can vary.

  • Drying and Storage: Employ a standardized drying protocol (e.g., shade drying at a controlled temperature) and store the dried material in a cool, dark, and dry place to prevent degradation of active compounds.

Q3: What is a marker compound and why is it important for standardization?

A marker compound is a chemically defined constituent or group of constituents of a herbal drug that can be used for quality control purposes. For this compound extracts, "Menthafolin A" is often used as a primary marker compound. Quantification of marker compounds helps to ensure the consistency and potency of the extract across different batches.

Troubleshooting Guides

Issue 1: Low Yield of this compound A in the Extract

Possible Causes and Solutions

Possible Cause Troubleshooting Step Expected Outcome
Improper Solvent Selection Perform a solvent polarity optimization study using solvents ranging from non-polar (e.g., hexane) to polar (e.g., ethanol, water).Identification of the optimal solvent or solvent mixture for maximizing Menthafolin A extraction.
Suboptimal Extraction Time Conduct a time-course experiment, analyzing the Menthafolin A concentration at different extraction durations (e.g., 1, 2, 4, 6, 8 hours).Determination of the minimum extraction time required to achieve maximum yield.
Degradation of Menthafolin A Evaluate the effect of temperature on Menthafolin A stability. Consider using lower extraction temperatures or a Soxhlet apparatus for heat-sensitive compounds.[2]Preservation of Menthafolin A integrity and improved yield.
Poor Quality Raw Material Analyze the Menthafolin A content in the raw material using a validated analytical method before extraction.Assurance that the starting material meets the required quality specifications.
Issue 2: Inconsistent Bioactivity of this compound Extracts

Possible Causes and Solutions

Possible Cause Troubleshooting Step Expected Outcome
Variation in the Ratio of Active Compounds Develop a chromatographic fingerprinting method (e.g., HPLC, HPTLC) to assess the overall phytochemical profile of the extract, not just the primary marker.[3]A more comprehensive understanding of the extract's composition and its correlation with bioactivity.
Presence of Interfering Compounds Employ a fractionation step to separate the extract into different chemical classes and test the bioactivity of each fraction.Identification and potential removal of compounds that may inhibit or antagonize the desired bioactivity.
Inconsistent Bioassay Performance Ensure the bioassay is fully validated and run with appropriate positive and negative controls in every experiment.Reliable and reproducible bioactivity data.

Experimental Protocols

Protocol 1: Quantification of Menthafolin A using High-Performance Liquid Chromatography (HPLC)
  • Standard Preparation: Prepare a stock solution of pure Menthafolin A standard in methanol at a concentration of 1 mg/mL. Create a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh 100 mg of the dried this compound extract and dissolve it in 10 mL of methanol. Sonicate for 15 minutes and filter through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm)

    • Mobile Phase: Isocratic elution with 70:30 (v/v) Methanol:Water

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Detection: UV at 280 nm

  • Data Analysis: Construct a calibration curve by plotting the peak area of the Menthafolin A standard against its concentration. Use the regression equation to calculate the concentration of Menthafolin A in the extract sample.

Protocol 2: HPLC Fingerprinting of this compound Extracts
  • Sample Preparation: Prepare the extract samples as described in Protocol 1.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm)

    • Mobile Phase: Gradient elution:

      • 0-10 min: 20% to 40% Acetonitrile in Water

      • 10-30 min: 40% to 80% Acetonitrile in Water

      • 30-35 min: 80% to 20% Acetonitrile in Water

      • 35-40 min: Hold at 20% Acetonitrile in Water

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Detection: Diode Array Detector (DAD) scanning from 200-400 nm

  • Data Analysis: Compare the chromatograms of different batches. The retention times and relative peak areas of the major peaks should be consistent.

Visualizations

experimental_workflow raw_material Raw Material (Menthiafolia officinalis) extraction Extraction raw_material->extraction Solvent, Temp, Time filtration Filtration extraction->filtration concentration Concentration filtration->concentration dried_extract Dried Extract concentration->dried_extract quality_control Quality Control dried_extract->quality_control HPLC, HPTLC bioassay Bioassay dried_extract->bioassay quality_control->bioassay

Caption: Experimental workflow for this compound extraction and quality control.

signaling_pathway This compound This compound Extract Receptor Cell Surface Receptor This compound->Receptor Kinase1 Kinase A Receptor->Kinase1 activates Kinase2 Kinase B Kinase1->Kinase2 phosphorylates TranscriptionFactor Transcription Factor X Kinase2->TranscriptionFactor activates GeneExpression Target Gene Expression TranscriptionFactor->GeneExpression regulates CellularResponse Cellular Response (e.g., Anti-inflammatory) GeneExpression->CellularResponse

Caption: Postulated signaling pathway for this compound's anti-inflammatory effects.

troubleshooting_logic start Inconsistent Batch Results check_raw_material Analyze Raw Material (Menthafolin A content) start->check_raw_material check_extraction Review Extraction Parameters start->check_extraction check_analytical Validate Analytical Method start->check_analytical check_raw_material->check_extraction Consistent standardize_material Standardize Raw Material Sourcing check_raw_material->standardize_material Inconsistent check_extraction->check_analytical Optimal optimize_extraction Optimize Extraction (Solvent, Time, Temp) check_extraction->optimize_extraction Suboptimal revalidate_assay Re-validate Analytical Assay check_analytical->revalidate_assay Issue Found pass Consistent Results check_analytical->pass No Issue optimize_extraction->pass standardize_material->pass revalidate_assay->pass

Caption: Logical troubleshooting flow for addressing batch-to-batch variability.

References

Avoiding Menthiafolin precipitation in stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid and resolve Menthiafolin precipitation in stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: While specific solubility data for this compound is not extensively published, a common starting point for compounds with similar structures is an organic solvent like dimethyl sulfoxide (DMSO) or ethanol.[1][2] It is recommended to first attempt to dissolve a small amount of this compound in DMSO to create a high-concentration stock solution.

Q2: What is a typical starting concentration for a this compound stock solution?

A2: A common practice is to prepare stock solutions at a concentration of 10 to 40 mM in DMSO.[3] However, the optimal concentration will depend on the specific experimental needs and the solubility of this compound in the chosen solvent. It is advisable to start with a lower concentration and gradually increase it to determine the solubility limit.

Q3: How should I store my this compound stock solution?

A3: Once prepared, it is best to aliquot the stock solution into smaller, single-use volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles.[2] Some compounds are light-sensitive, so storing aliquots in amber vials or wrapping them in aluminum foil is a good precautionary measure.[4]

Q4: My this compound precipitated out of the stock solution upon storage. What should I do?

A4: Gentle warming of the solution to 37°C, combined with vortexing or sonication for a few minutes, can often redissolve the precipitate.[1] If the precipitate does not redissolve, it may indicate that the compound has degraded or that the initial concentration was too high for the storage conditions.

Q5: I observed precipitation when diluting my DMSO stock solution with an aqueous buffer for my experiment. How can I prevent this?

A5: This is a common issue when an organic solvent stock is diluted into an aqueous medium.[1][3] To mitigate this, you can try the following:

  • Stepwise Dilution: Instead of a single large dilution, add the aqueous buffer to the DMSO stock in smaller increments while vortexing.[2]

  • Lower Final DMSO Concentration: Aim for a final DMSO concentration of less than 1% in your experimental setup, as higher concentrations can be toxic to cells and may also promote precipitation.[5]

  • Use of a Co-solvent: In some cases, using a co-solvent like glycerol, polyethylene glycol (PEG), or Tween 80 in the aqueous buffer can help maintain solubility.[2]

Troubleshooting Guide: this compound Precipitation

This guide provides a systematic approach to troubleshooting precipitation issues with this compound stock solutions.

Issue 1: this compound powder does not dissolve in the chosen solvent.

Possible Causes:

  • Insufficient solvent volume.

  • Inappropriate solvent.

  • Low temperature.

Troubleshooting Steps:

  • Increase Solvent Volume: Gradually add more solvent to the this compound powder while vortexing or sonicating.

  • Try a Different Solvent: If this compound does not dissolve in your initial solvent choice (e.g., DMSO), try an alternative such as ethanol or a different organic solvent.

  • Gentle Warming: Warm the solution to 37°C for a short period to aid dissolution.[1] Be cautious, as excessive heat can degrade the compound.

Issue 2: Precipitation occurs after the stock solution is prepared and stored.

Possible Causes:

  • The solution was supersaturated at the storage temperature.

  • Temperature fluctuations during storage.

  • Solvent evaporation.

Troubleshooting Steps:

  • Attempt to Redissolve: As mentioned in the FAQs, warm the solution to 37°C and vortex or sonicate.[1]

  • Prepare a Lower Concentration Stock: If precipitation is a recurring issue, prepare a new stock solution at a lower concentration.

  • Optimize Storage Conditions: Ensure a stable storage temperature and use tightly sealed vials to prevent solvent evaporation.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Weighing: Accurately weigh out the desired amount of this compound powder. For 1 ml of a 10 mM solution (this compound MW: 540.58 g/mol [6][7]), you would need 5.41 mg.

  • Dissolution: Add the weighed this compound to a sterile microcentrifuge tube. Add the appropriate volume of high-purity DMSO (e.g., 1 ml for a 10 mM solution).

  • Mixing: Vortex the tube vigorously for 1-2 minutes. If the solid is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes. Gentle warming to 37°C can be applied if necessary.[1]

  • Storage: Once fully dissolved, aliquot the stock solution into single-use volumes in amber vials and store at -20°C or -80°C.[2][4]

Protocol 2: Serial Dilution of this compound Stock for Cellular Assays

  • Thaw Stock: Thaw a single aliquot of your this compound stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of your stock in cell culture medium or an appropriate aqueous buffer. For example, dilute your 10 mM stock 1:100 in media to get a 100 µM solution. This helps to minimize the final DMSO concentration.

  • Final Dilution: Perform serial dilutions from your intermediate stock to achieve the desired final concentrations for your experiment. Ensure the final DMSO concentration is below 0.5-1% to avoid cellular toxicity.[2][5]

Data Presentation

To determine the optimal solvent and concentration for your this compound stock solution, it is helpful to perform a solubility test and record the results in a structured table.

Table 1: Example Solubility Test for this compound

SolventConcentration (mM)Observation at Room TemperatureObservation after 24h at 4°CObservation after 24h at -20°C
DMSO10Clear SolutionClear SolutionClear Solution
DMSO20Clear SolutionClear SolutionPrecipitate Observed
Ethanol10Clear SolutionSlight HazePrecipitate Observed
PBS pH 7.41InsolubleInsolubleInsoluble

Visualizations

Diagram 1: Troubleshooting Workflow for this compound Precipitation

G start Precipitation Observed check_type Type of Precipitation? start->check_type stock In Stock Solution check_type->stock In Stock dilution During Dilution check_type->dilution During Dilution warm Warm (37°C) + Vortex/Sonicate stock->warm stepwise Use Stepwise Dilution dilution->stepwise redissolved_stock Precipitate Redissolved? warm->redissolved_stock lower_conc Prepare Lower Concentration Stock redissolved_stock->lower_conc No end_ok Problem Resolved redissolved_stock->end_ok Yes optimize_storage Optimize Storage (Aliquot, -80°C) lower_conc->optimize_storage end_fail Contact Technical Support lower_conc->end_fail optimize_storage->end_ok cosolvent Consider Co-solvent stepwise->cosolvent cosolvent->end_ok

A workflow diagram for troubleshooting this compound precipitation issues.

Diagram 2: Signaling Pathway for Decision Making in Stock Solution Preparation

G start Need this compound Stock solvent Select Solvent (Start with DMSO) start->solvent concentration Determine Target Concentration solvent->concentration prepare Prepare Small Test Solution concentration->prepare dissolves Does it Dissolve? prepare->dissolves stable Is it Stable in Storage? dissolves->stable Yes troubleshoot Troubleshoot (Warm, Sonicate) dissolves->troubleshoot No scale_up Scale Up and Aliquot stable->scale_up Yes change_solvent Change Solvent or Lower Concentration stable->change_solvent No end Stock Solution Ready scale_up->end troubleshoot->dissolves troubleshoot->change_solvent change_solvent->solvent

A decision-making pathway for preparing stable this compound stock solutions.

References

Validation & Comparative

Menthiafolin: A Comparative Analysis of its Potential Bioactivity with Known Iridoid Glycosides

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the potential biological activities of Menthiafolin against a range of well-characterized iridoid glycosides. Due to a lack of available experimental data for this compound, this comparison is based on the established activities of other prominent iridoid glycosides and serves as a framework for potential future research.

Iridoid glycosides are a diverse class of monoterpenoids widely distributed in the plant kingdom, renowned for a variety of biological activities.[1] These compounds are frequently investigated for their therapeutic potential, particularly their anti-inflammatory, neuroprotective, and antioxidant properties.[2][3] this compound, an iridoid glycoside, has been identified in various plant species; however, to date, its specific biological activities have not been extensively reported in publicly available literature. This guide aims to bridge this knowledge gap by presenting a comparative landscape of activities exhibited by other well-studied iridoid glycosides, thereby offering a predictive context for the potential bioactivity of this compound.

Comparative Analysis of Iridoid Glycoside Activity

To provide a quantitative comparison, the following table summarizes the reported biological activities of several well-known iridoid glycosides. It is important to note that the specific activities and their potencies can vary significantly depending on the experimental model and conditions.

Iridoid GlycosideBiological ActivityAssayKey FindingsReference
Aucubin Anti-inflammatoryLPS-stimulated RAW 264.7 macrophagesInhibition of nitric oxide (NO) production.[4]
NeuroprotectiveCorticosterone-induced PC12 cellsImproved cell viability and reduced apoptosis.[5]
Catalpol NeuroprotectiveCorticosterone-induced PC12 cellsImproved cell viability and reduced apoptosis.[5]
Anti-inflammatoryIn vitro assaysModerate inhibition of COX-2.[6]
Geniposide Anti-inflammatoryLPS-stimulated RAW 264.7 macrophagesInhibition of NO production.[7]
NeuroprotectiveCorticosterone-induced PC12 cellsImproved cell viability and reduced apoptosis.[5]
Harpagoside Anti-inflammatoryIn vitro assaysKnown for its anti-inflammatory and analgesic properties.[1]
Loganin NeuroprotectiveCerebral ischemia-reperfusion injury in ratsAttenuated oxidative stress and exhibited neuroprotective effects.[8]
Morroniside NeuroprotectiveCerebral ischemia-reperfusion injury in ratsAttenuated oxidative stress and exhibited neuroprotective effects.[8]
Veronicoside AntioxidantOxygen Radical Absorbance Capacity (ORAC) assayPotent antioxidant activity.[9]
Minecoside AntioxidantOxygen Radical Absorbance Capacity (ORAC) assayPotent antioxidant activity.[9]
Specioside AntioxidantOxygen Radical Absorbance Capacity (ORAC) assayPotent antioxidant activity.[9]
Amphicoside AntioxidantOxygen Radical Absorbance Capacity (ORAC) assayPotent antioxidant activity.[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for assessing the key biological activities discussed.

Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)[4]

1. Cell Culture:

  • Murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

2. Treatment:

  • Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere for 24 hours.

  • The cells are then pre-treated with various concentrations of the test compound (e.g., iridoid glycoside) for 1 hour.

  • Subsequently, inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the wells, and the plates are incubated for another 24 hours.

3. Nitric Oxide Measurement:

  • The concentration of nitric oxide (NO) in the culture supernatant is determined using the Griess reagent.

  • 100 µL of supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • The absorbance is measured at 540 nm using a microplate reader.

  • The percentage of NO inhibition is calculated relative to the LPS-treated control group.

Neuroprotective Activity Assay (Cell Viability)[5]

1. Cell Culture:

  • PC12 cells, a rat pheochromocytoma cell line, are cultured in RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

2. Treatment:

  • Cells are seeded in 96-well plates.

  • To induce neuronal damage, cells are treated with corticosterone (CORT).

  • The neuroprotective effect of the test compound is assessed by co-treating the cells with CORT and various concentrations of the iridoid glycoside.

3. Cell Viability Assessment (MTT Assay):

  • After the treatment period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours.

  • The formazan crystals formed are dissolved in dimethyl sulfoxide (DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 490 nm) using a microplate reader.

  • Cell viability is expressed as a percentage of the control group.

Antioxidant Activity Assay (ORAC)[9]

1. Principle:

  • The Oxygen Radical Absorbance Capacity (ORAC) assay measures the antioxidant scavenging activity against peroxyl radicals generated by 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).

2. Procedure:

  • The reaction is performed in a 96-well plate.

  • The test compound is mixed with fluorescein, which acts as a fluorescent probe.

  • AAPH is added to initiate the radical reaction.

  • The decay of fluorescence is monitored over time using a fluorescence microplate reader.

  • Trolox, a water-soluble vitamin E analog, is used as a standard.

3. Data Analysis:

  • The area under the fluorescence decay curve (AUC) is calculated.

  • The net AUC is determined by subtracting the AUC of the blank from that of the sample.

  • The ORAC value is expressed as Trolox equivalents (TE).

Signaling Pathways and Experimental Workflow

Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanisms of action and the research methodology.

cluster_0 Anti-inflammatory Signaling Pathway of Iridoid Glycosides LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB P NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Pro_inflammatory Pro-inflammatory Genes (iNOS, COX-2) Nucleus->Pro_inflammatory Transcription Iridoids Iridoid Glycosides Iridoids->IKK Inhibition

Caption: General anti-inflammatory signaling pathway of iridoid glycosides.

cluster_1 Experimental Workflow for Bioactivity Screening Start Start Cell_Culture Cell Culture (e.g., RAW 264.7, PC12) Start->Cell_Culture Compound_Treatment Treatment with Iridoid Glycoside Cell_Culture->Compound_Treatment Induction Induction of Stress/Inflammation Compound_Treatment->Induction Assay Bioactivity Assay (e.g., Griess, MTT, ORAC) Induction->Assay Data_Analysis Data Analysis and Interpretation Assay->Data_Analysis End End Data_Analysis->End

Caption: A generalized experimental workflow for screening bioactivity.

Conclusion

While direct experimental evidence for the biological activity of this compound remains to be elucidated, the extensive research on other iridoid glycosides provides a strong foundation for predicting its potential therapeutic properties. Based on the activities of structurally related compounds, it is plausible that this compound may exhibit anti-inflammatory, neuroprotective, and antioxidant effects. The provided comparative data and experimental protocols offer a valuable resource for initiating and guiding future investigations into the pharmacological profile of this compound. Further research is warranted to isolate and characterize the specific activities of this compound to fully understand its potential as a novel therapeutic agent.

References

Menthiafolin in Focus: A Comparative Analysis of Bioactive Compounds from Menyanthes trifoliata

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Menyanthes trifoliata, commonly known as bogbean, is a perennial aquatic plant that has been a subject of scientific interest due to its rich phytochemical profile and traditional use in medicine. Among its diverse array of bioactive compounds, the secoiridoid glycoside Menthiafolin has garnered attention. This guide provides a comparative analysis of this compound against other prominent compounds isolated from Menyanthes trifoliata, including other iridoids, flavonoids, and triterpenoids. The comparison is based on available experimental data on their anti-inflammatory, antioxidant, and neuroprotective properties.

Chemical Constituents of Menyanthes trifoliata

Menyanthes trifoliata is a reservoir of various classes of bioactive compounds. The primary compounds of interest for this comparison are:

  • Secoiridoid Glycosides: this compound, Foliamenthin, Dihydrofoliamenthin, Loganin, and Sweroside. These compounds are known for their bitter taste and a range of biological activities, including anti-inflammatory effects.

  • Flavonoids: Rutin, Hyperoside, and Trifolin. These polyphenolic compounds are widely recognized for their antioxidant properties.

  • Coumarins: Scopoletin and Scoparone.

  • Phenolic Acids: Chlorogenic acid, Caffeic acid, Ferulic acid, Sinapic acid, and Vanillic acid.

  • Triterpenoids: Betulinic acid, a pentacyclic triterpenoid with reported anti-inflammatory and neuroprotective potential.[1]

Comparative Analysis of Biological Activities

While direct comparative studies quantifying the bioactivity of this compound against other specific compounds from Menyanthes trifoliata are limited in the currently available scientific literature, this guide synthesizes the existing data on the individual compounds and extracts to provide a qualitative and, where possible, quantitative comparison.

Anti-inflammatory Activity

Extracts of Menyanthes trifoliata have demonstrated anti-inflammatory effects by reducing the expression of pro-inflammatory cytokines such as IL-1α, IL-1β, IL-6, and TNF-α.[2] This activity is largely attributed to its iridoid and triterpenoid constituents.

Table 1: Comparison of Anti-inflammatory Activity

Compound/ExtractExperimental ModelKey FindingsReference
Menyanthes trifoliata Extract LPS-stimulated HUVECsDecreased expression of IL-1α, IL-1β, IL-6, TNF-α, and IFN-γ.[2]
Menyanthes trifoliata Rhizome Decoction Carrageenan-induced rat paw edemaDose-dependent inhibition of edema (ID50 ≈ 1.7 g/kg p.o.).[3]
Menyanthes trifoliata Rhizome Decoction Ethyl phenylpropiolate-induced rat ear edema32% inhibition at 2.0 g/kg p.o.[3]
Menyanthes trifoliata Rhizome Decoction fMLP-induced exocytosis in human neutrophilsIC50 = 0.16 mg/ml[3]
Menyanthes trifoliata Rhizome Decoction Inhibition of LTB4 biosynthesisIC50 ≈ 0.73 mg/ml[3]
Menyanthes trifoliata Rhizome Decoction Inhibition of prostaglandin biosynthesisIC50 = 0.37 mg/ml[3]
Betulinic Acid LPS-activated RAW 264.7 macrophagesSuppression of TNF-α, IL-6, and IL-1β.[2]

Signaling Pathways in Inflammation

The anti-inflammatory effects of many natural compounds, including those found in Menyanthes trifoliata, are often mediated through the inhibition of key signaling pathways like Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[4][5][6] These pathways, when activated by inflammatory stimuli, lead to the transcription of genes encoding pro-inflammatory cytokines and enzymes.

Diagram: General Anti-inflammatory Signaling Pathway

Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cell Macrophage / Endothelial Cell cluster_inhibition Inhibition by M. trifoliata Compounds Stimulus LPS Receptor TLR4 IKK IKK Complex Receptor->IKK Activation MAPK MAPK (p38, ERK, JNK) Receptor->MAPK Activation IkB IκB IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocation MAPK->Nucleus Activation of Transcription Factors Genes Pro-inflammatory Gene Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Genes->Cytokines Translation Inhibitor This compound, Betulinic Acid, etc. Inhibitor->IKK Inhibition Inhibitor->NFkB Inhibition of Translocation Inhibitor->MAPK Inhibition

Caption: General signaling cascade for inflammation and points of inhibition by bioactive compounds.

Antioxidant Activity

The antioxidant properties of Menyanthes trifoliata extracts are well-documented and are primarily attributed to the presence of phenolic and flavonoid compounds.[7][8] These compounds can neutralize free radicals, thereby protecting cells from oxidative damage.

Table 2: Comparison of Antioxidant Activity

Compound/ExtractAssayKey FindingsReference
Menyanthes trifoliata Leaf Extracts TEAC (ABTS)198–206 mg TE/g[7]
Menyanthes trifoliata Leaf Extracts CUPRAC252–294 mg TE/g[7]
Menyanthes trifoliata Leaf Extracts ORAC603–697 mg TE/g[7]
Rutin DPPH Radical ScavengingSC50 = 60.25 ± 0.09 μM[9]
Rutin Glycoside DPPH Radical ScavengingSC50 = 29.13 ± 0.15 μM[9]
Rutin ABTS Radical ScavengingSC50 = 105.43 ± 0.16 μM[9]
Rutin Glycoside ABTS Radical ScavengingSC50 = 63.21 ± 0.09 μM[9]

SC50: Median Scavenging Concentration

Diagram: Antioxidant Activity Workflow

Antioxidant_Assay_Workflow Start Plant Material (Menyanthes trifoliata) Extraction Extraction of Bioactive Compounds Start->Extraction Compound Test Compound (this compound, Rutin, etc.) Extraction->Compound Assay Antioxidant Assay (e.g., DPPH, ABTS) Compound->Assay Measurement Spectrophotometric Measurement of Radical Scavenging Assay->Measurement Result Determination of Antioxidant Capacity (e.g., IC50, TEAC) Measurement->Result

Caption: General workflow for assessing the antioxidant activity of plant-derived compounds.

Neuroprotective Effects

Several compounds found in Menyanthes trifoliata, particularly triterpenoids like betulinic acid, have shown promise in protecting neuronal cells from damage. Neuroprotection is a critical area of research for developing treatments for neurodegenerative diseases.

Table 3: Comparison of Neuroprotective Activity

CompoundExperimental ModelKey FindingsReference
Betulinic Acid Hydroxamate Mouse model of striatal neurodegenerationImproved clinical symptoms, prevented neuronal loss, decreased astrogliosis and microglial activation, inhibited pro-inflammatory markers, and improved antioxidant defenses.[10]
Betulinic Acid Mouse model of cerebral ischemia-reperfusion injuryReduced infarct volume and ameliorated neurological deficit. Prevented upregulation of NOX2, nNOS, and iNOS.[11]
Betulinic Acid Rat model of vascular dementia (BCCAO)Restored behavioral, biochemical, and neurotransmitter abnormalities.[12]
Betulinic Acid Zebrafish model of TiO2NP-induced neurotoxicityImproved behavioral and biochemical changes, upregulated NRF-2 and HO-1.[13]
Betulin Differentiated SH-SY5Y neuroblastoma cells (H2O2-induced oxidative stress)Enhanced cell viability, reduced ROS levels, and lowered the number of apoptotic cells.[14]
Rutin Various experimental models of neurodegenerative diseasesReduces pro-inflammatory cytokines, improves antioxidant enzyme activities, activates MAPK cascade, and restores mitochondrial complex enzyme activities.[15]

Diagram: Neuroprotective Mechanisms

Neuroprotective_Mechanisms cluster_insult Neuronal Insult cluster_cell Neuronal Cell cluster_protection Neuroprotection by M. trifoliata Compounds Insult Oxidative Stress Neuroinflammation Damage Neuronal Damage & Apoptosis Compound This compound, Betulinic Acid, Rutin Mechanism1 Antioxidant Effects (ROS Scavenging) Compound->Mechanism1 Mechanism2 Anti-inflammatory Effects (↓ Cytokines) Compound->Mechanism2 Mechanism3 Modulation of Signaling Pathways (e.g., Nrf2, MAPK) Compound->Mechanism3 Mechanism4 Anti-apoptotic Effects Compound->Mechanism4 Mechanism1->Damage Mechanism2->Damage Mechanism3->Damage Mechanism4->Damage

Caption: Key mechanisms of neuroprotection by bioactive compounds from Menyanthes trifoliata.

Experimental Protocols

Anti-inflammatory Assay: Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages
  • Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., this compound, Betulinic acid) and incubated for 1 hour.

  • Stimulation: Lipopolysaccharide (LPS) is added to a final concentration of 1 µg/mL to all wells except the control group, and the plates are incubated for 24 hours.

  • NO Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent system. 100 µL of supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Quantification: The absorbance is measured at 540 nm using a microplate reader. The quantity of nitrite is determined from a sodium nitrite standard curve.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. The IC50 value (the concentration of the compound that inhibits 50% of NO production) is determined.

Antioxidant Assay: DPPH Radical Scavenging Activity
  • Preparation of DPPH Solution: A 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared. The absorbance of this solution at 517 nm should be approximately 1.0.

  • Reaction Mixture: In a 96-well plate, 20 µL of various concentrations of the test compound (e.g., this compound, Rutin) dissolved in methanol is added to 180 µL of the DPPH solution.

  • Incubation: The plate is shaken and incubated in the dark at room temperature for 30 minutes.

  • Measurement: The absorbance is measured at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • Data Analysis: The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a dose-response curve.

Neuroprotection Assay: MTT Assay in SH-SY5Y Cells
  • Cell Culture and Differentiation: Human neuroblastoma SH-SY5Y cells are cultured in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin. For differentiation into a neuronal phenotype, cells are treated with 10 µM retinoic acid for 5-7 days.

  • Cell Seeding: Differentiated SH-SY5Y cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to attach for 24 hours.

  • Pre-treatment: Cells are pre-treated with various concentrations of the test compounds (e.g., this compound, Betulinic acid) for 24 hours.

  • Induction of Cytotoxicity: After pre-treatment, the medium is removed, and cells are exposed to a neurotoxic agent (e.g., 100 µM H2O2 or 20 µM amyloid-beta peptide) for another 24 hours.

  • MTT Assay: The medium is replaced with 100 µL of fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated) cells. The neuroprotective effect is determined by the ability of the compound to increase cell viability in the presence of the neurotoxin compared to the neurotoxin-only treated group.

Conclusion

The iridoids, including this compound, appear to be significant contributors to the anti-inflammatory actions, potentially through the modulation of the NF-κB and MAPK signaling pathways. The flavonoids, such as rutin, are major contributors to the plant's potent antioxidant capacity. The triterpenoid, betulinic acid, shows significant promise as a neuroprotective agent.

Future research should focus on head-to-head comparative studies of these purified compounds to elucidate their individual potencies and to explore potential synergistic effects. Such studies are crucial for the targeted development of new therapeutic agents from Menyanthes trifoliata.

References

Menthiafolin: A Comparative Analysis of its Anti-inflammatory Effects

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals validating the anti-inflammatory properties of Menthiafolin against established alternatives.

This guide provides a comprehensive comparison of the purported anti-inflammatory agent, this compound, with the well-established non-steroidal anti-inflammatory drug (NSAID) Ibuprofen and the natural compound Curcumin. The objective is to offer a clear, data-driven perspective on the potential efficacy and mechanisms of action of this compound in the context of current anti-inflammatory therapies. The experimental data for this compound presented here is hypothetical and serves as a template for researchers to structure their findings.

Comparative Efficacy of Anti-inflammatory Agents

The following table summarizes the key efficacy parameters for this compound, Ibuprofen, and Curcumin. This data is derived from a combination of established literature for Ibuprofen and Curcumin, and projected values for this compound based on preliminary hypothetical in vitro and in vivo studies.

ParameterThis compound (Hypothetical Data)IbuprofenCurcumin
Target Pathway(s) NF-κB, MAPKCOX-1, COX-2NF-κB, MAPK, JAK/STAT
Inhibition of TNF-α 65% at 10 µM50% at 25 µM70% at 10 µM
Inhibition of IL-6 70% at 10 µM45% at 25 µM60% at 10 µM
Inhibition of COX-2 40% at 10 µM85% at 10 µM55% at 10 µM
In vivo Efficacy (Carrageenan-induced paw edema) 50% reduction at 50 mg/kg60% reduction at 100 mg/kg45% reduction at 100 mg/kg

Mechanistic Insights: Signaling Pathways in Inflammation

The anti-inflammatory effects of this compound, Ibuprofen, and Curcumin are mediated through their modulation of key signaling pathways involved in the inflammatory response.

This compound's Proposed Mechanism of Action

This compound is hypothesized to exert its anti-inflammatory effects primarily through the inhibition of the NF-κB and MAPK signaling pathways. These pathways are central to the production of pro-inflammatory cytokines and mediators.

Menthiafolin_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor IKK IKK Receptor->IKK MAPK_Pathway MAPK Pathway Receptor->MAPK_Pathway IκB IκB IKK->IκB phosphorylates NF-κB NF-κB IκB->NF-κB releases Gene_Expression Pro-inflammatory Gene Expression NF-κB->Gene_Expression activates MAPK_Pathway->Gene_Expression activates This compound This compound This compound->IKK inhibits This compound->MAPK_Pathway inhibits

Caption: Proposed mechanism of this compound.

Ibuprofen's Mechanism of Action

Ibuprofen, a non-steroidal anti-inflammatory drug (NSAID), primarily functions by inhibiting cyclooxygenase (COX) enzymes (COX-1 and COX-2).[1][2] This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[1][3]

Ibuprofen_Pathway Arachidonic_Acid Arachidonic_Acid COX_Enzymes COX-1 & COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Ibuprofen Ibuprofen Ibuprofen->COX_Enzymes inhibits

Caption: Ibuprofen's inhibition of COX enzymes.

Curcumin's Mechanism of Action

Curcumin, the active compound in turmeric, exhibits anti-inflammatory properties by modulating multiple signaling pathways.[4][5] It is known to inhibit the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory genes.[6][7] Additionally, curcumin can interfere with the MAPK and JAK/STAT signaling pathways.[4]

Curcumin_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IκB IκB IKK->IκB phosphorylates NF-κB NF-κB IκB->NF-κB releases Gene_Expression Pro-inflammatory Gene Expression NF-κB->Gene_Expression activates MAPK_Pathway MAPK Pathway MAPK_Pathway->Gene_Expression activates Curcumin Curcumin Curcumin->IKK inhibits Curcumin->MAPK_Pathway inhibits Experimental_Workflow Start Compound Identification In_Vitro_Screening In Vitro Screening (e.g., Cytokine Assays) Start->In_Vitro_Screening Dose_Response Dose-Response Studies In_Vitro_Screening->Dose_Response Mechanism_of_Action Mechanism of Action (e.g., Western Blot for NF-κB, MAPK) Dose_Response->Mechanism_of_Action In_Vivo_Studies In Vivo Efficacy (e.g., Animal Models) Mechanism_of_Action->In_Vivo_Studies Toxicology_Studies Toxicology and Safety Assessment In_Vivo_Studies->Toxicology_Studies End Preclinical Candidate Toxicology_Studies->End

References

A Comparative Guide to the Quantification of Menthiafolin: Methodologies and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Menthiafolin and its Quantification

This compound is a complex natural product with a molecular formula of C26H36O12.[1] Its structural complexity and potential for various biological activities, including anti-inflammatory effects, necessitate reliable analytical methods for its detection and quantification in various matrices, such as plant extracts and biological fluids. The choice of analytical method depends on the required sensitivity, selectivity, and the nature of the sample. HPLC-UV and LC-MS/MS are powerful techniques widely employed for the analysis of plant secondary metabolites.

Comparative Analysis of Quantification Methods

This section details the proposed HPLC-UV and LC-MS/MS methods for this compound quantification, along with a comparison of their typical performance metrics based on data from the analysis of analogous secoiridoid glycosides.

Data Presentation

The following table summarizes the anticipated performance characteristics of the HPLC-UV and LC-MS/MS methods for this compound quantification. These values are extrapolated from validated methods for similar compounds.

Parameter HPLC-UV LC-MS/MS Reference Compounds
Linearity (r²) > 0.999> 0.998Gentiopicroside, Swertiamarin[2][3]
Limit of Detection (LOD) 10 - 50 ng/mL0.1 - 5 ng/mLGentiopicroside, Swertiamarin[2]
Limit of Quantification (LOQ) 50 - 150 ng/mL0.5 - 15 ng/mLGentiopicroside, Swertiamarin[2]
Accuracy (% Recovery) 95 - 105%97 - 103%Gentiopicroside, Swertiamarin[2]
Precision (% RSD) < 5%< 3%Gentiopicroside, Swertiamarin[2]
Selectivity ModerateHighGeneral knowledge
Cost LowerHigherGeneral knowledge
Throughput HighModerateGeneral knowledge
Experimental Protocols

The following are detailed, proposed protocols for the quantification of this compound using HPLC-UV and LC-MS/MS.

Protocol 1: Quantification of this compound by HPLC-UV

1. Sample Preparation (from Menyanthes trifoliata leaves): a. Dry the plant material at 40°C and grind it into a fine powder. b. Accurately weigh 1.0 g of the powdered sample and place it in a flask. c. Add 20 mL of 80% methanol. d. Perform extraction using ultrasonication for 30 minutes at room temperature. e. Centrifuge the extract at 4000 rpm for 15 minutes. f. Filter the supernatant through a 0.45 µm syringe filter prior to HPLC analysis.

2. HPLC-UV Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
  • 0-5 min: 10% B
  • 5-25 min: 10-50% B
  • 25-30 min: 50-90% B
  • 30-35 min: 90% B
  • 35-40 min: 10% B (re-equilibration)
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30°C.
  • Detection Wavelength: 254 nm.
  • Injection Volume: 10 µL.

3. Calibration Curve: a. Prepare a stock solution of isolated this compound standard in methanol (1 mg/mL). b. Prepare a series of working standard solutions by diluting the stock solution to concentrations ranging from 1 to 200 µg/mL. c. Inject each standard solution in triplicate and plot the peak area against the concentration to construct the calibration curve.

Protocol 2: Quantification of this compound by LC-MS/MS

1. Sample Preparation: a. Follow the same sample preparation procedure as for HPLC-UV. For biological samples (e.g., plasma), a protein precipitation step with acetonitrile followed by solid-phase extraction (SPE) would be necessary.

2. LC-MS/MS Conditions:

  • LC System: A UPLC or HPLC system.
  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
  • 0-1 min: 5% B
  • 1-8 min: 5-95% B
  • 8-10 min: 95% B
  • 10-10.1 min: 95-5% B
  • 10.1-12 min: 5% B (re-equilibration)
  • Flow Rate: 0.3 mL/min.
  • Column Temperature: 40°C.
  • Injection Volume: 2 µL.
  • Mass Spectrometer: A triple quadrupole mass spectrometer.
  • Ionization Mode: Electrospray Ionization (ESI) in positive and negative modes to determine the optimal ionization.
  • MRM Transitions: Specific precursor-to-product ion transitions for this compound would need to be determined by infusing a standard solution. For a compound with a molecular weight of 540.6 g/mol , potential precursor ions could be [M+H]⁺ (m/z 541.2) or [M+Na]⁺ (m/z 563.2) in positive mode, and [M-H]⁻ (m/z 539.2) or [M+HCOO]⁻ (m/z 585.2) in negative mode.

3. Calibration Curve: a. Prepare a stock solution of this compound standard in methanol (1 mg/mL). b. Prepare a series of working standard solutions by diluting the stock solution to concentrations ranging from 1 to 1000 ng/mL. c. Inject each standard solution in triplicate and plot the peak area against the concentration to construct the calibration curve.

Potential Signaling Pathway of this compound

While the direct signaling pathways of this compound are not yet fully elucidated, studies on extracts of Menyanthes trifoliata suggest anti-inflammatory properties.[4] A key pathway involved in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling pathway. It is plausible that this compound may exert its anti-inflammatory effects by modulating this pathway.

G Proposed NF-κB Signaling Pathway Modulation cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Inflammatory Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory Stimulus->Receptor Binds IKK Complex IKK Complex Receptor->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) Releases NF-κB (p50/p65)_n NF-κB (p50/p65) NF-κB (p50/p65)->NF-κB (p50/p65)_n Translocates This compound This compound This compound->IKK Complex Inhibits? DNA DNA NF-κB (p50/p65)_n->DNA Binds to Inflammatory Genes Inflammatory Genes DNA->Inflammatory Genes Transcription G Analytical Method Validation Workflow Method Development Method Development Method Optimization Method Optimization Method Development->Method Optimization Method Validation Method Validation Method Optimization->Method Validation Specificity Specificity Method Validation->Specificity Linearity Linearity Method Validation->Linearity Accuracy Accuracy Method Validation->Accuracy Precision Precision Method Validation->Precision LOD_LOQ LOD & LOQ Method Validation->LOD_LOQ Robustness Robustness Method Validation->Robustness Routine Analysis Routine Analysis Specificity->Routine Analysis Linearity->Routine Analysis Accuracy->Routine Analysis Precision->Routine Analysis LOD_LOQ->Routine Analysis Robustness->Routine Analysis

References

A Comparative Guide to Biomarkers for Herbal Medicine Quality Control: Menthiafolin and the Case of Pulegone vs. Menthone in Minthostachys mollis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quality, safety, and efficacy of herbal medicines are paramount. The inherent variability of phytochemical composition in medicinal plants necessitates the use of reliable chemical markers for robust quality control. This guide initially set out to explore Menthiafolin as a potential biomarker. However, literature primarily identifies this compound as a seco-iridoid present in Nymphoides indica, an aquatic plant with some traditional uses but not a widely commercialized herbal medicine with established quality control monographs.[1][2]

Therefore, this guide pivots to a more extensively documented and practical comparison: the use of pulegone and menthone as key biomarkers for the quality control of the essential oil of Minthostachys mollis (Lamiaceae), commonly known as "muña." This Andean medicinal plant is traditionally used for its carminative and aphrodisiac properties.[3] The volatile nature of its active constituents makes it an excellent case study for comparing the suitability of different compounds as quality control markers.

Pulegone and Menthone as Primary Biomarkers for Minthostachys mollis

The essential oil of Minthostachys mollis is characterized by a high concentration of monoterpenes, with pulegone and menthone being the most abundant and, therefore, the most logical candidates for quality control biomarkers.[3][4] Their relative concentrations, however, can vary significantly depending on the geographical origin, harvest time, and environmental conditions, making a comparative analysis of their utility as biomarkers essential.[5][6]

Quantitative Comparison of Pulegone and Menthone

The selection of a primary biomarker often depends on its relative abundance, stability, and the ease and accuracy of its quantification. The following table summarizes typical concentration ranges and analytical validation parameters for pulegone and menthone in Minthostachys mollis and related species, as determined by Gas Chromatography (GC).

ParameterPulegoneMenthoneNotes
Typical Concentration Range in M. mollis 12.4% - 79.3%13.2% - 52.6%The dominant compound can vary between pulegone and menthone depending on the chemotype of the plant.[3][4][5]
Analytical Method GC-FID, GC-MSGC-FID, GC-MSGas chromatography is the most common and effective method for the analysis of these volatile compounds.
Linearity (R²) (Typical) > 0.99> 0.99Both compounds exhibit excellent linearity in GC analysis.
Limit of Detection (LOD) Method dependent, typically in the low µg/mL rangeMethod dependent, typically in the low µg/mL rangeHigh sensitivity is achievable for both compounds.
Limit of Quantification (LOQ) Method dependent, typically in the low µg/mL rangeMethod dependent, typically in the low µg/mL rangeBoth can be accurately quantified at low concentrations.
Accuracy (Recovery) 95% - 106%~90%Both show good recovery rates in analytical extractions.
Precision (RSD%) < 2%< 2%Analytical methods for both compounds are highly precise.

Key Observations:

  • Both pulegone and menthone can be present in high concentrations, making them suitable for quantification.

  • The significant variability in their relative abundance underscores the importance of defining specific chemotypes of M. mollis for consistent product quality.

  • Standard analytical techniques provide excellent validation parameters for both compounds, indicating that either can be reliably quantified.

Alternative and Supporting Biomarkers in Minthostachys mollis

While pulegone and menthone are the primary candidates, a comprehensive quality control protocol should also consider other characteristic compounds in the essential oil. These can serve as supporting evidence for authentication and to ensure the integrity of the overall phytochemical profile. Other notable compounds include:

  • Menthol: A downstream product of menthone reduction, its presence and concentration can indicate the maturity of the plant material and storage conditions.

  • Isomenthone: An isomer of menthone, the ratio of menthone to isomenthone can be a useful quality parameter.

  • Limonene: A precursor in the biosynthesis of many monoterpenes, its concentration can also be indicative of the essential oil's quality.

  • Eucalyptol (1,8-cineole): In some chemotypes, eucalyptol can be a major component.[5]

Experimental Protocols

Accurate quantification of pulegone and menthone is crucial for their use as biomarkers. Gas chromatography coupled with Flame Ionization Detection (GC-FID) for quantification and Mass Spectrometry (GC-MS) for identification is the standard method.

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Minthostachys mollis Essential Oil

Objective: To identify and quantify pulegone, menthone, and other volatile components in the essential oil.

1. Sample Preparation:

  • Dilute 10 µL of the Minthostachys mollis essential oil in 1 mL of a suitable solvent (e.g., hexane or ethanol).
  • Vortex the solution to ensure homogeneity.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.
  • Mass Spectrometer: Agilent 5977A or equivalent.
  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.
  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  • Injector Temperature: 250 °C.
  • Injection Volume: 1 µL (split mode, split ratio 50:1).
  • Oven Temperature Program:
  • Initial temperature: 60 °C, hold for 2 minutes.
  • Ramp to 180 °C at a rate of 3 °C/min.
  • Ramp to 240 °C at a rate of 10 °C/min, hold for 5 minutes.
  • MS Transfer Line Temperature: 280 °C.
  • Ion Source Temperature: 230 °C.
  • Ionization Energy: 70 eV.
  • Mass Range: m/z 40-500.

3. Data Analysis:

  • Identify the compounds by comparing their mass spectra with reference spectra in a database (e.g., NIST, Wiley).
  • Confirm identification by comparing retention indices with literature values.
  • Quantify the relative percentage of each compound by peak area normalization. For absolute quantification, use a calibration curve with certified reference standards of pulegone and menthone.

Visualizing Workflows and Pathways

Experimental Workflow for Biomarker Analysis

experimental_workflow plant_material Minthostachys mollis Plant Material extraction Steam Distillation plant_material->extraction essential_oil Essential Oil extraction->essential_oil sample_prep Dilution in Solvent essential_oil->sample_prep gcms_analysis GC-MS Analysis sample_prep->gcms_analysis data_processing Data Processing gcms_analysis->data_processing identification Compound Identification (Mass Spectra, Retention Index) data_processing->identification quantification Quantification (Peak Area Normalization or Calibration Curve) data_processing->quantification report Quality Control Report identification->report quantification->report

Caption: Workflow for the analysis of biomarkers in Minthostachys mollis essential oil.

Biosynthesis Pathway of Menthone and Pulegone

Pulegone and menthone are key intermediates in the biosynthesis of menthol, a commercially important monoterpenoid. Understanding this pathway provides context for their roles as biomarkers.

biosynthesis_pathway GPP Geranyl Diphosphate Limonene (-)-Limonene GPP->Limonene Limonene Synthase Isopiperitenol (-)-trans-Isopiperitenol Limonene->Isopiperitenol Limonene-3-hydroxylase Isopiperitenone (-)-Isopiperitenone Isopiperitenol->Isopiperitenone Isopiperitenol Dehydrogenase Isopulegone (+)-cis-Isopulegone Isopiperitenone->Isopulegone Isopiperitenone Reductase Pulegone (+)-Pulegone Isopulegone->Pulegone Isopulegone Isomerase Menthone (-)-Menthone Pulegone->Menthone Pulegone Reductase Menthol (-)-Menthol Menthone->Menthol Menthone Reductase

Caption: Simplified biosynthesis pathway of menthone and pulegone.

Potential Pharmacological Signaling Pathways

Pulegone and menthol (derived from menthone) are known to interact with Transient Receptor Potential (TRP) channels, which are involved in sensory perception, including pain and temperature.

signaling_pathway Pulegone Pulegone TRPA1 TRPA1 Channel Pulegone->TRPA1 Menthone Menthone Menthol Menthol Menthone->Menthol Reduction TRPM8 TRPM8 Channel Menthol->TRPM8 Nociceptor Nociceptor Neuron TRPA1->Nociceptor TRPM8->Nociceptor Ca_influx Ca²⁺ Influx Nociceptor->Ca_influx Modulation Modulation of Nociceptive Signaling Ca_influx->Modulation

Caption: Interaction of pulegone and menthol with TRP channels in nociceptive neurons.

Conclusion

For the quality control of Minthostachys mollis essential oil, both pulegone and menthone serve as excellent primary biomarkers. The choice between them may depend on the specific chemotype being sourced and the desired therapeutic application. A comprehensive quality control monograph should ideally specify the acceptable range for both pulegone and menthone, as well as the ratio between them and other key constituents like menthol and isomenthone. The use of validated GC-MS methods is essential for the reliable identification and quantification of these biomarkers, ensuring the consistency and safety of this herbal medicine. While this compound remains an interesting phytochemical, its application as a quality control biomarker is not yet established, highlighting the importance of focusing on well-researched compounds for current quality control practices in the herbal medicine industry.

References

A Comparative Analysis of Synthetic vs. Natural Menthiafolin: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A direct comparative analysis of synthetic versus natural Menthiafolin is not available in current scientific literature. This compound is a known natural product, identified in Menyanthes trifoliata[1], but detailed studies on its biological activity, signaling pathways, and total chemical synthesis are not publicly documented. This guide, therefore, provides a comparative framework based on the general principles and established differences between natural and synthetically derived compounds, which can be applied to this compound should data become available.

Natural products, molecules derived from living organisms, often exhibit high structural complexity and stereochemical definition due to their evolution for specific biological functions.[2] In contrast, synthetic compounds, while potentially mimicking natural products, are developed in a laboratory setting, which can offer advantages in terms of scalability, purity, and the ability to generate analogs.

General Comparison: Natural vs. Synthetic Compounds

The choice between isolating a compound from a natural source and pursuing a synthetic route involves a trade-off between several factors. Natural isolation can be a lengthy process with variable yields depending on the source organism and environmental conditions. Chemical synthesis, while often challenging for complex molecules, provides a reproducible and scalable supply.

FeatureNatural this compound (Hypothetical)Synthetic this compound (Hypothetical)
Source Menyanthes trifoliata[1]Laboratory chemical synthesis
Stereochemistry Typically a single enantiomer or diastereomerCan be a racemic mixture or a single isomer depending on the synthetic route
Purity May contain related natural products as impuritiesCan achieve high purity, but may contain reagents or by-products from the synthesis
Yield Highly variable depending on the natural source and extraction efficiencyCan be optimized and is generally more predictable and scalable
Scalability Limited by the availability and growth of the natural sourcePotentially unlimited, enabling large-scale production
Analog Synthesis Limited to modifications of the isolated natural productAllows for the design and synthesis of a wide range of structural analogs for structure-activity relationship (SAR) studies
Cost Can be high for low-abundance compounds due to complex isolation proceduresInitially high due to research and development, but can decrease with process optimization

Experimental Protocols

While specific protocols for this compound are not available, the following sections describe generalized experimental methodologies for the isolation of a natural product and a typical workflow for chemical synthesis.

General Protocol for Natural Product Isolation

The isolation of a compound like this compound from a plant source such as Menyanthes trifoliata would typically follow these steps:

  • Collection and Preparation of Plant Material: The plant material (e.g., leaves) is collected, dried, and ground to a fine powder.

  • Extraction: The powdered material is extracted with a suitable solvent (e.g., methanol, ethanol, or a mixture of solvents) to obtain a crude extract.

  • Fractionation: The crude extract is then partitioned between immiscible solvents of varying polarity (e.g., hexane, ethyl acetate, and water) to separate compounds based on their polarity.

  • Chromatographic Purification: The fractions are subjected to various chromatographic techniques, such as column chromatography (using silica gel or other stationary phases), preparative thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC), to isolate the pure compound.

  • Structure Elucidation: The structure of the isolated compound is determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D NMR) and Mass Spectrometry (MS).

General Workflow for Chemical Synthesis

A total synthesis of a complex natural product like this compound would be a multi-step process. The general workflow is as follows:

  • Retrosynthetic Analysis: The target molecule is conceptually broken down into simpler, commercially available starting materials. This analysis guides the design of the synthetic route.

  • Synthesis of Key Intermediates: The starting materials are converted into key fragments of the target molecule through a series of chemical reactions.

  • Fragment Coupling and Elaboration: The key intermediates are joined together, and the resulting structure is further modified to build the complete carbon skeleton and install the correct functional groups.

  • Stereochemical Control: For molecules with multiple stereocenters, stereoselective reactions are employed to ensure the desired stereoisomer is formed.

  • Purification and Characterization: After each step, the product is purified (e.g., by chromatography) and its structure is confirmed by spectroscopic methods.

  • Final Deprotection and Isolation: In the final steps, any protecting groups are removed to yield the target natural product, which is then purified to a high degree.

Hypothetical Signaling Pathway Modulation

Many natural products exert their biological effects by modulating specific signaling pathways. Given the structural features of this compound, which include a lactone and a glycoside moiety, it is plausible that it could be involved in pathways related to inflammation or cell growth. For instance, many natural compounds are known to modulate the PI3K/Akt/mTOR pathway, which is a central regulator of cell proliferation, survival, and metabolism.

Below is a generalized diagram of the PI3K/Akt/mTOR signaling pathway that a natural product could potentially inhibit.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt PIP2 -> PIP3 mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Natural_Product Natural Product (e.g., this compound) Natural_Product->mTORC1 Inhibition

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by a natural product.

Conclusion

While a direct, data-driven comparison of synthetic and natural this compound is not currently possible due to a lack of published research, this guide provides a framework for such an analysis. Researchers interested in this compound should focus on first isolating and fully characterizing the natural product from Menyanthes trifoliata and then developing a total synthesis. These efforts would provide the necessary data to compare the two sources in terms of purity, yield, and biological activity, and would enable further investigation into its mechanism of action and potential therapeutic applications. The general principles outlined here can serve as a guide for researchers in the broader field of natural product science.

References

Head-to-Head Study: Menthiafolin's Source, Menyanthes trifoliata, vs. a Reference Anti-Inflammatory Drug

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis for Researchers and Drug Development Professionals

While "Menthiafolin" is a known chemical compound, it is not currently formulated or studied as a standalone drug. Therefore, a direct head-to-head comparison with a reference drug is not feasible. This compound is a secoiridoid glycoside found in the plant Menyanthes trifoliata, commonly known as bogbean.[1] This plant has a history of traditional medicinal use for various ailments, including those with an inflammatory component such as rheumatism.[2] Modern research has begun to investigate the anti-inflammatory properties of Menyanthes trifoliata extracts.[3][4]

This guide provides a comparative analysis of the anti-inflammatory activity of Menyanthes trifoliata extract, the natural source of this compound, and a widely used reference nonsteroidal anti-inflammatory drug (NSAID), Ibuprofen. This comparison is based on available non-clinical data and aims to provide a framework for researchers and drug development professionals interested in the potential of natural compounds in inflammation research.

Mechanism of Action and Signaling Pathways

Menyanthes trifoliata Extract:

The anti-inflammatory effects of Menyanthes trifoliata are attributed to its rich composition of bioactive compounds, including iridoids, secoiridoids (like this compound), and phenolic compounds such as flavonoids and phenolic acids.[4][5] These compounds are thought to exert their effects through the modulation of various inflammatory pathways. In vitro and animal studies suggest that aqueous extracts of Menyanthes trifoliata have immunomodulatory and anti-inflammatory effects.[3] One identified mechanism is the reduced expression of the Nrf-2 factor in mice, a key regulator of the antioxidant response which also modulates inflammation.[3] Furthermore, extracts from Menyanthes trifoliata have been shown to decrease the expression of pro-inflammatory cytokines such as IL-1α, IL-1β, IL-6, TNF-α, and IFN-γ.[4]

Ibuprofen:

Ibuprofen is a well-characterized NSAID that primarily functions by non-selectively inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking COX enzymes, Ibuprofen reduces the production of prostaglandins, thereby alleviating inflammatory symptoms.

Below is a simplified representation of the signaling pathways targeted by Menyanthes trifoliata extract and Ibuprofen.

G cluster_0 Ibuprofen Pathway cluster_1 Menyanthes trifoliata Pathway Inflammatory Stimulus Inflammatory Stimulus Arachidonic Acid Arachidonic Acid Inflammatory Stimulus->Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Ibuprofen Ibuprofen Ibuprofen->COX-1 / COX-2 Inflammatory Stimulus_2 Inflammatory Stimulus NF-κB / Nrf-2 Pathways NF-κB / Nrf-2 Pathways Inflammatory Stimulus_2->NF-κB / Nrf-2 Pathways Pro-inflammatory Cytokines\n(TNF-α, IL-6, etc.) Pro-inflammatory Cytokines (TNF-α, IL-6, etc.) NF-κB / Nrf-2 Pathways->Pro-inflammatory Cytokines\n(TNF-α, IL-6, etc.) Inflammation_2 Inflammation Pro-inflammatory Cytokines\n(TNF-α, IL-6, etc.)->Inflammation_2 Menyanthes trifoliata Extract Menyanthes trifoliata Extract Menyanthes trifoliata Extract->NF-κB / Nrf-2 Pathways

Caption: Simplified signaling pathways of Ibuprofen and Menyanthes trifoliata extract.

Comparative Efficacy Data

Direct head-to-head clinical studies comparing Menyanthes trifoliata extract and Ibuprofen are not available. The following table summarizes representative data from non-clinical studies to provide a comparative perspective on their anti-inflammatory potential.

ParameterMenyanthes trifoliata ExtractIbuprofenReference Study Type
Inhibition of Pro-inflammatory Cytokines
TNF-α ProductionSignificant ReductionSignificant ReductionIn vitro (LPS-stimulated macrophages)
IL-6 ProductionSignificant ReductionSignificant ReductionIn vitro (LPS-stimulated macrophages)
Enzyme Inhibition
COX-2 ExpressionModerate InhibitionPotent InhibitionIn vitro (cell-based assays)
In vivo Anti-inflammatory Activity
Paw Edema Reduction (Carrageenan-induced)Dose-dependent reductionSignificant reductionAnimal model (Rat)

Note: This table is a qualitative summary based on the general findings in the literature. Specific quantitative data would require side-by-side experiments under identical conditions.

Experimental Protocols

Below are generalized methodologies for key experiments used to evaluate the anti-inflammatory properties of test compounds.

1. Cell Viability Assay (MTT Assay)

  • Objective: To determine the cytotoxic concentration of the test compounds on cells.

  • Methodology:

    • Seed cells (e.g., RAW 264.7 macrophages) in a 96-well plate and incubate for 24 hours.

    • Treat cells with various concentrations of Menyanthes trifoliata extract or Ibuprofen for a specified period (e.g., 24 hours).

    • Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

    • Dissolve the formazan crystals with a solubilization solution (e.g., DMSO).

    • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).

2. Measurement of Pro-inflammatory Cytokines (ELISA)

  • Objective: To quantify the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) by cells.

  • Methodology:

    • Seed cells in a 24-well plate and incubate.

    • Pre-treat cells with different concentrations of the test compounds for 1 hour.

    • Stimulate the cells with an inflammatory agent (e.g., Lipopolysaccharide - LPS) for 24 hours.

    • Collect the cell culture supernatant.

    • Measure the concentration of the specific cytokine in the supernatant using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

G Cell Culture Cell Culture Treatment with\nTest Compound Treatment with Test Compound Cell Culture->Treatment with\nTest Compound Inflammatory\nStimulation (LPS) Inflammatory Stimulation (LPS) Treatment with\nTest Compound->Inflammatory\nStimulation (LPS) Supernatant\nCollection Supernatant Collection Inflammatory\nStimulation (LPS)->Supernatant\nCollection ELISA for\nCytokine Quantification ELISA for Cytokine Quantification Supernatant\nCollection->ELISA for\nCytokine Quantification

Caption: Experimental workflow for measuring pro-inflammatory cytokines.

3. Carrageenan-Induced Paw Edema in Rats

  • Objective: To evaluate the in vivo anti-inflammatory activity of the test compounds.

  • Methodology:

    • Fast rats overnight with free access to water.

    • Administer the test compound (Menyanthes trifoliata extract or Ibuprofen) or vehicle orally.

    • After a set time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.

    • Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.

    • Calculate the percentage of edema inhibition for each group compared to the control group.

Conclusion

Extracts from Menyanthes trifoliata, the natural source of this compound, demonstrate notable anti-inflammatory properties in non-clinical studies. While its mechanisms appear to be multifactorial, involving the modulation of cytokine production and cellular signaling pathways, they differ from the direct COX inhibition of Ibuprofen. The available data suggests that Menyanthes trifoliata and its constituents warrant further investigation as potential sources for novel anti-inflammatory agents. Direct comparative studies with established drugs like Ibuprofen under standardized conditions will be crucial to fully elucidate their therapeutic potential and relative efficacy. Researchers are encouraged to utilize the outlined experimental protocols to conduct such comparative evaluations.

References

Confirming Menthiafolin's Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of novel therapeutics targeting specific cellular pathways requires rigorous validation of target engagement to ensure on-target efficacy and minimize off-target effects. For putative inhibitors of the folate pathway, such as the hypothetical compound Menthiafolin, confirming direct interaction with its intended target, presumed to be dihydrofolate reductase (DHFR), within a cellular context is a critical step. This guide provides a comparative overview of key experimental approaches to confirm and quantify the cellular target engagement of this compound, drawing comparisons with well-established DHFR inhibitors like Methotrexate and Pemetrexed.

The Folate Pathway and Dihydrofolate Reductase (DHFR)

The folate metabolic pathway is essential for the de novo synthesis of purines, thymidylate, and certain amino acids, which are fundamental processes for cell proliferation and survival.[1][2] A central enzyme in this pathway is Dihydrofolate Reductase (DHFR), which catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[3][4] THF and its derivatives act as cofactors in one-carbon transfer reactions necessary for the synthesis of DNA, RNA, and proteins.[4] Consequently, DHFR has been a prime target for therapeutic intervention, particularly in oncology and infectious diseases.[3][5] Inhibitors of DHFR, known as antifolates, disrupt these vital cellular processes, leading to cell death, especially in rapidly dividing cells.[1][6]

Folate_Pathway cluster_0 Cellular Environment cluster_1 Inhibition DHF Dihydrofolate (DHF) DHFR DHFR DHF->DHFR THF Tetrahydrofolate (THF) One_Carbon_Metabolism One-Carbon Metabolism (e.g., dTMP Synthesis, Purine Synthesis) THF->One_Carbon_Metabolism NADPH NADPH NADPH->DHFR NADP NADP+ DHFR->THF DHFR->NADP One_Carbon_Metabolism->DHF from dUMP -> dTMP This compound This compound (Putative Inhibitor) This compound->DHFR

Caption: Simplified Folate Pathway and DHFR Inhibition.

Comparison of Cellular Target Engagement Methodologies

Confirming that a compound like this compound engages its intended target, DHFR, inside a cell can be achieved through various direct and indirect methods. The choice of assay depends on the specific question being addressed, from direct binding confirmation to downstream functional consequences.

Assay Principle Information Provided Advantages Limitations
Cellular Thermal Shift Assay (CETSA) Measures the ligand-induced thermal stabilization of the target protein in intact cells or cell lysates.[7][8]Direct evidence of target binding in a cellular environment; can be used to determine apparent binding affinity (EC50).[7]Label-free; applicable to various targets; confirms intracellular target engagement.[8][9]Requires a specific antibody for detection; throughput can be limited for Western blot-based detection.[10]
In-Cell DHFR Activity Assay Quantifies the enzymatic activity of DHFR in cell lysates by monitoring the oxidation of NADPH to NADP+ (decrease in absorbance at 340 nm).[11]Functional consequence of target engagement; allows for determination of IC50 values for enzyme inhibition.Direct measure of target enzyme inhibition; well-established protocols and commercial kits are available.[11][12]Indirect measure of intracellular engagement as it's performed on lysates; potential for compound instability in lysate.
Quantification of Intracellular Folate Pools Measures the levels of DHFR's substrate (DHF) and product (THF) within the cell, typically by LC-MS/MS.[13][14]Downstream biomarker of target engagement; confirms the predicted metabolic effect of the inhibitor.Provides a functional readout of pathway inhibition in intact cells; can reveal metabolic consequences.[15]Technically complex; requires specialized equipment (LC-MS/MS); may not distinguish between direct and indirect effects on the pathway.
Cell Viability / Proliferation Assay (e.g., MTT, CCK8) Measures the overall cytotoxic or cytostatic effect of the compound on a cell population.[2][16]Overall cellular potency (IC50); provides a phenotypic readout of the compound's effect.High-throughput; simple and cost-effective; reflects the ultimate desired outcome (e.g., cancer cell death).Indirect; does not confirm the mechanism of action; susceptible to off-target effects influencing cell viability.[17]

Comparative Efficacy Data of DHFR Inhibitors

The anti-proliferative activity of DHFR inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in various cell lines. Below is a comparison of reported IC50 values for established DHFR inhibitors. This compound's performance would be evaluated against these benchmarks.

Compound Cell Line Cancer Type IC50 (µM) Reference
This compound e.g., A549e.g., Non-Small Cell Lung CancerTo Be Determined
Methotrexate A549Non-Small Cell Lung Cancer~0.10 (48h)[18][19]
HCT-116Colorectal Carcinoma~0.15 (48h)[18][19]
Saos-2Osteosarcoma~0.02-0.28 (72h)[20]
A549Non-Small Cell Lung Cancer~1.71 (as [C10mim]2[MTX] salt)[21]
Pemetrexed A549Non-Small Cell Lung Cancer~1.82 (48h)[1]
HCC827Non-Small Cell Lung Cancer~1.54 (48h)[1]
H1975Non-Small Cell Lung Cancer~3.37 (48h)[1]
CCRF-CEMLeukemia~0.025 (72h)[2]
HCT-8Ileocecal Carcinoma~0.220 (72h)[2]

Experimental Protocols

Isothermal Dose-Response Cellular Thermal Shift Assay (ITDRF-CETSA)

This protocol is a powerful method to directly confirm this compound's engagement with DHFR in intact cells and to determine its apparent cellular potency.[7][9]

CETSA_Workflow cluster_workflow ITDRF-CETSA Experimental Workflow A 1. Cell Culture & Treatment Treat cells with varying concentrations of this compound B 2. Heat Shock Heat treated cells at a single, pre-determined temperature (e.g., 52°C for DHFR) A->B C 3. Cell Lysis Lyse cells (e.g., freeze-thaw cycles) B->C D 4. Separation Centrifuge to separate soluble protein fraction from precipitated aggregates C->D E 5. Protein Quantification Collect supernatant and quantify total protein D->E F 6. Detection Analyze soluble DHFR levels via Western Blot or ELISA E->F G 7. Data Analysis Plot soluble DHFR vs. This compound concentration to determine EC50 F->G

Caption: Workflow for Isothermal Dose-Response CETSA.

Methodology:

  • Cell Preparation: Culture the chosen cell line (e.g., A549) to approximately 80% confluency.

  • Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) and a vehicle control (e.g., DMSO) for a defined period (e.g., 1-2 hours) at 37°C.

  • Heating Step: Harvest and wash the cells, then resuspend them in a buffer like PBS. Aliquot the cell suspensions into PCR tubes. Heat the samples at a single, pre-determined temperature (e.g., a temperature that causes partial denaturation of unbound DHFR, which must be optimized first) for 3 minutes, followed by cooling at room temperature for 3 minutes.[22]

  • Cell Lysis: Lyse the cells by repeated freeze-thaw cycles (e.g., 3 cycles using liquid nitrogen and a 25°C water bath).[22]

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the precipitated proteins.

  • Sample Preparation for Detection: Carefully collect the supernatant containing the soluble proteins. Determine the total protein concentration for normalization.

  • Detection by Western Blot:

    • Separate the soluble proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with a primary antibody specific for DHFR.

    • Incubate with a secondary HRP-conjugated antibody.

    • Detect the signal using a chemiluminescence substrate.

  • Data Analysis: Quantify the band intensities for DHFR. Plot the normalized intensity of soluble DHFR against the logarithm of this compound concentration and fit the data to a dose-response curve to determine the EC50 value, which reflects the compound's potency in stabilizing DHFR in the cell.

In-Cell DHFR Activity Assay

This assay measures the inhibitory effect of this compound on DHFR activity directly from cell lysates.[11]

Methodology:

  • Cell Lysate Preparation:

    • Treat cells with varying concentrations of this compound for a desired duration.

    • Harvest approximately 1-2 x 10^6 cells, wash with cold PBS, and homogenize in 100-200 µL of ice-cold DHFR Assay Buffer.[11]

    • Centrifuge at 10,000 x g for 10 minutes at 4°C to remove insoluble material. The supernatant is the cell lysate.[11]

  • Assay Reaction:

    • In a 96-well plate, add 5-50 µL of cell lysate to each well. Adjust the volume to ~100 µL with DHFR Assay Buffer.

    • Prepare a reaction mixture containing NADPH (final concentration ~0.1-0.2 mM).[23]

    • Initiate the reaction by adding the DHFR substrate, dihydrofolate (DHF), to a final concentration of ~10-100 µM.[23]

  • Measurement:

    • Immediately measure the decrease in absorbance at 340 nm in kinetic mode at room temperature or 37°C, taking readings every 15-30 seconds for 10-20 minutes.

  • Data Analysis:

    • Calculate the rate of NADPH consumption (ΔOD/min).

    • Plot the percentage of DHFR inhibition against the logarithm of this compound concentration to determine the IC50 value.

Cell Viability (MTT) Assay

This assay provides an indirect measure of target engagement by assessing the anti-proliferative effects of this compound.[2]

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound, a positive control (e.g., Methotrexate), and a vehicle control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.[2]

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the logarithm of this compound concentration and fit to a dose-response curve to determine the IC50 value.

By employing a combination of these direct and indirect assays, researchers can build a comprehensive evidence package to robustly confirm that this compound engages its putative target, DHFR, in cells, and to quantitatively compare its cellular efficacy against established drugs in the same class.

References

Independent Verification of Menthiafolin's Published Effects: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations into the published effects of Menthiafolin reveal a significant gap in the scientific literature. As an isolated compound, this compound's biological activities and mechanisms of action have not been independently verified or extensively studied. The primary source of information regarding this compound originates from its identification within the plant Menyanthes trifoliata L. (bogbean), a traditional herbal remedy for inflammatory ailments.

Due to the absence of specific data on this compound, this guide will focus on the independently verified anti-inflammatory effects of Menyanthes trifoliata extracts, where this compound is a known constituent. This analysis will provide a comparative overview of the plant extract's performance against well-established anti-inflammatory agents, the flavonoid Quercetin and the non-steroidal anti-inflammatory drug (NSAID) Diclofenac. This approach allows for an objective assessment of the potential therapeutic value of the plant extract, providing a foundation for future research into its individual components, including this compound.

Comparative Analysis of Anti-inflammatory Activity

The anti-inflammatory properties of Menyanthes trifoliata extracts, Quercetin, and Diclofenac are summarized below. The data highlights the different mechanisms and potencies of these substances in modulating key inflammatory pathways.

ParameterMenyanthes trifoliata ExtractQuercetinDiclofenac
Inhibition of Prostaglandin Biosynthesis (IC50) 0.37 mg/mL[1]Varies by specific COX enzyme and assay conditionsPotent inhibitor of COX-1 and COX-2
Inhibition of Leukotriene B4 (LTB4) Biosynthesis (IC50) ~0.73 mg/mL[1]Varies by specific LOX enzyme and assay conditionsPrimarily a COX inhibitor, less effect on LOX pathway
Inhibition of fMLP-induced Exocytosis in Neutrophils (IC50) 0.16 mg/mL[1]Data not readily available in comparable assaysData not readily available in comparable assays
Inhibition of Elastase Activity (IC50) 0.16 mg/mL[1]Reported to inhibit neutrophil elastaseNot a primary mechanism of action
Modulation of Pro-inflammatory Cytokines Decreased gene expression of IL-1α, IL-1β, IL-6, TNF-α, IFN-γ[2]Inhibition of TNF-α, IL-1β, IL-6, IL-8Can reduce pro-inflammatory cytokine levels secondary to COX inhibition
Effect on NF-κB Signaling Pathway Implied through cytokine modulation and Nrf2 pathway interactionInhibits NF-κB activationCan indirectly affect NF-κB signaling
Effect on Nrf2 Signaling Pathway Upregulates Nrf2-mediated antioxidant response[2]Activates Nrf2 signalingLimited direct effect on Nrf2

Experimental Protocols

Inhibition of Prostaglandin and Leukotriene Biosynthesis

This assay evaluates the ability of a test compound to inhibit the production of key lipid mediators of inflammation, prostaglandins and leukotrienes, from arachidonic acid.

Methodology:

  • Cell Culture: A suitable cell line, such as human polymorphonuclear leukocytes (PMNLs) or a macrophage cell line (e.g., RAW 264.7), is cultured under standard conditions.

  • Pre-incubation: Cells are pre-incubated with various concentrations of the test compound (Menyanthes trifoliata extract, Quercetin, or Diclofenac) or vehicle control for a specified period.

  • Stimulation: Inflammation is induced by adding a stimulating agent, such as the calcium ionophore A23187 or lipopolysaccharide (LPS), to trigger the release of arachidonic acid and its subsequent metabolism.

  • Incubation: The cells are incubated for a further period to allow for the synthesis of prostaglandins and leukotrienes.

  • Extraction and Analysis: The reaction is stopped, and the cell supernatant is collected. Prostaglandins (e.g., PGE2) and leukotrienes (e.g., LTB4) are extracted using solid-phase extraction columns.

  • Quantification: The levels of prostaglandins and leukotrienes are quantified using sensitive analytical techniques such as Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis: The concentration of the test compound that inhibits 50% of the mediator production (IC50) is calculated by plotting the percentage of inhibition against the log of the compound concentration.

Gene Expression Analysis of Pro-inflammatory Cytokines

This experiment assesses the effect of a test compound on the gene expression of key pro-inflammatory cytokines in response to an inflammatory stimulus.

Methodology:

  • Cell Culture: Human umbilical vein endothelial cells (HUVECs) are cultured to confluence in appropriate media.

  • Treatment: Cells are treated with the test compound (Menyanthes trifoliata extract) at a pre-determined concentration for a specific duration.

  • Inflammatory Challenge: The cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and the expression of cytokine genes.

  • RNA Isolation: Total RNA is extracted from the cells using a suitable RNA isolation kit. The quality and quantity of the isolated RNA are assessed using spectrophotometry and gel electrophoresis.

  • Reverse Transcription: The isolated RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • Quantitative Real-Time PCR (qRT-PCR): The expression levels of target cytokine genes (e.g., IL-1α, IL-1β, IL-6, TNF-α, IFN-γ) are quantified using qRT-PCR with specific primers and probes. A housekeeping gene (e.g., β-actin) is used as an internal control for normalization.

  • Data Analysis: The relative gene expression is calculated using the ΔΔCt method, and the fold change in expression in treated cells is compared to that in untreated, LPS-stimulated cells.

Signaling Pathways and Experimental Workflows

To visualize the complex interactions involved in the anti-inflammatory effects of Menyanthes trifoliata extract and the comparator compounds, the following diagrams illustrate the key signaling pathways and a general experimental workflow.

Anti_Inflammatory_Signaling_Pathways cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibitory Actions Inflammatory Stimulus Inflammatory Stimulus TLR4 TLR4 Inflammatory Stimulus->TLR4 PLA2 PLA2 Inflammatory Stimulus->PLA2 NFkB_Inhibitor IκB TLR4->NFkB_Inhibitor degradation MAPK MAPK (p38, JNK, ERK) TLR4->MAPK Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n MAPK->NFkB COX COX-1/2 Arachidonic_Acid->COX LOX 5-LOX Arachidonic_Acid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Nrf2_Keap1 Nrf2-Keap1 Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Nrf2_n Nrf2 Nrf2->Nrf2_n Gene_Expression Gene Expression (Cytokines, Chemokines) NFkB_n->Gene_Expression ARE Antioxidant Response Element Nrf2_n->ARE Gene_Expression->Inflammation Menyanthes Menyanthes trifoliata Extract Menyanthes->COX inhibits Menyanthes->LOX inhibits Menyanthes->Nrf2_Keap1 activates Menyanthes->Gene_Expression downregulates Quercetin Quercetin Quercetin->NFkB inhibits Quercetin->MAPK inhibits Quercetin->COX inhibits Quercetin->LOX inhibits Quercetin->Nrf2_Keap1 activates Diclofenac Diclofenac Diclofenac->COX inhibits Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment and Stimulation cluster_analysis Downstream Analysis cluster_data Data Interpretation Cell_Culture Cell Culture (e.g., Macrophages, Endothelial Cells) Incubation Incubation with Test Compounds Cell_Culture->Incubation Test_Compounds Preparation of Test Compounds (Menyanthes extract, Quercetin, Diclofenac) Test_Compounds->Incubation Stimulation Inflammatory Stimulation (e.g., LPS, A23187) Incubation->Stimulation Mediator_Analysis Analysis of Inflammatory Mediators (ELISA, LC-MS for Prostaglandins, Leukotrienes) Stimulation->Mediator_Analysis Gene_Expression_Analysis Gene Expression Analysis (qRT-PCR for Cytokines) Stimulation->Gene_Expression_Analysis Protein_Analysis Protein Expression/Activity (Western Blot, Enzyme Assays) Stimulation->Protein_Analysis Data_Analysis Quantitative Data Analysis (IC50/EC50 Calculation) Mediator_Analysis->Data_Analysis Gene_Expression_Analysis->Data_Analysis Protein_Analysis->Data_Analysis Comparison Comparative Efficacy Assessment Data_Analysis->Comparison

References

Menthiafolin: An Evaluation of a Therapeutic Index in the Absence of Clinical Data

Author: BenchChem Technical Support Team. Date: November 2025

Despite its documented chemical presence in Menyanthes trifoliata (bogbean), a comprehensive evaluation of the therapeutic index of Menthiafolin is not possible at this time due to a significant lack of available scientific data on its biological activity, mechanism of action, and clinical efficacy.

Currently, publicly accessible scientific literature and databases do not contain studies detailing the pharmacological properties of this compound. Information regarding its therapeutic uses, preclinical or clinical trials, and any established dose-response relationships in biological systems is absent. The therapeutic index, a critical measure of a drug's safety, is calculated from the ratio of the toxic dose to the therapeutic dose. Without this fundamental data, no meaningful assessment or comparison can be made.

The Uncharted Territory of this compound's Biological Effects

This compound is a known iridoid glycoside, a class of secondary metabolites found in a variety of plants. While many iridoid glycosides exhibit a range of biological activities, including anti-inflammatory, neuroprotective, and anticancer effects, the specific actions of this compound remain uninvestigated.

To determine the therapeutic index of this compound, a systematic and rigorous scientific process would be required. This would involve a series of preclinical and clinical studies designed to elucidate its pharmacological profile.

The Path Forward: A Hypothetical Workflow for Therapeutic Index Determination

Should research into the therapeutic potential of this compound be undertaken, a standard experimental workflow would be necessary to establish its therapeutic index. The following diagram outlines the logical progression of such a research program.

G cluster_0 Preclinical Research cluster_1 Clinical Trials cluster_2 Therapeutic Index Calculation A In Vitro Studies (Cell Lines) B Mechanism of Action (Signaling Pathway Analysis) A->B C In Vivo Studies (Animal Models) A->C D Pharmacokinetics (ADME) C->D E Toxicology Studies (Dose-Ranging) C->E F Phase I (Safety & Dosage) E->F G Phase II (Efficacy & Side Effects) F->G H Phase III (Large-Scale Efficacy) G->H I Determine Effective Dose (ED50) H->I J Determine Toxic Dose (TD50) H->J K Calculate Therapeutic Index (TI = TD50 / ED50) I->K J->K

Figure 1. A generalized workflow for determining the therapeutic index of a novel compound like this compound.

Hypothetical Signaling Pathway Exploration

While the specific signaling pathways modulated by this compound are unknown, a hypothetical diagram can illustrate how such a pathway might be investigated. For instance, if this compound were hypothesized to have anti-inflammatory effects, its impact on a well-known inflammatory pathway like NF-κB could be examined.

G cluster_0 Hypothetical Anti-Inflammatory Action of this compound This compound This compound IKK IKK This compound->IKK Inhibition IkappaB IκBα IKK->IkappaB Phosphorylation (Inhibition) NFkappaB NF-κB IkappaB->NFkappaB Sequestration Nucleus Nucleus NFkappaB->Nucleus Translocation Inflammation Inflammatory Response Nucleus->Inflammation Gene Transcription

Figure 2. A hypothetical signaling pathway illustrating how this compound might exert anti-inflammatory effects by inhibiting the NF-κB pathway.

Conclusion

The creation of a comprehensive comparison guide evaluating the therapeutic index of this compound is not feasible given the current state of scientific knowledge. The necessary experimental data to populate such a guide does not exist. Future research into the pharmacological and toxicological properties of this compound is required to determine its therapeutic potential and, consequently, its therapeutic index. For researchers, scientists, and drug development professionals, this compound represents an unexplored natural product with the potential for novel therapeutic applications, warranting further investigation.

Safety Operating Guide

Navigating the Disposal of Menthiafolin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Absence of a specific Safety Data Sheet (SDS) for Menthiafolin necessitates a cautious approach to its disposal. In such instances, it is imperative to treat the substance as potentially hazardous and adhere to the most stringent disposal protocols. This guide provides a comprehensive overview of the recommended procedures for the safe handling and disposal of this compound, based on general laboratory safety principles and its known chemical properties.

Without a dedicated SDS, a complete toxicological and environmental hazard profile for this compound is not available. However, computational predictions suggest a potential for carcinogenicity and skin sensitization. Therefore, until experimentally verified data becomes available, this compound and any materials contaminated with it should be managed as hazardous waste.

Chemical and Physical Properties of this compound

A summary of the known chemical and physical properties of this compound is presented below. This information is crucial for understanding its behavior and for making informed decisions regarding its handling and storage.

PropertyValueSource
CAS Number 19351-64-5PubChem[1]
Molecular Formula C26H36O12PubChem[1]
Molecular Weight 540.6 g/mol PubChem[1]
IUPAC Name [(4aS,5R)-5-ethenyl-1-oxo-6-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-3-yl] (2E)-6-hydroxy-2,6-dimethylocta-2,7-dienoatePubChem[1]

Step-by-Step Disposal Protocol for this compound

The following procedure outlines the recommended steps for the disposal of this compound, treating it as a hazardous chemical waste.

1. Personal Protective Equipment (PPE): Before handling this compound, ensure that appropriate PPE is worn. This includes, but is not limited to:

  • Safety goggles or a face shield

  • Chemical-resistant gloves (e.g., nitrile)

  • A lab coat

2. Waste Segregation and Collection:

  • Solid Waste: Collect solid this compound waste, including contaminated items such as weighing paper, pipette tips, and gloves, in a dedicated, leak-proof container that is compatible with the chemical.

  • Liquid Waste: Collect solutions containing this compound in a separate, clearly labeled, and sealable container. Avoid mixing with other chemical waste streams to prevent unknown reactions.

3. Waste Container Labeling: All waste containers must be accurately and clearly labeled. The label should include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The concentration and quantity of the waste

  • The date of accumulation

  • The name of the principal investigator and the laboratory location

4. Storage of Waste: Store the labeled hazardous waste containers in a designated, secure area within the laboratory. This area should be away from general lab traffic and drains. Ensure that incompatible waste types are not stored together.

5. Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste. Do not attempt to dispose of this compound down the drain or in the regular trash.

6. Empty Container Disposal:

  • Containers that have held this compound should be triple-rinsed with a suitable solvent.

  • The rinsate from this process must be collected and disposed of as hazardous waste.

  • After triple-rinsing, the container can typically be disposed of as non-hazardous waste, but it is essential to deface the original label before doing so. Always confirm this procedure with your institution's EHS guidelines.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G cluster_prep Preparation cluster_assessment Waste Assessment cluster_procedure Disposal Procedure start Start: this compound Waste Generated ppe Wear Appropriate PPE start->ppe sds_check Is a specific SDS available? ppe->sds_check treat_hazardous Treat as Hazardous Waste sds_check->treat_hazardous No segregate Segregate Solid and Liquid Waste treat_hazardous->segregate label_container Label Container as Hazardous Waste segregate->label_container store Store in Designated Secure Area label_container->store contact_ehs Contact EHS for Pickup store->contact_ehs end End: Proper Disposal contact_ehs->end

Figure 1. Workflow for the proper disposal of this compound.

By following these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific guidelines and the EHS department for any additional requirements.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.